Halocarban
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048684 | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-77-7 | |
| Record name | Halocarban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloflucarban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halocarban | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halocarban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFLUCARBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural Sources of Atmospheric Halocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halocarbons are organic compounds containing one or more halogen atoms. While their anthropogenic sources and impact on stratospheric ozone depletion are widely recognized, natural sources also contribute significantly to the global atmospheric budget of these compounds. This technical guide provides a comprehensive overview of the primary natural sources of atmospheric halocarbons, presenting quantitative data, detailed experimental protocols for their measurement, and diagrams of their formation pathways. This information is crucial for understanding the global halogen cycle, atmospheric chemistry, and for providing a baseline for assessing anthropogenic impacts.
Major Natural Sources of Atmospheric Halocarbons
The primary natural sources of atmospheric halocarbons can be broadly categorized into oceanic, terrestrial, and geological sources.
Oceanic and Marine Sources
The oceans are a major source of a variety of halocarbons, primarily produced by marine organisms.
-
Marine Algae (Macroalgae and Phytoplankton): These organisms are significant producers of a wide range of halogenated compounds.[1] Marine phytoplankton are known to be significant sources of bromoform (CHBr₃) and dibromomethane (CH₂Br₂).[2] Macroalgae, commonly known as seaweeds, release these compounds as well as methyl halides.[1][2] The production of these compounds is often linked to defense mechanisms and other physiological processes.[3]
-
Biological Production of Methyl Halides: The ocean is the largest known natural source of atmospheric methyl bromide (CH₃Br) and methyl iodide (CH₃I).[4] Marine organisms, including phytoplankton and bacteria, are responsible for their production.[5]
Terrestrial Sources
A diverse range of terrestrial ecosystems and processes contribute to natural halocarbon emissions.
-
Biomass Burning: Forest fires and the burning of other biomass are significant sources of methyl chloride (CH₃Cl) and other halocarbons.[4] The composition and quantity of halocarbons released depend on the type of biomass and combustion conditions.
-
Fungi: Certain types of fungi, particularly wood-rotting fungi, have been identified as producers of methyl halides.
-
Plants and Vegetation: Terrestrial plants, ranging from tropical forests to salt marshes, are known to emit methyl halides.[6][7] The emission rates can vary significantly depending on the plant species, environmental conditions, and soil halide content. A specific enzyme, S-adenosyl-L-methionine (SAM)-dependent halide/thiol methyltransferase (HTMT), has been identified as responsible for the production of methyl halides in some plants.[6][7]
-
Soils and Sediments: Abiotic processes in soils and sediments can also lead to the formation of halocarbons. These processes involve the reaction of halide ions with organic matter.
Geological Sources
-
Volcanic Emissions: Volcanoes release a variety of gases, including halocarbons.[8] These emissions can include chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and methyl halides, which are thought to be synthesized in the high-temperature environment of volcanic plumes.[8][9][10] Volcanic eruptions can be a significant, albeit sporadic, source, capable of injecting these compounds directly into the stratosphere.
Quantitative Data on Natural Halocarbon Emissions
The following tables summarize the estimated global emissions of key halocarbons from major natural sources. The data has been standardized to Gigagrams per year (Gg/year) for ease of comparison.
Table 1: Global Emissions of Methyl Chloride (CH₃Cl) from Natural Sources
| Source | Emission Estimate (Gg/year) |
| Oceans | 400 - 1200 |
| Biomass Burning | 600 - 1000 |
| Tropical Plants | 600 - 1000 |
| Salt Marshes | 10 - 100 |
| Fungi | 10 - 160 |
Table 2: Global Emissions of Methyl Bromide (CH₃Br) from Natural Sources
| Source | Emission Estimate (Gg/year) |
| Oceans | 30 - 60 |
| Biomass Burning | 10 - 20 |
| Salt Marshes | 5 - 15 |
| Fumigation of Soils (Natural Component) | 5 - 20 |
| Plants | 1 - 10 |
Table 3: Global Emissions of Bromoform (CHBr₃) and Dibromomethane (CH₂Br₂) from Oceanic Sources
| Compound | Emission Estimate (Gg/year) |
| Bromoform (CHBr₃) | 300 - 600 |
| Dibromomethane (CH₂Br₂) | 50 - 100 |
Note: The emission estimates presented in these tables are based on a synthesis of data from various studies and carry a degree of uncertainty.
Experimental Protocols
Accurate quantification of natural halocarbon emissions relies on robust experimental methodologies. This section details key protocols for measuring halocarbon fluxes from different environmental compartments.
Measurement of Halocarbon Fluxes from Seawater
Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This is a widely used method for determining the concentration of volatile organic compounds, including halocarbons, in seawater.[11][12][13][14][15]
-
Sample Collection:
-
Collect seawater samples in glass bottles with airtight seals, avoiding the introduction of air bubbles.
-
Samples are typically poisoned with a biocide (e.g., mercuric chloride) to halt biological activity if not analyzed immediately.
-
-
Purging:
-
A known volume of the seawater sample is placed in a purging vessel.
-
An inert gas (e.g., helium or nitrogen) is bubbled through the sample for a specific duration (e.g., 10-15 minutes). This process strips the volatile halocarbons from the water phase into the gas phase.
-
-
Trapping:
-
The gas stream from the purging vessel is passed through a sorbent trap.
-
The trap contains one or more adsorbent materials (e.g., Tenax®, Carbotrap, Carbosieve) that retain the halocarbons while allowing the inert purge gas to pass through.
-
The trap may be cooled to enhance trapping efficiency.
-
-
Thermal Desorption and Analysis:
-
After purging, the trap is rapidly heated, desorbing the trapped halocarbons into the carrier gas stream of a gas chromatograph (GC).
-
The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.
-
The separated compounds are then introduced into a mass spectrometer (MS) for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
-
Quality Assurance/Quality Control (QA/QC):
Measurement of Halocarbon Fluxes from Terrestrial Surfaces
Protocol: Static Chamber Method
The static chamber method is a common technique for measuring the flux of gases from soil and low-lying vegetation.[21][22][23][24][25][26]
-
Chamber Deployment:
-
A chamber of known volume is placed over the soil or vegetation surface, sealing a section of the atmosphere.
-
Chambers are typically made of an inert material (e.g., stainless steel, PVC) and may be opaque or transparent depending on the experimental design.
-
A collar is often inserted into the soil prior to measurement to ensure a good seal and minimize soil disturbance during sampling.
-
-
Headspace Sampling:
-
Gas samples are collected from the chamber headspace at regular time intervals (e.g., 0, 15, 30, and 45 minutes) using a gas-tight syringe.
-
The samples are then transferred to evacuated vials or analyzed directly.
-
-
Sample Analysis:
-
The concentration of halocarbons in the collected gas samples is determined using GC-MS, often with a pre-concentration step using a sorbent trap and thermal desorption, similar to the analysis of air samples.
-
-
Flux Calculation:
-
The flux is calculated from the rate of change of the halocarbon concentration within the chamber over time, taking into account the chamber volume and the surface area it covers.
-
-
QA/QC:
-
Measure the chamber temperature and pressure during deployment.
-
Test for chamber leaks.
-
Use replicate chambers to assess spatial variability.
-
Collect ambient air samples outside the chamber to determine background concentrations.
-
Measurement of Atmospheric Halocarbon Concentrations
Protocol: Sorbent Tube Sampling with Thermal Desorption GC-MS
This method is used to collect and analyze trace concentrations of halocarbons in the atmosphere.[27][28][29][30]
-
Sample Collection:
-
A known volume of air is drawn through a sorbent tube using a calibrated pump.
-
The sorbent tube contains one or more adsorbent materials selected based on the volatility of the target compounds. Multi-sorbent tubes are often used to capture a wide range of VOCs.
-
-
Sample Storage and Transport:
-
After sampling, the tubes are sealed and transported to the laboratory for analysis. Proper storage is crucial to prevent sample loss or contamination.
-
-
Analysis:
-
The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped analytes.
-
The desorbed compounds are then transferred to a GC-MS for separation, identification, and quantification, as described in the previous protocols.
-
-
QA/QC:
-
Analyze field blanks (sorbent tubes taken to the sampling site but not used for sampling) and laboratory blanks to assess potential contamination.
-
Regularly calibrate the sampling pumps to ensure accurate sample volumes.
-
Use certified gas standards for instrument calibration.
-
Signaling Pathways and Formation Mechanisms
The natural production of halocarbons involves complex biochemical and geochemical pathways. The following diagrams, generated using the DOT language, illustrate simplified representations of these processes.
Biochemical Production of Methyl Halides in Terrestrial Plants
Haloperoxidase-Mediated Halocarbon Formation in Marine Algae
Geochemical Formation of Halocarbons in Volcanic Plumes
Conclusion
The natural sources of atmospheric halocarbons are diverse and contribute significantly to their global atmospheric concentrations. Understanding the magnitude of these natural emissions and the processes that govern them is essential for accurately modeling atmospheric chemistry and for placing anthropogenic emissions into a global context. The experimental protocols and formation pathways detailed in this guide provide a foundation for researchers to further investigate these important natural processes. Continued research in this area will improve our understanding of the complex interactions between the biosphere, geosphere, and atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 3. The Halogenated Metabolism of Brown Algae (Phaeophyta), Its Biological Importance and Its Environmental Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation and emission of monohalomethanes from marine algae [agris.fao.org]
- 6. scispace.com [scispace.com]
- 7. Involvement of S-adenosylmethionine-dependent halide/thiol methyltransferase (HTMT) in methyl halide emissions from agricultural plants: isolation and characterization of an HTMT-coding gene from Raphanus sativus (daikon radish) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geochem.ethz.ch [geochem.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Reaction Rates Control High-Temperature Chemistry of Volcanic Gases in Air [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. OS - Technical Note: A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) fluxes between the ocean and atmosphere [os.copernicus.org]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. agilent.com [agilent.com]
- 15. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 16. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
- 17. hfsjg.ch [hfsjg.ch]
- 18. Quality Assurance | World Meteorological Organization [community.wmo.int]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. qasac-americas.org [qasac-americas.org]
- 21. researchgate.net [researchgate.net]
- 22. acp.copernicus.org [acp.copernicus.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. international-agrophysics.org [international-agrophysics.org]
- 26. faculty.troy.edu [faculty.troy.edu]
- 27. researchgate.net [researchgate.net]
- 28. chemetrix.co.za [chemetrix.co.za]
- 29. Development and validation of a method for air-quality and nuisance odors monitoring of volatile organic compounds using multi-sorbent adsorption and gas chromatography/mass spectrometry thermal desorption system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. epa.gov [epa.gov]
The Halogenated Bounty of the Sea: A Technical Guide to the Discovery of Novel Bioactive Marine Halocarbons
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and chemically diverse ecosystem, is a prolific source of novel bioactive compounds, many of which are halogenated. These marine halocarbons, incorporating chlorine, bromine, or iodine atoms, exhibit a remarkable range of biological activities, from potent anticancer and antimicrobial effects to anti-inflammatory and enzyme-inhibiting properties. This in-depth technical guide provides a comprehensive overview of the discovery of these promising molecules, detailing experimental protocols, presenting quantitative bioactivity data, and illustrating the molecular pathways they influence.
The Hunt for Halogenated Leads: Isolation and Structure Elucidation
The journey from a marine organism to a purified, characterized bioactive compound is a meticulous process of extraction, fractionation, and structural analysis. Bioassay-guided fractionation is a cornerstone of this endeavor, where each fraction of a crude extract is tested for a specific biological activity, guiding the purification of the active constituent.
Experimental Protocol: Bioassay-Guided Isolation from Marine Sponges
Marine sponges are a particularly rich source of halogenated alkaloids and other bioactive compounds. The following protocol outlines a general procedure for their isolation:
-
Sample Collection and Preparation: Collect sponge specimens and freeze them immediately at -20°C or below to preserve their chemical integrity. Lyophilize the frozen tissue to remove water and then grind it into a fine powder.
-
Extraction: Macerate the powdered sponge material sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH), to extract a broad spectrum of compounds. Concentrate each solvent extract in vacuo to yield crude extracts.
-
Bioassay-Guided Fractionation: Subject the crude extracts to a preliminary bioassay (e.g., a cytotoxicity assay against a cancer cell line). The most active extract is then selected for further fractionation.
-
Chromatographic Separation:
-
Initial Fractionation: Use vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) with a silica gel or reversed-phase (C18) stationary phase to separate the active crude extract into several fractions based on polarity.
-
Bioassay of Fractions: Test each fraction in the chosen bioassay to identify the fraction(s) containing the bioactive compound(s).
-
High-Performance Liquid Chromatography (HPLC): Purify the active fraction(s) using semi-preparative or analytical HPLC, employing different column chemistries (e.g., C18, phenyl-hexyl) and gradient elution profiles to isolate the pure compound(s). Monitor the separation using a photodiode array (PDA) detector.
-
-
Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Structure Elucidation by Spectroscopic Methods
Once a pure bioactive compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Determine the molecular formula of the compound by obtaining a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecule and analyze the fragmentation pattern to gain insights into its substructures.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provide information about the different types of protons and carbons in the molecule and their chemical environments. The presence of electronegative halogens will typically shift the signals of nearby protons and carbons downfield.
-
2D NMR (COSY, HSQC, HMBC): Establish the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
-
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups present in the molecule and the presence of chromophores, respectively.
Biological Activities of Marine Halocarbons: Quantitative Data
The therapeutic potential of novel marine halocarbons is quantified through various bioassays. The following tables summarize the cytotoxic and antimicrobial activities of selected halogenated marine natural products.
Anticancer Activity
The cytotoxicity of marine halocarbons against various cancer cell lines is a primary focus of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound Class | Compound Name | Source Organism (Marine Sponge) | Cancer Cell Line | IC₅₀ (µM) | Citation(s) |
| Brominated Indole Alkaloids | Meridianin A | Aplidium meridianum | P388 (murine leukemia) | 1.5 | |
| Meridianin C | Aplidium meridianum | P388 (murine leukemia) | 2.5 | ||
| Meridianin E | Aplidium meridianum | P388 (murine leukemia) | 0.9 | ||
| Pyrroloazepine Alkaloids | Variolin B | Kirkpatrickia variolosa | P388 (murine leukemia) | 0.716 | [1] |
| Deoxyvariolin B | Kirkpatrickia variolosa | Various (e.g., CDK inhibition) | Varies | [1] | |
| Bis-indole Alkaloids | Deoxytopsentin | Spongosorites ruetzleri | NSCLC-N6 (lung cancer) | 6.3 µg/mL | [1] |
| Nortopsentin A | Spongosorites ruetzleri | P388 (murine leukemia) | 1.5 µg/mL | ||
| Guanidine Alkaloids | Crambescidin 800 | Monanchora viridis | T11 (triple-negative breast cancer) | 0.07 | [2] |
| SUM159PT (triple-negative breast cancer) | 0.59 | [2] | |||
| Manzamine Alkaloids | Manzamine A | Acanthostrongylophora ingens | MDA-MB-231 (breast cancer) | 7.87 | [2] |
| MCF-7 (breast cancer) | 2.86 | [2] |
Antimicrobial Activity
Marine halocarbons also exhibit significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Compound Name(s) | Source Organism (Marine Algae) | Target Microorganism | MIC (µg/mL) | Citation(s) |
| Halogenated Furanones | Furanone derivatives | Delisea pulchra (Red alga) | Pseudomonas aeruginosa | Varies (biofilm inhibition) | [3] |
| Erwinia carotovora | Varies (inhibition of virulence) | [4][5] | |||
| Diterpene-benzoate Macrolides | Bromophycolides | Callophycus serratus (Red alga) | Methicillin-resistant Staphylococcus aureus (MRSA) | ~1.4 µM (IC₅₀) | [3] |
| Vancomycin-resistant Enterococcus faecium | ~5.8 µM (IC₅₀) | [3] |
Experimental Protocols for Bioactivity Screening
Standardized and reproducible bioassays are critical for evaluating the therapeutic potential of novel compounds.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[6][9]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Protocol: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11][12][13]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mechanisms of Action: Targeting Cellular Signaling Pathways
Bioactive marine halocarbons exert their effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Inhibition of Kinase Signaling Cascades in Cancer
Many marine alkaloids, including halogenated derivatives, target protein kinases that are critical for cancer cell proliferation and survival.[1] The MAPK and PI3K/Akt pathways are frequent targets.[14][15][16]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates cell growth, differentiation, and apoptosis.[14][17] Some marine compounds have been shown to inhibit this pathway, leading to cancer cell death.[14]
Caption: Inhibition of the JNK pathway by 3,10-dibromofascaplysin.
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers.[16][18][19] Certain marine alkaloids can inhibit this pathway, promoting apoptosis in cancer cells.[2]
Caption: Inhibition of the Akt/mTOR pathway by Manzamine A.
Disruption of Bacterial Quorum Sensing
Halogenated furanones, produced by the red alga Delisea pulchra, are a classic example of marine compounds that interfere with bacterial communication, a process known as quorum sensing.[3][20] This disruption prevents the formation of biofilms and the expression of virulence factors.[20]
Caption: Inhibition of quorum sensing by halogenated furanones.
Conclusion and Future Directions
The discovery of novel bioactive marine halocarbons continues to be a vibrant and promising field of research. The unique chemical structures and potent biological activities of these compounds underscore their potential as leads for the development of new therapeutics. Advances in analytical technologies, such as high-sensitivity NMR and mass spectrometry, coupled with innovative bioassay platforms, are accelerating the pace of discovery. Future research will likely focus on exploring extreme marine environments for novel producers of halocarbons, elucidating their biosynthetic pathways to enable synthetic biology approaches for sustainable production, and conducting in-depth mechanistic studies to fully understand their therapeutic potential. The halogenated treasures of the sea undoubtedly hold the key to addressing some of the most pressing challenges in human health.
References
- 1. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 3. Antibacterial Derivatives of Marine Algae: An Overview of Pharmacological Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogenated furanones from the red alga, Delisea pulchra, inhibit carbapenem antibiotic synthesis and exoenzyme virulence factor production in the phytopathogen Erwinia carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. japsonline.com [japsonline.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Anti-biofilm activity of marine algae-derived bioactive compounds [frontiersin.org]
An In-depth Technical Guide to the Fundamental Chemistry of Carbon-Halogen Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the chemistry of carbon-halogen (C-X) bonds. It delves into the intrinsic properties of these bonds, their reactivity in key organic reactions, and common synthetic methodologies. The content is structured to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and clear data presentation to facilitate understanding and application in a laboratory setting.
The Nature of the Carbon-Halogen Bond
The carbon-halogen bond is a fundamental functional group in organic chemistry, characterized by the covalent linkage between a carbon atom and a halogen atom (Fluorine, Chlorine, Bromine, or Iodine). The properties of this bond are significantly influenced by the electronegativity and size of the halogen atom.
1.1. Polarity and Electronegativity
Halogens are more electronegative than carbon, leading to a polarized C-X bond where the carbon atom carries a partial positive charge (δ+) and the halogen atom a partial negative charge (δ-).[1][2][3][4][5] This polarity is a key determinant of the chemical reactivity of organohalides, making the carbon atom susceptible to attack by nucleophiles.[6][7][8] The electronegativity of halogens decreases down the group from fluorine to iodine, which in turn affects the polarity of the C-X bond.[1][3] Fluorine is the most electronegative halogen, resulting in the most polar C-F bond.[1][7]
1.2. Bond Length and Bond Strength
As we move down the halogen group, the atomic size increases.[1][5] This leads to an increase in the carbon-halogen bond length.[1][3][5][9] Consequently, the bond strength, or bond dissociation energy, decreases from C-F to C-I.[1][3][4][6][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluoroalkanes relatively unreactive.[10][11] Conversely, the carbon-iodine bond is the weakest, making iodoalkanes the most reactive among alkyl halides.[6][9][11][12] This trend in bond strength is a critical factor in determining the reactivity of organohalides in substitution and elimination reactions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for methyl halides, providing a basis for comparing the properties of different carbon-halogen bonds.
Table 1: Bond Lengths of Methyl Halides
| Bond | Bond Length (Å) |
| C-F | 1.39 |
| C-Cl | 1.78 |
| C-Br | 1.93 |
| C-I | 2.14 |
Table 2: Bond Dissociation Energies of Methyl Halides
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | 108-110 |
| C-Cl | 81-84 |
| C-Br | 68-70 |
| C-I | 53-56 |
Table 3: Dipole Moments of Methyl Halides
| Compound | Dipole Moment (Debye) |
| CH₃F | 1.85 |
| CH₃Cl | 1.87 |
| CH₃Br | 1.81 |
| CH₃I | 1.62 |
Note: While fluorine is the most electronegative halogen, the dipole moment of chloromethane is slightly higher than that of fluoromethane. This is because the dipole moment is a product of both charge separation and bond distance. The longer C-Cl bond length compared to the C-F bond length contributes to its overall higher dipole moment.[13][14][15]
Reactivity of Carbon-Halogen Bonds
The polarized nature of the C-X bond dictates the primary modes of reactivity for organohalides, which are nucleophilic substitution and elimination reactions.[6][16][17]
3.1. Nucleophilic Substitution Reactions
In a nucleophilic substitution reaction, a nucleophile replaces the halogen atom (the leaving group) of an alkyl halide.[18] There are two primary mechanisms for this transformation: S(_N)1 and S(_N)2.
3.1.1. The S(_N)2 Mechanism
The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[19] This "backside attack" results in an inversion of the stereochemical configuration at the carbon center.[19] The rate of the S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[16]
Methyl and primary alkyl halides predominantly undergo S(_N)2 reactions.[18] The reaction is sensitive to steric hindrance; bulkier substituents on the carbon atom hinder the approach of the nucleophile, slowing down the reaction rate.[18]
Caption: S(_N)2 Reaction Mechanism.
3.1.2. The S(_N)1 Mechanism
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[18] The first and rate-determining step involves the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate.[18] The second step is the rapid attack of the nucleophile on the planar carbocation.[19] Because the nucleophile can attack from either face of the carbocation, the S(_N)1 reaction of a chiral starting material typically leads to a racemic mixture of products.[18]
Tertiary alkyl halides readily undergo S(_N)1 reactions due to the stability of the resulting tertiary carbocation.[18] The rate of the S(_N)1 reaction depends only on the concentration of the alkyl halide.[18]
Caption: S(_N)1 Reaction Mechanism.
3.2. Elimination Reactions
Alkyl halides can also undergo elimination reactions in the presence of a base, leading to the formation of alkenes.[20][21] Similar to substitution, there are two main elimination mechanisms: E1 and E2.
3.2.1. The E2 Mechanism
The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the halogen, and the halide ion is simultaneously eliminated.[22] The reaction rate depends on the concentrations of both the alkyl halide and the base.[22] Strong, bulky bases favor the E2 pathway.[20]
3.2.2. The E1 Mechanism
The E1 (Elimination, Unimolecular) reaction is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation.[22] In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with S(_N)1 reactions.
Caption: Comparison of E1 and E2 Mechanisms.
Synthesis of Carbon-Halogen Bonds
Alkyl halides are valuable synthetic intermediates and can be prepared through several methods.
4.1. From Alcohols
The reaction of alcohols with hydrogen halides (HX) is a common method for preparing alkyl halides. Tertiary alcohols react readily with HX via an S(_N)1 mechanism, while primary and secondary alcohols require more forcing conditions and may proceed through an S(_N)2 pathway. Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also used to convert alcohols to alkyl chlorides and bromides, respectively.
4.2. From Alkenes
Alkenes react with hydrogen halides (HX) via electrophilic addition to form alkyl halides. The regioselectivity of this reaction typically follows Markovnikov's rule. Alkenes can also react with halogens (X₂) to yield vicinal dihalides.
4.3. From Alkanes
Free radical halogenation of alkanes can produce alkyl halides, but this method often leads to a mixture of products and is less synthetically useful for complex molecules.
Experimental Protocols
5.1. Synthesis of tert-Butyl Chloride (S(_N)1 Reaction)
Objective: To synthesize tert-butyl chloride from tert-butanol via an S(_N)1 reaction.[1]
Materials:
-
tert-butanol
-
Concentrated hydrochloric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
In a separatory funnel, cautiously add 12 mL of concentrated HCl to 6.0 mL of tert-butyl alcohol.[1]
-
Shake the mixture for 10-15 minutes, periodically venting the funnel.
-
Allow the layers to separate and discard the lower aqueous layer.[1]
-
Wash the organic layer with 10 mL of 5% sodium bicarbonate solution. Swirl gently at first to release CO₂ gas, then stopper and shake, venting frequently.[6] Discard the aqueous layer.[1]
-
Wash the organic layer with 15 mL of water and discard the aqueous layer.[18]
-
Transfer the crude tert-butyl chloride to an Erlenmeyer flask and dry it with anhydrous sodium sulfate until the liquid is clear.[1][18]
-
Decant or filter the dried product into a distillation flask and purify by simple distillation.[6] Collect the fraction boiling at 50-52 °C.
Caption: Experimental Workflow for S(_N)1 Synthesis.
5.2. Reaction of n-Butyl Bromide with Sodium Iodide (S(_N)2 Reaction)
Objective: To observe the relative rate of an S(_N)2 reaction.
Materials:
-
1-bromobutane (n-butyl bromide)
-
15% solution of sodium iodide in acetone
-
Test tubes
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.[19]
-
Add 2 drops of 1-bromobutane to the test tube.[19]
-
Stopper the tube and shake to mix the contents.[19]
-
Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone. The time taken for the precipitate to appear is an indication of the reaction rate.
5.3. Characterization of Carbon-Halogen Bonds
5.3.1. Infrared (IR) Spectroscopy
The carbon-halogen stretching vibrations in IR spectroscopy appear in the fingerprint region and are dependent on the halogen.
The C-F stretch appears at a higher wavenumber (1400-1000 cm⁻¹). The intensity of the C-X stretching absorption is generally strong due to the polar nature of the bond.
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the electronegativity of the halogen influences the chemical shift of protons on the carbon atom bearing the halogen (α-protons). The more electronegative the halogen, the more deshielded the α-protons, and the further downfield (higher ppm) their signal appears.
In ¹³C NMR spectroscopy, the chemical shift of the carbon atom bonded to the halogen is also affected by the halogen's electronegativity, but the trend is less straightforward due to the "heavy atom effect," where heavier halogens (Br and I) can cause an upfield shift compared to chlorine.
5.3.3. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing mixtures of volatile organohalides. A sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. An electron capture detector (ECD) is particularly sensitive to halogenated compounds and is often used for their analysis.
Experimental Protocol: GC Analysis of Alkyl Halides
Objective: To separate a mixture of alkyl halides using gas chromatography.
Materials and Equipment:
-
Gas chromatograph with an appropriate column (e.g., VF-624ms) and a mass spectrometry (MS) or electron capture (ECD) detector.
-
Helium or Nitrogen carrier gas.
-
A mixture of alkyl halides dissolved in a suitable solvent (e.g., methanol or dichloromethane).[21][22]
-
Microsyringe for injection.
Procedure:
-
Prepare a dilute standard solution of the alkyl halide mixture.
-
Set the GC parameters: injector temperature, oven temperature program (e.g., initial temperature, ramp rate, final temperature), and detector temperature. The injector temperature should be high enough to vaporize the sample without causing decomposition.
-
Inject a small volume (e.g., 1 µL) of the standard solution into the GC.
-
Record the chromatogram, which will show peaks corresponding to each component of the mixture at different retention times.
-
Analyze the retention times and peak areas to identify and quantify the components. For confirmation, mass spectrometry can be used to identify the fragments of each component.
This guide provides a foundational understanding of the chemistry of carbon-halogen bonds, essential for researchers and professionals in the chemical and pharmaceutical sciences. The principles and experimental details outlined herein are intended to be a practical resource for laboratory work and further research.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. azolifesciences.com [azolifesciences.com]
- 6. youtube.com [youtube.com]
- 7. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. webassign.net [webassign.net]
- 13. vernier.com [vernier.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. cerritos.edu [cerritos.edu]
- 19. NMR Spectroscopy [www2.chemistry.msu.edu]
- 20. cactus.utahtech.edu [cactus.utahtech.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Newly Synthesized Halocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of a selection of newly synthesized halocarbons. Halogenated organic compounds are of significant interest in materials science, drug development, and biomedical imaging due to their unique photophysical and chemical characteristics. The introduction of halogens into organic scaffolds can profoundly influence their electronic structure, leading to desirable spectroscopic properties such as enhanced fluorescence and altered absorption profiles. This guide details the synthesis, spectroscopic data, and experimental protocols for a curated set of novel fluorinated, brominated, and iodinated organic molecules, offering a valuable resource for researchers in the field.
Quantitative Spectroscopic Data of Newly Synthesized Halocarbons
The following tables summarize the key spectroscopic parameters for a series of recently developed halogenated organic compounds. These include UV-Vis absorption maxima (λabs), fluorescence emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τ).
| Compound Class | Specific Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Fluorinated | ||||||
| Isoxazoles | 3,5-bis(4-methoxyphenyl)-4-fluoroisoxazole | 318 | 415 | - | THF | [1] |
| 3,5-bis(4-trifluoromethylphenyl)-4-fluoroisoxazole | 298 | 385 | - | THF | [1] | |
| Fluoresceins | 2',7'-Difluorofluorescein | 490 | 512 | 0.91 | 0.1 M NaOH | [2] |
| 4',5'-Difluorofluorescein | 494 | 516 | 0.92 | 0.1 M NaOH | [2] | |
| Phosphafluorene Oxides | D-A-D type PhFlOP derivative (7-H) | 290, 340 | - | - | Toluene | [3][4] |
| Brominated | ||||||
| B1-Polycyclic Aromatic Hydrocarbons | TPA-functionalized B1-PAH (Compound 4) | ~450 (CT band) | 630 | - | Toluene | [5] |
| TPA-functionalized B1-PAH (Compound 5) | ~500 (CT band) | 700 | - | Toluene | [5] | |
| TPA-functionalized B1-PAH (Compound 6) | ~550 (CT band) | 745 | - | Toluene | [5] | |
| Iodinated | ||||||
| Polyesters | Iodinated Lactide Monomer | - | - | - | - |
Note: "-" indicates data not provided in the cited literature.
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of the presented halocarbons.
Synthesis Protocols
2.1.1. Synthesis of 3,5-Diaryl-4-fluoroisoxazoles
These compounds were synthesized via a one-pot reaction. A solution of an appropriate benzaldehyde and hydroxylamine hydrochloride in a suitable solvent was treated with a fluorinating agent. The reaction mixture was stirred at room temperature until completion, followed by extraction and purification by column chromatography.[1]
2.1.2. Synthesis of Fluorinated Fluoresceins
Fluorinated fluoresceins were prepared by the condensation reaction of a fluorinated resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, at elevated temperatures.[2] The crude product was purified by recrystallization.
2.1.3. Synthesis of D-A-D-type 9-phenyl-9-phosphafluorene Oxide (PhFlOP) Derivatives
The synthesis involved a multi-step process starting from 2-bromo-4-fluoro-1-nitrobenzene. Key steps included a self-coupling reaction, reduction of the nitro group to form a diamine, diazotization followed by iodination, and a final Cs2CO3-facilitated nucleophilic substitution with carbazole derivatives.[3][4]
2.1.4. Synthesis of Brominated B1-Polycyclic Aromatic Hydrocarbons
Bromo-functionalized B1-polycyclic aromatic hydrocarbons (PAHs) were synthesized and subsequently used in Negishi cross-coupling reactions with donor molecules like triphenylamine (TPA) to form the final donor-acceptor compounds.[5]
Spectroscopic Measurement Protocols
2.2.1. UV-Vis Absorption Spectroscopy
UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Solutions of the compounds were prepared in spectroscopic grade solvents. The absorbance was measured over a wavelength range of at least 200-800 nm.[3][4][5]
2.2.2. Fluorescence Spectroscopy
Fluorescence emission spectra were recorded on a spectrofluorometer. The excitation wavelength was set at or near the absorption maximum of the compound. The emission was scanned over a wavelength range appropriate to capture the full emission profile. All spectra were corrected for the instrument's response.[1][5]
2.2.3. Fluorescence Quantum Yield (ΦF) Determination
The relative quantum yield was determined using the comparative method.[6][7] A well-characterized standard with a known quantum yield in the same solvent was used for comparison. The absorbance of both the sample and standard solutions at the excitation wavelength was kept below 0.1 to avoid inner filter effects. The quantum yield was calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample2 / ηstd2) * (Astd / Asample)
where ΦF is the fluorescence quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.
2.2.4. Fluorescence Lifetime (τ) Measurement
Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[8][9][10][11] The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly. The collected data is used to construct a histogram of photon arrival times, which is then fitted to an exponential decay function to determine the fluorescence lifetime.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of new halocarbons.
This guide serves as a foundational resource for understanding the spectroscopic properties of newly synthesized halocarbons. The provided data and protocols can aid researchers in the design and characterization of novel halogenated materials for a wide range of applications.
References
- 1. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. chem.uci.edu [chem.uci.edu]
- 7. iss.com [iss.com]
- 8. Fluorescence Lifetime Measurements – qutools [qutools.com]
- 9. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 10. horiba.com [horiba.com]
- 11. youtube.com [youtube.com]
A Technical Guide to the Environmental Fate and Transport of Short-Lived Halocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-lived halocarbons, with atmospheric lifetimes of less than six months, are a class of volatile organic compounds that play a significant role in tropospheric and stratospheric chemistry.[1] While their brief persistence in the atmosphere was once thought to render them inconsequential to global atmospheric processes, it is now understood that these compounds, originating from both natural and anthropogenic sources, can be transported to the stratosphere, where they contribute to ozone depletion.[2][3] This technical guide provides an in-depth overview of the environmental fate and transport of key short-lived halocarbons, with a focus on their atmospheric degradation pathways, relevant quantitative data, and the experimental methodologies used to study them.
Quantitative Data on Short-Lived Halocarbons
The environmental impact of short-lived halocarbons is often quantified by their atmospheric lifetimes, Ozone Depletion Potentials (ODPs), and Global Warming Potentials (GWPs). These parameters are crucial for understanding the relative contribution of these compounds to stratospheric ozone depletion and climate change. The following tables summarize these key metrics for a selection of prominent short-lived halocarbons.
Table 1: Atmospheric Lifetimes of Selected Short-Lived Halocarbons
| Compound | Chemical Formula | Atmospheric Lifetime (days) |
| Bromoform (Tribromomethane) | CHBr₃ | ~24[4] |
| Dibromomethane | CH₂Br₂ | 94[5] |
| Methyl Iodide (Iodomethane) | CH₃I | 4[5] |
| n-Propyl Bromide (1-Bromopropane) | CH₂BrCH₂CH₃ | < 20[6] |
Table 2: Ozone Depletion Potentials (ODPs) of Selected Short-Lived Halocarbons
| Compound | Chemical Formula | ODP | Notes |
| Bromoform (Tribromomethane) | CHBr₃ | 0.10 - 0.72[7] | Seasonally and location dependent |
| n-Propyl Bromide (1-Bromopropane) | CH₂BrCH₂CH₃ | Varies significantly with emission location[6] | |
| Iodotrifluoromethane | CF₃I | 0.008 - 0.016[8] | Dependent on emission latitude |
| Methyl Iodide (Iodomethane) | CH₃I | 0.017[9] | For mid-latitude emissions |
Table 3: Global Warming Potentials (GWPs) of Selected Halocarbons (100-year time horizon)
| Compound | Chemical Formula | GWP (100-year) |
| Dichloromethane | CH₂Cl₂ | 9 |
| Chloroform | CHCl₃ | 31 |
| Methyl Chloroform | CH₃CCl₃ | 146 |
| Carbon Tetrachloride | CCl₄ | 1730 |
Note: GWP values for very short-lived substances are often not reported in standard assessments as their impact is considered to be more regional and short-term. The values in Table 3 are for slightly longer-lived halocarbons to provide context.
Atmospheric Degradation Pathways
The primary removal mechanism for short-lived halocarbons in the troposphere is through oxidation initiated by the hydroxyl radical (OH) and, to a lesser extent, by photolysis.[10] These reactions initiate a cascade of chemical transformations that ultimately lead to the formation of more stable, and often water-soluble, species that can be removed from the atmosphere through wet and dry deposition.
Degradation of Bromoform (CHBr₃)
The atmospheric degradation of bromoform is primarily initiated by photolysis and reaction with the OH radical.[4] The subsequent reactions involve the formation of peroxy radicals and their reactions with nitric oxide (NO) and hydroperoxy radicals (HO₂), leading to the formation of various bromine-containing products.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. Very Short-lived substances [iup.uni-bremen.de]
- 3. Scientific Assessment of Ozone Depletion 2022: Twenty Questions and Answers About the Ozone Layer [csl.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New methodology for Ozone Depletion Potentials of short-lived compounds : n-propyl bromide as an example | Semantic Scholar [semanticscholar.org]
- 7. ACP - The very short-lived ozone depleting substance CHBr3 (bromoform): revised UV absorption spectrum, atmospheric lifetime and ozone depletion potential [acp.copernicus.org]
- 8. carbonbrief.org [carbonbrief.org]
- 9. Global warming potential - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
classification and nomenclature of complex halocarbons
An In-depth Technical Guide to the Classification and Nomenclature of Complex Halocarbons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification systems and nomenclature conventions for complex halocarbons. It is designed to serve as a detailed reference for professionals in research, chemical sciences, and drug development who work with or encounter these multifaceted compounds. The guide includes structured data tables for key physicochemical and environmental properties, detailed experimental protocols for analysis and synthesis, and logical diagrams to illustrate core concepts.
Classification of Complex Halocarbons
Halocarbons, or organohalogens, are organic compounds containing one or more halogen atoms (F, Cl, Br, I).[1] Their classification is systematic and can be based on several structural and functional features.
Classification by Carbon Skeleton
The primary classification is based on the nature of the carbon framework to which the halogen is bonded, analogous to the classification of hydrocarbons.[1][2]
-
Haloalkanes : These compounds feature halogen atoms attached to an sp³-hybridized carbon atom in an alkyl group. The carbon atoms are linked exclusively by single bonds.[1][3]
-
Haloalkenes : These contain at least one carbon-carbon double bond, with a halogen atom attached to an sp²-hybridized carbon.[1][3]
-
Haloaromatics (or Haloarenes) : In these compounds, a halogen is directly bonded to an sp²-hybridized carbon atom of an aromatic ring.[1][4]
Industrial and Environmental Classification
For commercial and regulatory purposes, specific classes of halocarbons are defined based on their composition, particularly concerning their environmental impact.
-
Chlorofluorocarbons (CFCs) : These are compounds containing only carbon, chlorine, and fluorine.[5] Due to their high ozone depletion potential (ODP), their production has been phased out under the Montreal Protocol.[6][7]
-
Hydrochlorofluorocarbons (HCFCs) : As transitional replacements for CFCs, these compounds contain hydrogen in addition to carbon, chlorine, and fluorine.[5][7] The presence of hydrogen makes them less stable in the atmosphere, resulting in a lower ODP.[5]
-
Hydrofluorocarbons (HFCs) : HFCs contain hydrogen, fluorine, and carbon. They have an ODP of zero because they lack chlorine, but many are potent greenhouse gases with high global warming potential (GWP).[8]
-
Halons (Bromofluorocarbons) : These are compounds containing bromine, along with fluorine and carbon. They were widely used in fire suppression systems but have extremely high ODPs.[9]
-
Perfluorocarbons (PFCs) : These compounds contain only carbon and fluorine. They are environmentally significant due to their extremely long atmospheric lifetimes and high GWP.[9]
The following diagram illustrates the hierarchical classification of halocarbons.
Nomenclature of Complex Halocarbons
The naming of halocarbons follows two main systems: the common (or trivial) system and the systematic IUPAC nomenclature.
IUPAC Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for unambiguous naming.[10][11]
Rules for Haloalkanes and Haloalkenes:
-
Identify the Parent Chain : Find the longest continuous carbon chain. For haloalkenes, this chain must include the double bond.[4]
-
Number the Chain : Number the carbon atoms starting from the end that gives the lowest possible number (locant) to the substituent (halogen or alkyl group) encountered first.[4][12] If a multiple bond is present, it receives the lowest possible number.[4]
-
Name the Substituents : Halogen substituents are named with an "-o" suffix: fluoro-, chloro-, bromo-, and iodo-.[10]
-
Assemble the Name : List all substituents in alphabetical order, preceded by their numerical locants. Use prefixes like di-, tri-, and tetra- for multiple identical substituents; these prefixes are ignored for alphabetization.[4][12]
Example : The compound CH₃CHClCH₂CH₂Br is named 1-bromo-3-chlorobutane .
Rules for Haloarenes:
-
Parent Hydrocarbon : The aromatic ring serves as the parent name (e.g., benzene).
-
Name Substituents : Halogens are named as prefixes (e.g., chlorobenzene).
-
Indicate Positions : For multiple substituents, their positions are indicated by numbers. Numbering starts at a substituted carbon and proceeds around the ring to give the lowest possible locants to all substituents.[4][12] For disubstituted benzenes, the common nomenclature prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also used.[12]
The logical workflow for IUPAC naming is visualized below.
Refrigerant Numbering System
A specialized nomenclature is used for CFCs, HCFCs, and HFCs, commonly known as the "R-series" or "Freon" numbering system. The "Rule of 90" can be used to decode the number:[5]
-
Add 90 to the R-number.
-
The resulting 3-digit number represents, from left to right:
-
1st digit : Number of carbon atoms (C).
-
2nd digit : Number of hydrogen atoms (H).
-
3rd digit : Number of fluorine atoms (F).
-
-
The number of chlorine atoms (Cl) is calculated by subtracting the number of H and F atoms from the total possible number of single-bonded substituents on the carbon skeleton (2C + 2 for alkanes).
Example : For R-12 (CFC-12):
-
90 + 12 = 102
-
Carbons = 1, Hydrogens = 0, Fluorines = 2
-
Chlorines = (2*1 + 2) - 0 - 2 = 2
-
Formula: CCl₂F₂ (Dichlorodifluoromethane)
Physicochemical and Environmental Properties
The properties of halocarbons vary widely based on their structure, the type of halogen, and the degree of halogenation. These properties are critical for predicting their behavior, applications, and environmental fate.[13]
| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) |
| CFC-11 | Trichlorofluoromethane | CCl₃F | 137.37 | 23.7 | 1.0 | 4,750 |
| CFC-12 | Dichlorodifluoromethane | CCl₂F₂ | 120.91 | -29.8 | 0.82 | 10,900 |
| HCFC-22 | Chlorodifluoromethane | CHClF₂ | 86.47 | -40.8 | 0.034 | 1,810 |
| HFC-134a | 1,1,1,2-Tetrafluoroethane | C₂H₂F₄ | 102.03 | -26.3 | 0 | 1,430 |
| Halon-1301 | Bromotrifluoromethane | CBrF₃ | 148.91 | -57.8 | 12.0 | 7,140 |
| Carbon Tetrachloride | Tetrachloromethane | CCl₄ | 153.82 | 76.7 | 1.2 | 1,400 |
| Methyl Chloroform | 1,1,1-Trichloroethane | CH₃CCl₃ | 133.40 | 74.1 | 0.12 | 146 |
Data compiled from various sources, including NOAA Global Monitoring Laboratory and IPCC reports.
Key Experimental Protocols
Protocol: Analysis of Halocarbons by GC-MS
This protocol outlines the standard method for the identification and quantification of volatile halocarbons in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is the preferred technique due to its high sensitivity and specificity.[14][15]
Objective : To separate, identify, and quantify complex halocarbons in an air or water sample.
Methodology :
-
Sample Collection and Preparation :
-
For air samples, collect a whole air sample in a passivated stainless steel canister.
-
For water samples, use a headspace vial and allow the volatile halocarbons to partition into the gas phase.[16]
-
To increase sensitivity for trace analysis, a pre-concentration step is often required. The sample is passed through a cold trap (cryogenic enrichment) to freeze out the compounds of interest, which are then thermally desorbed onto the GC column.[14]
-
-
Gas Chromatography (GC) Separation :
-
Injector : The vaporized sample is injected into the GC. A split/splitless inlet is commonly used.
-
Carrier Gas : High-purity Helium or Hydrogen.
-
Column : A non-polar capillary column (e.g., DB-5ms) is typically used for separating halocarbons based on their boiling points and interaction with the stationary phase.
-
Oven Program : A temperature gradient is applied to the oven (e.g., start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C) to elute compounds sequentially.
-
-
Mass Spectrometry (MS) Detection :
-
Ionization : As compounds elute from the GC column, they enter the MS source, where they are ionized, typically by Electron Ionization (EI).
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer separates the resulting fragment ions based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion. A full scan provides a mass spectrum, which serves as a chemical fingerprint for identification by comparison to a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific target compounds.
-
-
Data Analysis :
-
Identification : Compounds are identified by matching their retention time and mass spectrum against those of known standards.
-
Quantification : The concentration of each analyte is determined by integrating the area of its chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.
-
Protocol: Synthesis and Characterization of a Complex Haloalkane
This protocol provides a general methodology for the synthesis of a complex, polyhalogenated alkane via free-radical halogenation, followed by structural characterization.
Objective : To synthesize 1,1,1,2-tetrachloropropane and confirm its structure.
Methodology :
-
Synthesis (Free-Radical Chlorination) :
-
Reactants : 1,1,1-trichloropropane and chlorine gas (Cl₂).
-
Apparatus : A three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The setup should be in a fume hood and protected from light initially.
-
Procedure :
-
Charge the flask with 1,1,1-trichloropropane and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux (approx. 115°C).
-
Slowly bubble chlorine gas through the solution while irradiating the flask with a UV lamp to initiate the reaction.
-
Monitor the reaction progress using GC analysis of aliquots.
-
Once the desired conversion is achieved, stop the chlorine flow and UV irradiation, and allow the mixture to cool.
-
-
-
Workup and Purification :
-
Wash the crude product mixture with a sodium thiosulfate solution to remove excess chlorine, followed by a sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the product via fractional distillation, collecting the fraction corresponding to the boiling point of 1,1,1,2-tetrachloropropane.
-
-
Structural Characterization :
-
NMR Spectroscopy :
-
¹H NMR: Acquire the proton NMR spectrum. The expected signals would confirm the number of unique protons and their neighboring environments (splitting patterns).
-
¹³C NMR: Acquire the carbon NMR spectrum to determine the number of unique carbon environments.
-
-
Mass Spectrometry (MS) :
-
Analyze the purified product by GC-MS. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the four chlorine atoms, confirming the elemental composition.
-
-
Infrared (IR) Spectroscopy :
-
Acquire an IR spectrum to identify characteristic functional group vibrations, such as C-H and C-Cl bonds.
-
-
References
- 1. Halocarbon - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. byjus.com [byjus.com]
- 4. byjus.com [byjus.com]
- 5. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 6. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Hydrofluorocarbon - Wikipedia [en.wikipedia.org]
- 9. Halocarbons [environnement.gouv.qc.ca]
- 10. Organic Nomenclature [www2.chemistry.msu.edu]
- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 12. Nomenclature of Organic Compounds containing Halogen [unacademy.com]
- 13. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ACP - Establishing long-term measurements of halocarbons at Taunus Observatory [acp.copernicus.org]
- 15. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. usace.contentdm.oclc.org [usace.contentdm.oclc.org]
The Enzymatic Forge: A Technical Guide to the Biosynthesis of Natural Halocarbons
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of halogen atoms into molecular scaffolds is a powerful strategy in drug discovery, capable of modulating a compound's metabolic stability, binding affinity, and overall bioactivity. Nature, a master chemist, has evolved a diverse and sophisticated enzymatic toolkit for the biosynthesis of a vast array of naturally occurring halocarbons. These organohalogens, produced by organisms across all domains of life, exhibit a remarkable range of biological activities, from antibiotic to antitumor. This technical guide provides an in-depth exploration of the core biosynthetic pathways of these fascinating molecules, with a focus on the enzymatic machinery, reaction mechanisms, and experimental methodologies used to study them.
Electrophilic Halogenation: The Oxidative Pathways
The majority of enzymatic halogenations proceed through an electrophilic mechanism. In this strategy, the enzyme first oxidizes a halide ion (Cl⁻, Br⁻, or I⁻) to generate a highly reactive, electrophilic halogenating species, often described as a "halonium ion equivalent" (X⁺). This species is then used to halogenate an electron-rich organic substrate. The primary enzymes responsible for this type of halogenation fall into three main categories: Heme-dependent Haloperoxidases, Vanadium-dependent Haloperoxidases, and Flavin-dependent Halogenases.
Heme-Dependent Haloperoxidases
Heme-dependent haloperoxidases are among the most well-characterized halogenating enzymes. They utilize a heme cofactor and hydrogen peroxide (H₂O₂) to oxidize halides.
Mechanism: The catalytic cycle begins with the reaction of the ferric heme iron [Fe(III)] with H₂O₂ to form a highly reactive ferryl-oxo porphyrin π-cation radical intermediate known as Compound I.[1][2] This potent oxidant then abstracts two electrons from a halide ion (X⁻), regenerating the resting state of the enzyme and producing a hypohalous acid (HOX) or an enzyme-bound hypohalite intermediate [Fe(III)-OX].[1] This electrophilic halogenating agent is then released or transferred to a suitable organic substrate, leading to halogenation.[3]
Pathway Diagram:
Caption: Catalytic cycle of heme-dependent haloperoxidases.
Vanadium-Dependent Haloperoxidases (VHPOs)
Found abundantly in marine algae, fungi, and some bacteria, VHPOs utilize a vanadate (H₂VO₄⁻) cofactor to catalyze halogenation reactions.[1][4]
Mechanism: The catalytic cycle of VHPOs involves the coordination of hydrogen peroxide to the vanadium(V) center, forming a peroxo-vanadate species.[2] This activated complex then oxidizes the halide ion in a two-electron process, generating an electrophilic halogenating agent, which subsequently reacts with the organic substrate.[4] Unlike heme-peroxidases, the oxidation state of the metal center does not change during catalysis.[5] Some VHPOs from Streptomyces have been shown to exhibit remarkable regio- and stereoselectivity, suggesting a mechanism where the reactive halogen intermediate is channeled to the substrate-binding site.[6]
Pathway Diagram:
Caption: Catalytic cycle of vanadium-dependent haloperoxidases.
Flavin-Dependent Halogenases (FDHs)
FDHs are a large family of enzymes, typically found in bacteria, that catalyze the regioselective halogenation of aromatic compounds, particularly tryptophan and its derivatives.[7][8]
Mechanism: The mechanism of FDHs is distinct in that it requires a reduced flavin adenine dinucleotide (FADH₂) and molecular oxygen (O₂), in addition to the halide ion.[7] The FADH₂ is typically supplied by a partner flavin reductase. The FDH catalyzes the reaction of FADH₂ with O₂ to form a flavin-peroxide intermediate. This intermediate reacts with the halide ion to generate hypohalous acid (HOX).[9] A key feature of many FDHs is the presence of a long tunnel (~10 Å) that connects the site of HOX formation (the flavin-binding site) to the substrate-binding site.[8][9] This tunnel is thought to channel the highly reactive HOX to the substrate, preventing its diffusion and ensuring regioselective halogenation.[9]
Pathway Diagram:
Caption: Mechanism of flavin-dependent halogenases.
Radical-Based Halogenation: C-H Activation Pathways
A distinct strategy for halogenation involves the direct functionalization of unactivated aliphatic C-H bonds. This is accomplished by non-heme iron halogenases, which employ a radical-based mechanism.
Non-Heme Iron and α-Ketoglutarate-Dependent Halogenases
These enzymes are capable of halogenating strong, unactivated C-H bonds, a challenging chemical transformation.[10]
Mechanism: The catalytic cycle is initiated by the binding of α-ketoglutarate (α-KG) and O₂ to the Fe(II) center. This leads to the oxidative decarboxylation of α-KG to succinate and CO₂, generating a highly reactive Fe(IV)=O (ferryl-oxo) intermediate.[11] This powerful oxidant is capable of abstracting a hydrogen atom from the substrate, creating a substrate radical and an Fe(III)-OH species. In the final step, a "rebound" mechanism occurs where the chlorine atom from the now Fe(III)-OH-Cl complex is transferred to the substrate radical, yielding the chlorinated product and regenerating the Fe(II) center.[10][11] A key structural feature that distinguishes these halogenases from their hydroxylase counterparts is the substitution of a conserved carboxylate ligand in the iron coordination sphere with a residue like alanine, which opens up a coordination site for the halide ion.[12]
Pathway Diagram:
Caption: Catalytic cycle of non-heme iron halogenases.
Nucleophilic Halogenation: The Substitution Pathway
While less common, nature has also evolved a nucleophilic halogenation strategy, which does not require an oxidative activation of the halide.
S-adenosyl-L-methionine (SAM)-dependent Halide Methyltransferases
These enzymes are responsible for the biosynthesis of volatile halomethanes like chloromethane (CH₃Cl) and bromomethane (CH₃Br) in plants, fungi, and bacteria.[13]
Mechanism: The mechanism is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The enzyme facilitates the nucleophilic attack of a halide ion (Cl⁻, Br⁻, or I⁻) on the methyl group of S-adenosyl-L-methionine (SAM).[13] This results in the formation of the corresponding halomethane and S-adenosyl-L-homocysteine (SAH).[13] These enzymes are sometimes referred to as HOL (Harmless to the Ozone Layer) enzymes in plants.[13]
Pathway Diagram:
Caption: Sₙ2 mechanism of SAM-dependent halide methyltransferases.
Quantitative Data Summary
The kinetic parameters of halogenating enzymes vary widely depending on the enzyme class, source organism, and specific substrate. The following tables summarize representative kinetic data from the literature.
Table 1: Kinetic Parameters of Representative Halogenating Enzymes
| Enzyme Class | Enzyme (Organism) | Substrate | Halide | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Flavin-Dependent | XanH (Streptomyces xiamenensis) | Tryptophan | Cl⁻ | 29.16 (for NADH) | 1.2 | 4.1 x 10⁴ | [14] |
| Flavin-Dependent | RebH (Lechevalieria aerocolonigenes) | Tryptophan | Cl⁻ | - | 0.05 | - | [15] |
| Vanadium-Dependent | V-BrPO (Corallina officinalis) | Monochlorodimedone | Br⁻ | - | - | - | [6] |
| Heme-Dependent | CPO (Leptoxyphium fumago) | Monochlorodimedone | Cl⁻ | High | High | High | [2][16] |
Note: Comprehensive and directly comparable kinetic data for all classes is sparse in the literature due to varied assay conditions and substrates.[14][16]
Experimental Protocols
The study of halogenating enzymes employs a range of biochemical and analytical techniques. Below are outlines of key experimental protocols.
Haloperoxidase Activity Assay (Monochlorodimedone Assay)
This is a classic and widely used spectrophotometric assay to measure the activity of haloperoxidases that produce free hypohalous acid.
Principle: The enzyme catalyzes the halogenation of monochlorodimedone (MCD), which leads to the formation of dichlorodimedone. This conversion results in a decrease in absorbance at 290 nm, which can be monitored over time.[6][17]
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture typically containing:
-
50 mM buffer (e.g., MES, pH 6.0)
-
50 µM Monochlorodimedone (MCD)
-
200 mM halide salt (e.g., KCl or KBr)
-
10 µM vanadate (for VHPOs)
-
1 µM purified enzyme
-
-
Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM.
-
Measurement: Immediately monitor the decrease in absorbance at 290 nm using a spectrophotometer, typically at a controlled temperature (e.g., 30°C).
-
Analysis: Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of MCD.
Experimental Workflow:
Caption: Workflow for the monochlorodimedone (MCD) assay.
Flavin-Dependent Halogenase Activity Assay (HPLC-Based)
Because FDHs are often highly specific and do not release a freely diffusible halogenating agent, their activity is typically measured by directly monitoring substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC).
Principle: The reaction is run for a set time, then quenched. The mixture is analyzed by reverse-phase HPLC to separate the substrate from the halogenated product. Quantification is achieved by comparing peak areas to a standard curve.
Methodology:
-
Reaction Setup:
-
Incubate the FDH with its substrate (e.g., L-tryptophan) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Include the halide salt (e.g., 150 mM NaCl).
-
The reaction requires a system to provide reduced flavin (FADH₂). This is typically achieved by adding a partner flavin reductase enzyme and a source of NAD(P)H.
-
-
Initiation and Incubation: Start the reaction by adding NAD(P)H. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching agent, such as an organic solvent (e.g., methanol) or a strong acid (e.g., trichloroacetic acid), which will precipitate the enzymes.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Filter the supernatant before analysis.
-
HPLC Analysis:
-
Inject the filtered sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where both substrate and product absorb (e.g., 280 nm for tryptophan).
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of authentic standards.
-
Experimental Workflow:
Caption: Workflow for an HPLC-based halogenase activity assay.
Conclusion
The biosynthesis of naturally occurring halocarbons is a testament to the versatility of enzymatic catalysis. From the oxidative power of peroxidases and monooxygenases to the precision of radical-based and nucleophilic mechanisms, nature has devised multiple solutions for forging carbon-halogen bonds. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for harnessing the potential of these enzymes. For drug development professionals and synthetic biologists, halogenases represent a growing class of powerful biocatalysts for the selective and sustainable production of novel halogenated compounds with enhanced therapeutic potential.
References
- 1. Structural Perspective on Enzymatic Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperoxidases as catalysts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB01884K [pubs.rsc.org]
- 3. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadium Haloperoxidases | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]
- 5. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structures, mechanisms and applications of flavin-dependent halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Crystallographic studies on enzymatic halogenation of natural products [dspace.mit.edu]
- 13. Halomethane production in plants: Structure of the biosynthetic SAM-dependent halide methyltransferase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Halocarbons in Astrobiological Environments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of halocarbons in astrobiological contexts is a burgeoning field, offering tantalizing possibilities for the detection of life beyond Earth. These carbon-based compounds, containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of interest due to their potential as biosignatures, their role in prebiotic chemistry, and their detectable spectral features in exoplanetary atmospheres. This technical guide provides a comprehensive review of the current understanding of halocarbons in astrobiological environments, detailing their sources, stability, and the methodologies for their detection and synthesis.
Data Presentation: Quantitative Analysis of Halocarbons
Quantitative data is crucial for assessing the significance of halocarbons in various environments. The following tables summarize key parameters for a selection of halocarbons, including their atmospheric lifetimes, global warming potentials (GWPs), and observed abundances in terrestrial environments that may serve as analogues for extraterrestrial locations.
Table 1: Atmospheric Lifetimes and Global Warming Potentials (GWPs) of Selected Halocarbons
| Compound | Formula | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |
| Chloromethane | CH₃Cl | 1.3 | 13 |
| Dichloromethane | CH₂Cl₂ | 0.5 | 9 |
| Chloroform | CHCl₃ | 0.5 | 31 |
| Carbon tetrachloride | CCl₄ | 26 | 1400 |
| Methyl bromide | CH₃Br | 0.8 | 5 |
| Bromochloromethane | CH₂BrCl | 0.4 | Not available |
| Bromoform | CHBr₃ | 0.06 | 6 |
| Methyl iodide | CH₃I | 0.02 | 1 |
| CFC-11 | CCl₃F | 45 | 4750 |
| CFC-12 | CCl₂F₂ | 100 | 10900 |
| Halon-1211 | CBrClF₂ | 16 | 1890 |
| Halon-1301 | CBrF₃ | 65 | 7140 |
Data compiled from various sources.
Table 2: Abundance of Halocarbons in Terrestrial Volcanic and Marine Environments
| Compound | Volcanic Gas Concentration (pptv) | Marine Seawater Concentration (pmol/L) | Marine Air Concentration (pptv) |
| Chloromethane (CH₃Cl) | Variable, can be significant | 10 - 100 | 500 - 600 |
| Dichloromethane (CH₂Cl₂) | Detected in some plumes | 5 - 50 | 15 - 40 |
| Chloroform (CHCl₃) | Detected in some plumes | 1 - 20 | 5 - 15 |
| Carbon tetrachloride (CCl₄) | Trace amounts detected | ~0.5 | 80 - 100 |
| Methyl bromide (CH₃Br) | Detected in some plumes | 1 - 15 | 5 - 10 |
| Bromoform (CHBr₃) | Detected in some plumes | 1 - 50 | 0.5 - 5 |
| Methyl iodide (CH₃I) | Detected in some plumes | 0.5 - 10 | 0.1 - 2 |
Concentrations can vary significantly based on location, season, and specific geological or biological activity.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols for the detection and synthesis of halocarbons in an astrobiological context.
Detection of Halocarbons in Exoplanetary Atmospheres: Transmission Spectroscopy
Transmission spectroscopy is a primary method for characterizing the atmospheres of transiting exoplanets. As the exoplanet passes in front of its host star, starlight is filtered through the planet's atmosphere, and atmospheric components absorb specific wavelengths of light, leaving a unique spectral fingerprint.
Methodology:
-
Observation: Utilize a high-resolution spectrograph on a ground-based or space-based telescope (e.g., James Webb Space Telescope) to observe the host star's spectrum before, during, and after the exoplanet transit.
-
Data Reduction:
-
Bias and Dark Subtraction: Remove instrumental electronic noise from the raw spectral data.
-
Flat-Fielding: Correct for pixel-to-pixel variations in the detector's sensitivity.
-
Wavelength Calibration: Accurately assign a wavelength to each pixel on the detector using a known spectral source (e.g., a calibration lamp).
-
Spectral Extraction: Extract the one-dimensional spectrum of the star from the two-dimensional detector image.
-
-
Telluric Correction: Remove absorption lines from Earth's atmosphere. This can be done by observing a nearby standard star or by using a model of the Earth's atmosphere.
-
Stellar Contamination Removal: Account for spectral features originating from the host star itself, such as starspots and faculae, which can mimic or mask planetary signals.
-
Light Curve Generation: For each wavelength bin, create a light curve representing the change in stellar brightness over time as the planet transits.
-
Transit Depth Measurement: Fit a transit model to each light curve to determine the transit depth (the amount of starlight blocked by the planet and its atmosphere) as a function of wavelength.
-
Transmission Spectrum Generation: Plot the transit depth versus wavelength to create the transmission spectrum of the exoplanet's atmosphere. Absorption features in the spectrum indicate the presence of specific atoms and molecules, including potential halocarbon biosignatures.
Prebiotic Synthesis of Halocarbons: Spark Discharge Experiment (Miller-Urey Type)
The Miller-Urey experiment and its variations demonstrate the formation of organic molecules from inorganic precursors under simulated early Earth conditions. While not specifically designed to produce halocarbons, the inclusion of halogen sources in the initial mixture can be explored.
Methodology:
-
Apparatus Setup:
-
A sterile, sealed glass apparatus consisting of a larger flask (representing the atmosphere) and a smaller flask (representing the ocean).
-
The flasks are connected by glass tubing to allow for the circulation of gas and water vapor.
-
Tungsten electrodes are sealed into the larger flask to provide an energy source (simulating lightning).
-
A condenser is placed in the system to cool the water vapor, allowing it to condense and flow back into the "ocean" flask, simulating rain.
-
-
Initial Gas Mixture: Introduce a mixture of gases thought to be present in a prebiotic atmosphere into the larger flask. For halocarbon synthesis, this could include methane (CH₄), ammonia (NH₃), water vapor (H₂O), hydrogen (H₂), and a source of halogens, such as hydrogen chloride (HCl) or methyl chloride (CH₃Cl).
-
Energy Input: Apply a continuous high-voltage electrical discharge between the electrodes to simulate lightning strikes.
-
Reaction and Circulation:
-
The electrical energy breaks down the initial gas molecules into reactive radicals.
-
These radicals recombine to form a variety of new, more complex organic molecules.
-
The water in the smaller flask is heated to create water vapor, which circulates through the apparatus, carrying the newly synthesized molecules.
-
-
Collection and Analysis:
-
After a period of continuous operation (typically a week or more), the "ocean" water, which will have changed color, is collected.
-
The collected liquid is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify the synthesized organic compounds, including any halocarbons that may have formed.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
A Preliminary Investigation of Halocarbon-Based Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Halocarbon-based ionic liquids, a subset of ILs characterized by the presence of a halogen atom in either the cation or the anion, have garnered significant interest for their potential applications in diverse fields, including as solvents for chemical synthesis, in drug delivery systems, and for their antimicrobial properties.[2][3][4][5] This technical guide provides a preliminary investigation into halocarbon-based ionic liquids, with a focus on their synthesis, physicochemical properties, and toxicological profiles. Detailed experimental protocols for the synthesis and characterization of a representative imidazolium-based ionic liquid are presented, along with a summary of key quantitative data. Furthermore, the molecular mechanisms of toxicity are explored, with an emphasis on interactions with cellular membranes and the potential impact on downstream signaling pathways, providing a crucial foundation for their consideration in drug development and biomedical applications.
Physicochemical Properties of Halocarbon-Based Ionic Liquids
The physicochemical properties of ionic liquids can be tuned by modifying the structure of their constituent cations and anions.[6] For halocarbon-based ionic liquids, properties such as density, viscosity, and conductivity are influenced by factors like the length of the alkyl chain on the cation and the nature of the halide anion.[7][8] The following table summarizes representative physicochemical data for a selection of imidazolium-based ionic liquids with halide anions.
| Ionic Liquid | Abbreviation | Molecular Weight ( g/mol ) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Conductivity (mS/cm) at 25°C | Melting Point (°C) |
| 1-Butyl-3-methylimidazolium chloride | [Bmim][Cl] | 174.67 | 1.08 | 840 | 1.5 | 65 |
| 1-Hexyl-3-methylimidazolium chloride | [Hmim][Cl] | 202.72 | 1.04 | 2450 | 0.4 | -8 |
| 1-Octyl-3-methylimidazolium chloride | [Omim][Cl] | 230.78 | 1.01 | 5800 | 0.1 | -40 |
| 1-Butyl-3-methylimidazolium bromide | [Bmim][Br] | 219.12 | 1.34 | 52 | 4.6 | 79 |
Note: The data presented in this table is compiled from various sources and should be considered representative. Actual values may vary depending on the purity of the ionic liquid and the measurement conditions.
Experimental Protocols
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
This protocol describes the synthesis of a common imidazolium-based ionic liquid with a chloride anion via a quaternization reaction.[9][10][11]
Materials:
-
1-methylimidazole (≥99%)
-
1-chlorobutane (≥99%)
-
Ethyl acetate (analytical grade)
-
Toluene (analytical grade)
-
Acetonitrile (analytical grade)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Schlenk flask (for reactions under inert atmosphere)
-
Vacuum oven
Procedure:
-
To a round-bottom flask, add equimolar amounts of 1-methylimidazole and 1-chlorobutane. For example, to a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³), add 1-chlorobutane (1.38 mol) at 0°C.[10]
-
The reaction mixture is then heated to reflux at approximately 110°C for 24-48 hours under constant stirring.[9][10] An inert atmosphere of nitrogen can be maintained using a Schlenk line.[11]
-
After the reaction is complete, cool the mixture to room temperature. The product, [Bmim][Cl], will be a viscous oil or a semi-solid.
-
To purify the product, wash it twice with ethyl acetate to remove any unreacted starting materials.[9]
-
Decant the ethyl acetate and remove any residual solvent by heating the product at 60°C under vacuum for 2 hours using a rotary evaporator.[9]
-
For further purification, the viscous oil can be recrystallized from acetonitrile and then repeatedly recrystallized from ethyl acetate to yield a white crystalline solid.[10]
-
The final product should be dried in a vacuum oven to remove any traces of solvent and moisture.
Characterization of [Bmim][Cl]
The synthesized [Bmim][Cl] should be characterized to confirm its structure and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve a small sample of the dried [Bmim][Cl] in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should be recorded on an NMR spectrometer. The chemical shifts and integration values of the peaks in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum should be consistent with the structure of 1-butyl-3-methylimidazolium chloride.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Acquire the FTIR spectrum of the [Bmim][Cl] sample. The spectrum should show characteristic peaks corresponding to the functional groups present in the molecule, such as C-H stretching of the alkyl chains and the imidazolium ring, and C=N and C=C stretching of the imidazolium ring.
2.2.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the synthesized ionic liquid. The analysis will show the decomposition temperature of the compound.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and glass transition temperature of the [Bmim][Cl].
Toxicological Profile and Interaction with Cellular Pathways
While ionic liquids have been touted as "green solvents" due to their low vapor pressure, their potential toxicity is a significant concern, especially for applications in drug development and biomedicine.[5] The toxicity of imidazolium-based ionic liquids is strongly correlated with the length of the alkyl chain on the cation; longer alkyl chains generally lead to increased toxicity.[10][12]
The primary molecular mechanism of toxicity for imidazolium-based ionic liquids is the disruption of the cell membrane.[1][10][12] The amphipathic nature of the imidazolium cations, with a charged, polar head group and a nonpolar alkyl tail, allows them to intercalate into the lipid bilayer of the cell membrane.[9] This insertion disrupts the membrane's structure and integrity, leading to increased permeability and, ultimately, cell lysis.[10][12]
This initial interaction with the cell membrane can trigger a cascade of downstream cellular events, although the specific signaling pathways are still an active area of research. The disruption of the plasma membrane can lead to a loss of cellular homeostasis. Furthermore, some studies suggest that these ionic liquids can also affect intracellular organelles. For instance, damage to the mitochondrial membrane can lead to mitochondrial dysfunction, a decrease in ATP production, and the generation of reactive oxygen species (ROS).[1][13] An increase in ROS can induce oxidative stress, which in turn can damage cellular components like proteins, lipids, and DNA, and activate stress-response signaling pathways, potentially leading to programmed cell death (apoptosis) or necrosis.[1][12]
Applications in Drug Development
The unique properties of halocarbon-based ionic liquids make them attractive for various applications in drug development.[3][4][5]
-
Solvents for Poorly Soluble Drugs: Their tunable solvency allows them to dissolve a wide range of active pharmaceutical ingredients (APIs), including those with poor water solubility, which is a major challenge in drug formulation.[14]
-
Drug Delivery Systems: They can be used to create novel drug delivery systems such as nanoparticles and micellar structures to deliver drugs to specific targets.[3]
-
Active Pharmaceutical Ingredients (APIs): In some cases, the ionic liquid itself can be the active pharmaceutical ingredient, a concept known as API-ILs.[4]
However, the inherent toxicity of many of these compounds necessitates careful consideration and further research to design biocompatible ionic liquids for safe and effective pharmaceutical applications.[14]
Conclusion
Halocarbon-based ionic liquids, particularly those based on the imidazolium cation, represent a versatile class of compounds with significant potential in various scientific and industrial fields. Their synthesis is well-established, and their physicochemical properties can be tailored for specific applications. However, their interaction with biological systems, primarily through cell membrane disruption, poses a significant challenge for their use in drug development and other biomedical applications. A thorough understanding of their toxicological profiles and the downstream cellular signaling pathways they affect is crucial for the rational design of safer and more effective halocarbon-based ionic liquids for future applications. Further research into the specific molecular interactions and the long-term environmental impact of these compounds is warranted.
References
- 1. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction mechanism between cellobiose and imidazolium halide-based ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ipme.ru [ipme.ru]
- 5. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.sciengine.com [cdn.sciengine.com]
- 8. researchgate.net [researchgate.net]
- 9. Membrane interactions of ionic liquids and imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of ionic liquid cytotoxicity probed by an integrated experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jru-b.com [jru-b.com]
Methodological & Application
Application Note: Analysis of Halocarbons in Ambient Air using Gas Chromatography-Mass Spectrometry
Introduction
Halocarbons are compounds containing carbon and one or more halogens. They are released into the atmosphere from both natural and anthropogenic sources. Many of these compounds are potent greenhouse gases and contribute to stratospheric ozone depletion. Accurate monitoring of halocarbons in ambient air is crucial for environmental protection and climate change research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile organic compounds (VOCs), including halocarbons, in air samples. This application note provides a detailed protocol for the analysis of halocarbons in air using GC-MS, based on the widely recognized U.S. Environmental Protection Agency (EPA) Method TO-15.[1][2][3][4] This method is designed for samples collected in Summa® canisters and analyzed by GC-MS.[1]
Principle
This method involves the collection of whole air samples in specially prepared stainless steel canisters. A known volume of the air sample is then drawn through a multi-sorbent trap to concentrate the target analytes. The trapped compounds are thermally desorbed and transferred to a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The mass spectrometer provides definitive identification of the compounds based on their unique mass spectra.[5][6]
Application
This method is applicable to the determination of a wide range of volatile halocarbons in ambient and indoor air. It is suitable for monitoring trace levels of these compounds, with typical reporting limits in the parts-per-billion by volume (ppbv) to parts-per-trillion by volume (pptv) range.[1][7]
Experimental Protocols
Sample Collection
Whole air samples are collected in electropolished (e.g., Summa® or Silonite® coated) stainless steel canisters.[1][2] These canisters are evacuated to a high vacuum (<50 mTorr) before being shipped to the sampling site.[2]
Procedure:
-
At the sampling site, remove the cap from the canister valve.
-
Attach a calibrated flow controller to the canister valve to regulate the sample flow rate. The flow rate is typically set to collect a sample over a specific period (e.g., 1 to 24 hours for time-weighted average samples).[1] For grab samples, the canister can be opened briefly to collect an instantaneous sample.[8]
-
Open the canister valve to initiate sample collection.
-
After the desired sampling duration, close the canister valve securely.
-
Record the final canister pressure and relevant sampling information on the sample tag.
-
Ship the canister to the laboratory for analysis within 30 days of collection.[1]
Sample Analysis: GC-MS
The collected air samples are analyzed using a GC-MS system equipped with a preconcentration unit.
-
Gas Chromatograph (GC): Capable of temperature programming and equipped with a suitable capillary column.
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of scanning a mass range of m/z 35-300 is typically used.[7]
-
Preconcentrator: A thermal desorption system with a multi-sorbent or cryogenic trap for concentrating the analytes from the air sample.
The following table summarizes typical GC-MS operating conditions for the analysis of halocarbons in air, based on EPA Method TO-15.
| Parameter | Value |
| Preconcentrator | |
| Sample Volume | 250 - 1000 mL |
| Sorbent Trap | Multi-sorbent (e.g., Tenax®, charcoal, silica gel) or Cryogenic Trap |
| Desorption Temperature | 180 - 250 °C |
| Gas Chromatograph | |
| Column | 60 m x 0.32 mm ID, 1.8 µm film thickness DB-624 or equivalent |
| Carrier Gas | Helium, constant flow at 2 mL/min |
| Oven Temperature Program | 35°C (hold 5 min), ramp to 160°C at 10°C/min, then ramp to 230°C at 25°C/min (hold 5 min)[7] |
| Injector | Split/splitless, operated in splitless mode during desorption |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-300[7] |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM)[5] |
| Ion Source Temperature | 230 - 300 °C |
| Transfer Line Temperature | 200 - 280 °C |
Data Presentation
The following table summarizes the performance data for selected halocarbons using GC-MS based on EPA Method TO-15. Method Detection Limits (MDLs) and Reporting Limits (RLs) are typically in the ppbv range for full scan mode and can be lower in SIM mode.[1][9]
| Compound | CAS Number | MDL (ppbv) | RL (ppbv) |
| Dichlorodifluoromethane | 75-71-8 | 0.05 | 0.10 |
| Chloromethane | 74-87-3 | 0.05 | 0.10 |
| Trichlorofluoromethane | 75-69-4 | 0.05 | 0.10 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113) | 76-13-1 | 0.05 | 0.10 |
| 1,1-Dichloroethene | 75-35-4 | 0.05 | 0.10 |
| Dichloromethane | 75-09-2 | 0.05 | 0.10 |
| 1,1,1-Trichloroethane | 71-55-6 | 0.05 | 0.10 |
| Carbon tetrachloride | 56-23-5 | 0.05 | 0.10 |
| Trichloroethene | 79-01-6 | 0.05 | 0.10 |
| Tetrachloroethene | 127-18-4 | 0.05 | 0.10 |
MDL and RL values are approximate and can vary depending on the specific instrument and analytical conditions.[9]
Quality Control
To ensure the generation of high-quality data, a robust quality control (QC) program is essential.[10] Key QC procedures for this method include:
-
Canister Certification: Each canister must be certified clean before use. This involves analyzing humidified zero air from the canister to ensure that no target analytes are present above the reporting limit.
-
Method Blank: A method blank, consisting of humidified nitrogen or zero air, is analyzed with each batch of samples to assess for contamination introduced during the analytical process.
-
Calibration: The GC-MS system is calibrated using a multi-point calibration with certified gas standards of the target halocarbons. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed at the beginning and end of each analytical sequence, and after every 10-12 samples, to verify the stability of the calibration.
-
Internal Standards: A mixture of internal standards (e.g., bromochloromethane, 1,4-difluorobenzene, chlorobenzene-d5) is added to all samples, blanks, and calibration standards to correct for variations in instrument response.
-
Laboratory Control Sample (LCS): A canister containing a known concentration of target analytes is analyzed with each batch to assess the accuracy and precision of the method.
Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the GC-MS analysis of halocarbons in air.
Caption: Experimental workflow for GC-MS analysis of halocarbons in air.
Caption: Logical relationship of Quality Control measures for reliable data.
References
- 1. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 2. enthalpy.com [enthalpy.com]
- 3. ciinformatics.co.uk [ciinformatics.co.uk]
- 4. alsglobal.com [alsglobal.com]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdn.chromspec.com [cdn.chromspec.com]
- 9. easlab.com [easlab.com]
- 10. utak.com [utak.com]
Application Notes and Protocols for the Use of Halocarbons as Tracers in Groundwater Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Halocarbons, particularly chlorofluorocarbons (CFCs) and sulfur hexafluoride (SF6), have become invaluable tools in hydrogeology for tracing and dating young groundwater, generally water recharged within the last 60 years.[1][2][3][4] Their utility stems from their well-documented atmospheric concentrations over time, chemical inertness in many groundwater environments, and low detection limits.[1] These compounds are introduced into groundwater through precipitation that has equilibrated with the atmosphere.[5] By measuring the concentration of these tracers in a groundwater sample, scientists can estimate the "age" of the water, which is the time elapsed since it was recharged and isolated from the atmosphere.[3][4] This information is critical for understanding groundwater flow rates, recharge mechanisms, contaminant transport and susceptibility, and for refining hydrogeologic models.[3][4] Beyond dating, elevated concentrations of halocarbons can also serve as powerful tracers for identifying contamination from anthropogenic sources such as landfills.[6][7][8]
This document provides detailed application notes and experimental protocols for the use of halocarbons as tracers in groundwater studies, intended for researchers and scientists in environmental and hydrogeological fields.
Common Halocarbon Tracers and Their Properties
Several halocarbons are commonly used as groundwater tracers. The most prevalent are CFC-11, CFC-12, CFC-113, and SF6.[1][9] The selection of a particular tracer or a combination of tracers depends on the specific objectives of the study, the expected age of the groundwater, and the geochemical conditions of the aquifer. The use of multiple tracers can help to distinguish between different groundwater flow models, such as piston flow versus mixed-age waters.[1]
Table 1: Physical and Chemical Properties of Common Halocarbon Tracers
| Tracer | Chemical Formula | Boiling Point (°C) | Atmospheric Lifetime (years) | Primary Use | Notes |
| CFC-11 | CCl₃F | 23.8[8] | ~45[3] | Refrigerant, blowing agent | Prone to degradation in anaerobic (low-oxygen) conditions.[1][9] |
| CFC-12 | CCl₂F₂ | -29.8[8] | ~87-100[3] | Refrigerant, aerosol propellant | Generally considered the most conservative of the common CFCs.[7][9] |
| CFC-113 | C₂Cl₃F₃ | 47.6[8] | ~100[3] | Solvent, cleaning agent | Can be retarded by sorption to organic carbon in the aquifer matrix.[7][9] |
| Sulfur Hexafluoride (SF₆) | SF₆ | -63.8 | >1000 | Electrical insulator, industrial tracer | Very stable and less prone to contamination than CFCs.[1][2] Can have natural (terrigenic) sources in some geological settings.[1][10] |
Applications in Groundwater Studies
The primary applications of halocarbon tracers in groundwater studies include:
-
Groundwater Age Dating: Determining the residence time of groundwater in an aquifer. This is crucial for assessing the vulnerability of the aquifer to contamination and for water resource management.[1][3][4]
-
Tracing Groundwater Flow Paths: Identifying the direction and velocity of groundwater movement.
-
Identifying Contamination Sources: Elevated concentrations of CFCs, thousands of times higher than in uncontaminated water, can indicate leachate from landfills.[6][7][8]
-
Understanding Groundwater Mixing: The use of multiple halocarbon tracers with different atmospheric histories allows for the identification of mixing between waters of different ages and origins.[1][2]
-
Evaluating Aquifer-Surface Water Interactions: Tracing the movement of water from rivers and lakes into groundwater systems.[4]
Experimental Protocols
Accurate and reliable results from halocarbon tracer studies are highly dependent on meticulous experimental procedures, from sample collection to analysis. Contamination is a significant concern due to the ubiquitous presence of many of these compounds in modern environments.
Protocol for Groundwater Sample Collection
Objective: To collect a groundwater sample for halocarbon analysis without introducing contaminants or allowing for the loss of dissolved gases.
Materials:
-
Pumping system (e.g., submersible pump with appropriate tubing)
-
Sample vials: Borosilicate glass ampoules or other approved containers that can be sealed to be airtight.[11]
-
Apparatus for sample collection that prevents contact with the atmosphere (e.g., USGS single bottle method or bottle-in-can method).[1]
-
Gloves (made of material that does not contain halocarbons)
-
Cooler with ice or cooling packs for sample preservation.
-
Field notebook and labels.
Procedure:
-
Well Purging: Before collecting a sample, the well must be purged to ensure that the water collected is representative of the aquifer and not stagnant water from the well casing. The volume of water to be purged will depend on the well dimensions and the pumping rate.
-
Sample Collection Setup: Set up the sampling apparatus according to the manufacturer's instructions. The goal is to allow water to flow from the pump, through the tubing, and into the sample container without turbulence and without exposure to the air.
-
Rinsing: Thoroughly rinse the sampling apparatus and the sample container with the groundwater to be sampled before collecting the final sample.
-
Sample Filling: Fill the sample container from the bottom up to avoid turbulence and the entrainment of air bubbles. The water should overflow the container to ensure no headspace remains.
-
Sealing: Immediately seal the sample container. For glass ampoules, this is typically done by flame-sealing. For other types of containers, ensure the cap is tightened securely to create an airtight seal.
-
Labeling and Storage: Label the sample container with a unique identifier, date, time, and location. Store the sample inverted in a cooler with ice or cooling packs. Samples should be kept at approximately 4°C.
-
Field Blanks: It is good practice to collect field blanks by running tracer-free water through the sampling apparatus to check for contamination during the sampling process.
Protocol for Laboratory Analysis
Objective: To accurately measure the concentration of halocarbons in the collected groundwater samples.
Methodology: The standard analytical technique for measuring halocarbons in water is purge-and-trap gas chromatography with an electron capture detector (GC-ECD).[1][11]
Apparatus:
-
Gas chromatograph with an electron capture detector (GC-ECD).
-
Purge-and-trap system.
-
Analytical columns (e.g., Porasil-C).[11]
-
High-purity carrier gas (e.g., nitrogen).
-
Calibration standards with known concentrations of the target halocarbons.
-
Tracer-free water for blanks.
Procedure:
-
Sample Introduction: A known volume of the water sample is introduced into a stripping cell in the purge-and-trap system.[11]
-
Purging: An inert gas is bubbled through the water sample, stripping the dissolved halocarbons from the aqueous phase into the gas phase.
-
Trapping: The gas stream is passed through a trap containing an adsorbent material, where the halocarbons are retained. The trap is often cooled to enhance trapping efficiency.
-
Desorption and Injection: The trap is rapidly heated, desorbing the halocarbons, which are then swept by the carrier gas into the gas chromatograph for separation.
-
Chromatographic Separation: The different halocarbon compounds are separated based on their interaction with the stationary phase in the analytical column.
-
Detection: As each compound elutes from the column, it is detected by the ECD, which is highly sensitive to halogenated compounds. The detector produces a signal that is proportional to the concentration of the compound.
-
Quantification: The concentration of each halocarbon in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the analysis of standards with known concentrations.
-
Quality Control: Regular analysis of blanks and standards is essential to ensure the accuracy and precision of the results.[11]
Table 2: Analytical Detection Limits for Common Halocarbon Tracers
| Tracer | Method | Typical Detection Limit | Reference |
| CFCs | GC-ECD | 0.01 pmol/L | [1] |
| SF₆ | GC-ECD | 0.1 fmol/L | [1] |
Data Interpretation and Visualization
The interpretation of halocarbon tracer data involves comparing the measured concentrations in the groundwater to the known historical atmospheric concentrations of these compounds. This allows for the determination of the "apparent age" of the groundwater.
Below are Graphviz diagrams illustrating key concepts and workflows in halocarbon tracer studies.
Caption: Workflow for a groundwater tracer study using halocarbons.
Caption: Logical relationship for groundwater dating with atmospheric tracers.
Caption: Factors influencing halocarbon concentrations in groundwater.
Limitations and Considerations
While powerful, the use of halocarbon tracers is subject to several limitations that must be considered for accurate data interpretation:
-
Contamination: Samples are highly susceptible to contamination from modern air and sampling materials.[1]
-
Degradation: Some CFCs, notably CFC-11, can degrade in anaerobic (oxygen-depleted) groundwater, leading to an overestimation of the groundwater age.[1][9]
-
Sorption: CFC-113 can be retarded due to sorption onto organic matter in the aquifer, which can also lead to an overestimation of age.[7][9]
-
Excess Air: The formation of "excess air" bubbles during recharge can lead to an overestimation of the initial tracer concentration, particularly for less soluble gases like SF6, resulting in an underestimation of the groundwater age.[1][2]
-
Natural Sources: SF6 can have natural, terrigenic sources in some geothermal or volcanic areas, which would invalidate its use for dating in those locations.[1][10]
-
Declining Atmospheric Concentrations: The atmospheric concentrations of some CFCs are declining due to international regulations (e.g., the Montreal Protocol). This can create ambiguity in age dating for very young waters, as a single concentration value may correspond to two different recharge dates.[1]
Conclusion: Halocarbons are effective tracers for characterizing young groundwater systems. Their application, when coupled with rigorous sampling and analytical protocols, provides valuable insights into groundwater age, flow dynamics, and vulnerability to contamination. Careful consideration of the potential complicating factors is essential for the robust interpretation of halocarbon tracer data. The protocols and information provided herein serve as a guide for researchers and scientists to effectively apply these techniques in their hydrogeological investigations.
References
- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 2. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 3. FS-134-99 [pubs.usgs.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Groundwater Tracing | GUE [gue.com]
- 6. lyellcollection.org [lyellcollection.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Chlorofluorocarbons as tracers of groundwater transport processes in a shallow, silty sand aquifer [pubs.usgs.gov]
- 10. USGS Groundwater Dating Lab [water.usgs.gov]
- 11. USGS Groundwater Dating Lab [water.usgs.gov]
Application Notes and Protocols for Measuring Halocarbon Fluxes from Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halocarbons are organic compounds containing one or more halogen atoms. They can be of natural or anthropogenic origin and play a significant role in atmospheric chemistry, including stratospheric ozone depletion and global warming. Soils can act as both sources and sinks of various halocarbons, such as methyl halides (e.g., methyl chloride, methyl bromide) and shorter-chain halogenated hydrocarbons. Accurate measurement of halocarbon fluxes between the soil and the atmosphere is crucial for understanding their biogeochemical cycles, assessing the environmental impact of agricultural practices (e.g., fumigation), and developing accurate climate models.
These application notes provide an overview of the primary techniques used to measure halocarbon fluxes from soil, including detailed protocols for their implementation.
Key Measurement Techniques
The most common methods for measuring gas fluxes from soil can be broadly categorized into chamber methods (static and dynamic) and micrometeorological methods (gradient and eddy covariance). The choice of method depends on the specific research question, the spatial and temporal scale of interest, and available resources.
Static Chamber Method (Non-Steady-State)
The static chamber, or closed chamber, method is a widely used, relatively simple, and cost-effective technique for measuring gas fluxes.[1][2] It involves placing a sealed chamber on the soil surface and measuring the change in the concentration of the target halocarbon in the chamber headspace over a short period.[1][2]
Principle: The rate of change of the halocarbon concentration within the chamber is proportional to the flux from the soil. A linear increase in concentration over time is often assumed for flux calculations.[2]
Advantages:
-
Relatively low cost and simple to construct and operate.[2]
-
Suitable for small-plot studies and comparing different treatments.
-
Allows for replicated measurements to assess spatial variability.
Disadvantages:
-
The chamber itself can alter the soil's microenvironment (e.g., temperature, pressure), potentially affecting the flux rate.
-
The accumulation of gas inside the chamber can reduce the concentration gradient between the soil and the chamber headspace, leading to an underestimation of the flux if the deployment time is too long.[3]
-
Provides measurements only for a small, defined area.
Dynamic Chamber Method (Steady-State or Non-Steady-State)
Dynamic chamber methods involve actively circulating air through the chamber. There are two main types: open and closed dynamic chambers.
-
Open Dynamic Chamber: Ambient air is continuously drawn through the chamber at a known flow rate. The flux is calculated from the difference in the halocarbon concentration between the inlet and outlet air streams.
-
Closed Dynamic Chamber: Air from the chamber headspace is continuously circulated in a closed loop through an external gas analyzer and then returned to the chamber. The flux is determined by the rate of concentration increase in the closed system.
Principle: The flux is calculated based on the mass balance of the halocarbon entering, leaving, and accumulating within the chamber.
Advantages:
-
Minimizes the alteration of the concentration gradient between the soil and the chamber headspace compared to the static method.[3]
-
Allows for continuous or semi-continuous measurements.
-
Can be automated for high-temporal-resolution data.
Disadvantages:
-
More complex and expensive than the static chamber method.
-
The airflow within the chamber can alter the pressure and turbulence at the soil surface, potentially influencing the flux.
-
Still limited to a small measurement area.
Gradient Method
The gradient method is a micrometeorological technique that estimates gas fluxes over a larger area by measuring the vertical concentration gradient of the gas in the air above the soil surface.[4]
Principle: The flux is proportional to the concentration gradient and the turbulent diffusivity of the air, based on Fick's law of diffusion.[4] This method requires measurements of the halocarbon concentration at multiple heights above the soil, along with micrometeorological data to determine the turbulent diffusivity.
Advantages:
-
Provides a spatially averaged flux over a larger area (fetch) compared to chamber methods.
-
Non-intrusive, as it does not disturb the soil surface.
-
Can provide continuous, long-term flux measurements.
Disadvantages:
-
Requires horizontally homogeneous terrain and vegetation.
-
Relies on theoretical models to estimate turbulent diffusivity, which can introduce uncertainty.[4]
-
Requires sensitive and precise analytical equipment to measure small concentration gradients.
-
The relationship between flux and gradient can be weak for some gases like methane and nitrous oxide, and potentially for some halocarbons.[4]
Data Presentation: Quantitative Halocarbon Flux Data
The following tables summarize quantitative data on halocarbon fluxes from various soil types measured using different techniques.
| Halocarbon | Soil Type/Ecosystem | Measurement Technique | Flux Rate | Reference |
| Methyl Bromide (CH₃Br) | Agricultural Soil (sandy loam) | Dynamic Chamber | 23.6% of applied mass lost | [5] |
| Agricultural Soil (sandy loam) | Aerodynamic Method | 26.5% of applied mass lost | [5] | |
| Irish Forest Soil | Chamber-based | 1.25 ± 3.63 µg m⁻² day⁻¹ | [6] | |
| Methyl Chloride (CH₃Cl) | Irish Forest Soil | Chamber-based | 77.8 ± 2.1 µg m⁻² day⁻¹ | [6] |
| Irish Forest Soil | Flow-through System (Lab) | Abiotic production isotopic signature of -53 ± 49‰ | [6] | |
| Methyl Iodide (CH₃I) | Irish Forest Soil | Chamber-based | 0.35 ± 2.00 µg m⁻² day⁻¹ | [6] |
| Halocarbon | Land Use | Measurement Technique | Flux Rate (µg m⁻² h⁻¹) | Reference |
| Chloroform (CHCl₃) | Tropical Rainforest | Micrometeorological | 0.35 (±0.15 2σ) | [3] |
| Methyl Chloride (CH₃Cl) | Tropical Rainforest | Micrometeorological | 9.5 (±3.8 2σ) | [3] |
Note: Direct comparison of flux rates across different studies can be challenging due to variations in experimental conditions, soil properties, and analytical methods.
Experimental Protocols
Protocol 1: Static Chamber Method for Halocarbon Flux Measurement
1. Materials:
-
Static flux chambers (e.g., PVC or stainless steel, with a known volume and surface area).
-
Chamber collars (to be inserted into the soil).
-
Gas-tight syringes.
-
Evacuated vials for sample storage.
-
Portable thermometer and soil moisture probe.
-
Gas Chromatograph (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS) for halocarbon analysis.
2. Procedure:
-
Site Selection and Collar Installation: Select representative locations for flux measurements. At least 24 hours before the first measurement, insert chamber collars into the soil to a depth of 5-10 cm to minimize lateral gas diffusion.
-
Chamber Deployment: At the time of measurement, place the chamber on the collar, ensuring an airtight seal. Record the start time.
-
Gas Sampling: Immediately after chamber placement (t=0), and at regular intervals thereafter (e.g., 10, 20, and 30 minutes), collect a gas sample from the chamber headspace using a gas-tight syringe.[1]
-
Sample Storage: Inject the collected gas sample into an evacuated vial for transport to the laboratory.
-
Ancillary Measurements: At each sampling location, measure and record the air temperature inside the chamber, soil temperature, and soil moisture.
-
Sample Analysis: Analyze the gas samples for the target halocarbon concentration using a calibrated GC-ECD or GC-MS.
-
Flux Calculation: Calculate the flux (F) using the following equation, assuming a linear increase in concentration: F = (dC/dt) * (V/A) * (P/P₀) * (T₀/T) where dC/dt is the rate of change of the halocarbon concentration in the chamber, V is the chamber volume, A is the soil surface area covered by the chamber, P and T are the atmospheric pressure and temperature during the measurement, and P₀ and T₀ are the standard pressure and temperature.
Protocol 2: Dynamic Chamber Method for Halocarbon Flux Measurement
1. Materials:
-
Dynamic flux chamber with inlet and outlet ports.
-
Mass flow controllers to regulate airflow.
-
A pump to circulate air.
-
A real-time halocarbon gas analyzer or a system for collecting integrated gas samples on sorbent tubes.
-
Ancillary sensors for temperature, pressure, and soil moisture.
2. Procedure:
-
System Setup: Place the dynamic chamber on a pre-installed soil collar. Connect the inlet and outlet ports to the pump, mass flow controllers, and gas analyzer according to the manufacturer's instructions.
-
Flow Rate and Equilibration: Set a constant and known flow rate of ambient air through the chamber (for open systems) or initiate circulation in the closed loop (for closed systems). Allow the system to equilibrate for a short period.
-
Concentration Measurement:
-
Open System: Continuously measure the halocarbon concentration at the inlet and outlet of the chamber.
-
Closed System: Continuously monitor the increase in halocarbon concentration within the closed loop.
-
-
Data Logging: Record the concentration data along with ancillary measurements (temperature, pressure, flow rate) using a data logger.
-
Flux Calculation:
-
Open System: F = Q * (C_out - C_in) / A where Q is the flow rate, C_out and C_in are the outlet and inlet concentrations, and A is the chamber area.
-
Closed System: F = (dC/dt) * (V/A) where dC/dt is the rate of concentration change, V is the system volume, and A is the chamber area.
-
Protocol 3: Gradient Method for Halocarbon Flux Measurement
1. Materials:
-
A meteorological tower with instrument mounts at multiple heights.
-
High-precision halocarbon gas analyzers or an automated air sampling system with sample lines at different heights.
-
Sonic anemometer for measuring wind speed and direction.
-
Sensors for measuring air temperature and humidity at multiple heights.
-
Data acquisition system.
2. Procedure:
-
Tower Installation: Install a meteorological tower in a location with a large, homogeneous fetch of the soil type of interest.
-
Instrument Installation: Mount the air sampling inlets and meteorological sensors at a minimum of two, and preferably more, heights above the soil surface. The heights should be chosen to capture the expected concentration gradient.
-
Continuous Monitoring: Continuously measure the halocarbon concentrations at each height and the meteorological parameters.
-
Data Processing: Average the data over appropriate time intervals (e.g., 30 minutes).
-
Flux Calculation: Calculate the flux (F) using the flux-gradient relationship: F = -K * (dC/dz) where K is the turbulent eddy diffusivity and dC/dz is the vertical concentration gradient. K is typically estimated from the wind speed and temperature profiles.
Mandatory Visualizations
References
Application of Halocarbons in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract: Halocarbons are foundational pillars in modern pharmaceutical synthesis, serving not only as key reactive partners in the construction of complex molecular architectures but also as indispensable process solvents. The strategic incorporation of halogens, particularly fluorine, into drug candidates can profoundly enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document provides detailed application notes and experimental protocols for key synthetic transformations involving halocarbons, targeted at researchers, scientists, and drug development professionals. It covers critical reactions such as trifluoromethylation and palladium-catalyzed cross-coupling reactions, presenting quantitative data in structured tables and illustrating workflows and mechanisms with detailed diagrams.
The Strategic Role of Halogenation in Drug Design
The introduction of halogen atoms into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry. The unique properties of halogens allow for the fine-tuning of a molecule's biological profile:
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic oxidation.[3] Replacing a metabolically vulnerable C-H bond with a C-F bond can block undesirable metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1]
-
Lipophilicity and Permeability: Halogenation, especially with fluorine, increases a molecule's lipophilicity.[3] This can enhance its ability to permeate biological membranes, a crucial factor for oral absorption and reaching intracellular targets.
-
Binding Affinity: The high electronegativity of halogens can alter the electronic properties of a molecule, influencing its pKa and its ability to form favorable interactions (e.g., hydrogen bonds, halogen bonds) with target proteins, thus improving binding affinity and potency.[1][4]
-
Conformational Control: The size and stereoelectronic effects of halogens can impose conformational constraints on a molecule, locking it into a bioactive conformation.
It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, highlighting the profound impact of this halocarbon modification.[5][6]
Halocarbons as Key Building Blocks in Synthesis
Halocarbons, particularly organohalides, are versatile and essential building blocks. They serve as precursors for a vast array of synthetic transformations, most notably in fluorination and metal-catalyzed cross-coupling reactions that form the backbone of modern API synthesis.
Organofluorine Chemistry: Enhancing Potency and Stability
The targeted installation of fluorine or fluoroalkyl groups is a critical strategy in drug discovery.
The trifluoromethyl (-CF₃) group is one of the most prevalent fluorine-containing moieties in pharmaceuticals due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[3] Its introduction can dramatically improve a drug's properties. Several classes of reagents have been developed for this purpose, including electrophilic (e.g., Togni's and Umemoto's reagents), nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃), and radical (e.g., Langlois' reagent, CF₃SO₂Na) trifluoromethylating agents.[4][7][8] Notable drugs containing a -CF₃ group include the anti-inflammatory Celecoxib , the antidepressant Fluoxetine , and the anti-cancer drug Pexidartinib .[4][7]
This protocol describes the trifluoromethylation of a β-ketoester using an electrophilic Togni reagent, a common method for introducing a -CF₃ group adjacent to a carbonyl.
Reaction: Aryl-CO-CH₂-COOEt + Togni Reagent II --(Catalyst)--> Aryl-CO-CH(CF₃)-COOEt
Materials:
-
Ethyl 2-acetylbenzoate (1 equivalent)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II, 1.2 equivalents)
-
Zinc triflate (Zn(OTf)₂, 0.1 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-acetylbenzoate (1.0 eq) and anhydrous acetonitrile.
-
Add zinc triflate (0.1 eq) to the solution and stir until dissolved.
-
Add Togni Reagent II (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated product.
| Substrate | Reagent | Catalyst / Conditions | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | Umemoto's Reagent | Pyridine, CH₂Cl₂, rt | 95 | [7] |
| Anisole | Togni Reagent I | Zn(OTf)₂, MeCN, 80 °C | 88 | [8] |
| Indole | CF₃SO₂Na (Langlois') | t-BuOOH, MeCN/H₂O, rt | 75 | [7] |
| 4-Bromotoluene | CF₃I, Copper | DMF, 120 °C | 70-80 | [7] |
| Chalcone | CF₃H (Fluoroform) | KOt-Bu, DMF, -40 °C | 92 | [7] |
Aryl and Vinyl Halides in Cross-Coupling Reactions
Aryl and vinyl halides (Cl, Br, I) are the most common electrophilic partners in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon skeleton of many drugs. The reactivity order is generally I > Br > Cl.[9]
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and vinyl-aryl structures prevalent in pharmaceuticals.[10] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[11] This reaction is widely used in the industrial synthesis of drugs like the antihypertensive Valsartan and the anti-inflammatory Diflunisal .
This protocol details the coupling of a heteroaryl chloride with an arylboronic acid, a challenging but increasingly common transformation in drug synthesis.[12][13]
Reaction: Heteroaryl-Cl + Aryl-B(OH)₂ --(Pd Catalyst, Ligand, Base)--> Heteroaryl-Aryl
Materials:
-
2-Chloropyridine (1 equivalent)
-
4-Methoxyphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (10:1 mixture)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 2-chloropyridine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout ar1x [label="Ar¹-X\n(Aryl Halide)", shape=none, fontcolor="#202124"]; boronic [label="Ar²-B(OR)₂\n(Boronic Acid/Ester)\n+ Base", shape=none, fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Product)", shape=none, fontcolor="#202124"];
// Edges pd0 -> ox_add [dir=back]; ox_add -> pd2_complex; pd2_complex -> transmetal; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim; red_elim -> pd0;
// Reagent/Product Edges ar1x -> ox_add [arrowhead=none]; boronic -> transmetal [arrowhead=none]; red_elim -> product [arrowhead=none]; }
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The formation of C-N bonds is arguably one of the most important transformations in pharmaceutical chemistry, as aryl amines are present in a vast number of drugs. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines.[14][15][16] This reaction has replaced harsher classical methods and is instrumental in synthesizing kinase inhibitors and other nitrogen-containing APIs.
| Aryl Halide | Amine | Catalyst System (Pd Precat./Ligand) | Base | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 98 | [16] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 95 | [16] |
| 4-Bromoanisole | Benzylamine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | 92 | [17] |
| 1-Chloro-3-nitrobenzene | n-Hexylamine | PEPPSI-IPr | NaOtBu | 99 | [18] |
// Nodes pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition\n(Ar-X)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; pd2_halide [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coord [label="Amine Coordination\n(R₂NH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; pd2_amine [label="[L-Pd(II)(Ar)(NHR₂)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(-HX, +Base)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; pd2_amido [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="Ar-NR₂\n(Product)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> ox_add -> pd2_halide; pd2_halide -> amine_coord -> pd2_amine; pd2_amine -> deprotonation -> pd2_amido; pd2_amido -> red_elim -> product; red_elim -> pd0 [label="Reforms\ncatalyst"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[19][20] This transformation is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in natural products and pharmaceuticals, such as the retinoid drug Tazarotene .[19] The reaction typically uses a dual catalyst system of palladium and copper(I).[21]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds by coupling aryl halides with amines, alcohols, or phenols.[22] While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, modern advancements with ligands have enabled milder reaction conditions.[23] It remains a vital tool, especially for specific substrates where palladium catalysis is less effective, and is widely used in the synthesis of diverse pharmaceutical intermediates.[24]
Halocarbons as Process Solvents
Beyond their role as reactants, certain halocarbons are critical process solvents in the pharmaceutical industry.
Chlorinated solvents, particularly methylene chloride (DCM, dichloromethane), are widely used due to their unique properties.[25][26] DCM is an excellent solvent for a broad range of organic compounds, making it ideal for the extraction of APIs from natural sources or reaction mixtures.[27][28] Its low boiling point (39.6 °C) facilitates easy removal after processing, which is crucial for isolating pure APIs.[27] It is frequently used in the manufacturing of antibiotics, steroids, and vitamins.[27][29] While effective, environmental and safety concerns have led to a continuous effort within the industry to minimize their use and identify greener alternatives.[26]
Synthetic Strategy Workflow
The following diagram illustrates a high-level strategic workflow, demonstrating how a single aryl halide intermediate can be diversified into multiple key pharmaceutical scaffolds using the halocarbon-based reactions discussed.
// Start Node start [label="Aryl Halide (Ar-X)\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Reaction Nodes suzuki [label="Suzuki Coupling\n+ R-B(OH)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n+ R₂NH", fillcolor="#34A853", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira Coupling\n+ R-C≡CH", fillcolor="#FBBC05", fontcolor="#202124"]; ullmann [label="Ullmann Condensation\n+ R-OH", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Product Nodes prod_biaryl [label="Biaryl Scaffold\n(Ar-R)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_amine [label="Aryl Amine Scaffold\n(Ar-NR₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_alkyne [label="Aryl Alkyne Scaffold\n(Ar-C≡C-R)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_ether [label="Diaryl Ether Scaffold\n(Ar-O-R)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> suzuki -> prod_biaryl; start -> buchwald -> prod_amine; start -> sonogashira -> prod_alkyne; start -> ullmann -> prod_ether; }
Caption: Diversification of an aryl halide intermediate in drug synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fluorine in health care Organofluorine containing blockbuster drugs – SINAPSE [sinapse.ac.uk]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ecolink.com [ecolink.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chembridgesgroup.com [chembridgesgroup.com]
- 28. scispace.com [scispace.com]
- 29. Health - Chlorinated Solvents [chlorinated-solvents.eu]
Microbial Degradation of Chlorinated Halocarbons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microbial degradation of chlorinated halocarbons. It is intended to serve as a comprehensive resource for professionals engaged in environmental remediation research, bioremediation technology development, and drug development processes where the fate and degradation of halogenated compounds are of interest.
Introduction
Chlorinated halocarbons are a class of synthetic organic compounds that have been widely used as solvents, refrigerants, and pesticides. Their persistence and toxicity in the environment pose significant risks to ecosystems and human health. Microbial degradation offers a promising and cost-effective strategy for the remediation of sites contaminated with these compounds. This document outlines the primary microbial processes involved in the breakdown of chlorinated halocarbons, namely anaerobic reductive dechlorination and aerobic cometabolism, and provides detailed protocols for their laboratory-scale investigation.
Anaerobic Reductive Dechlorination
Anaerobic reductive dechlorination, also known as dehalorespiration, is a process where certain anaerobic bacteria use chlorinated halocarbons as terminal electron acceptors in their respiration. This process is particularly effective for highly chlorinated compounds like tetrachloroethene (PCE) and trichloroethene (TCE). The sequential removal of chlorine atoms leads to the formation of less chlorinated and often less toxic daughter products, ultimately yielding benign compounds like ethene.[1][2]
Key Microorganisms and Enzymes
The most well-studied microorganisms capable of complete reductive dechlorination of PCE and TCE to ethene belong to the genus Dehalococcoides.[2][3] These organisms possess key enzymes called reductive dehalogenases (RDases) that catalyze the removal of chlorine atoms.[4][5] Other bacteria, such as Geobacter, can also participate in the initial dechlorination steps.[4]
Degradation Pathway of Tetrachloroethene (PCE)
The anaerobic degradation of PCE proceeds through a sequential dechlorination pathway, as illustrated below. The rate of each step can vary depending on the specific microbial consortium and environmental conditions.
Caption: Anaerobic reductive dechlorination pathway of PCE to ethene.
Quantitative Data: Degradation Rates
The following table summarizes reported degradation rates for chlorinated ethenes under anaerobic conditions.
| Compound | Microorganism/Consortium | Electron Donor | Degradation Rate | Reference |
| Trichloroethene (TCE) | Dehalococcoides mccartyi strain 195 | Hydrogen | 25.46 ± 1.15 µmol·L⁻¹·day⁻¹ | [6] |
| Trichloroethene (TCE) | Dehalococcoides mccartyi strain 195 with FeS | Hydrogen | 37.84 ± 1.89 µmol·L⁻¹·day⁻¹ | [6] |
| Trichloroethene (TCE) | Methanogenic microcosm | Not specified | ~10x faster than sulfate-reducing conditions | [7] |
| Trichloroethene (TCE) | Sulfate-reducing microcosm | Not specified | Slower than methanogenic conditions | [7] |
Experimental Protocol: Anaerobic Microcosm Study for TCE Degradation
This protocol describes the setup of anaerobic microcosms to evaluate the biodegradation of TCE in sediment and groundwater samples.[7][8][9]
Materials:
-
Site sediment and groundwater
-
250-mL amber glass bottles with Teflon-lined septa and aluminum crimp caps
-
Trichloroethene (TCE) stock solution
-
Electron donor (e.g., lactate, butyrate, or hydrogen)
-
Reduced anaerobic mineral medium[9]
-
Resazurin (redox indicator)
-
Anaerobic chamber or glove box
-
Gas chromatograph (GC) with an appropriate detector (e.g., ECD or FID) for analysis of chlorinated ethenes and ethene.[10][11]
Procedure:
-
Microcosm Setup (perform in an anaerobic chamber):
-
Add a defined amount of site sediment (e.g., 50 g) and groundwater (e.g., 100 mL) to each 250-mL amber bottle.
-
Prepare abiotic controls by autoclaving a subset of microcosms.
-
Prepare biotic controls without the addition of an electron donor.
-
Amend the experimental microcosms with an electron donor (e.g., lactate to a final concentration of 3 mM).[9]
-
Spike the microcosms with TCE from a stock solution to achieve the desired initial concentration (e.g., 1,400 µg/L).[8]
-
Immediately seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).[12]
-
-
Sampling and Analysis:
-
Periodically, withdraw headspace samples (e.g., 100 µL) using a gas-tight syringe.[9]
-
Analyze the samples for TCE, dichloroethene (DCE) isomers, vinyl chloride (VC), and ethene using a GC.
-
Monitor for the production of methane as an indicator of methanogenic activity.
-
For dissolved phase analysis, withdraw liquid samples and perform a liquid-liquid extraction prior to GC analysis.[13]
-
Data Analysis:
-
Plot the concentration of TCE and its daughter products over time.
-
Calculate the degradation rate of TCE and the production rates of daughter products.
Aerobic Cometabolism
Aerobic cometabolism is a process where microorganisms, while growing on a primary substrate (e.g., methane, propane, toluene), fortuitously degrade chlorinated halocarbons via the action of non-specific enzymes, typically oxygenases.[14][15] This process is effective for a range of chlorinated compounds, including TCE and its less chlorinated daughter products.[15]
Key Microorganisms and Enzymes
A variety of aerobic bacteria can cometabolize chlorinated halocarbons. Key examples include:
-
Methanotrophs (e.g., Methylosinus trichosporium OB3b): Utilize methane monooxygenase (MMO).[16]
-
Propane-oxidizing bacteria (e.g., Mycobacterium austroafricanum JOB-5).[14]
-
Toluene-oxidizing bacteria (e.g., Pseudomonas putida): Utilize toluene dioxygenase or toluene monooxygenase.[15]
-
Rhodococcus species : Possess various oxygenase enzymes.[17][18][19]
Experimental Workflow for Aerobic Cometabolism
The general workflow for investigating aerobic cometabolism involves enriching and cultivating the desired microorganisms on a primary substrate and then exposing them to the target chlorinated halocarbon.
Caption: General experimental workflow for an aerobic cometabolism study.
Quantitative Data: Cometabolic Degradation
The following table presents data on the aerobic cometabolic degradation of chlorinated compounds by different microorganisms.
| Compound | Microorganism | Primary Substrate | Degradation Rate | Reference |
| Trichloroethylene (TCE) | Methanotrophic community | Methane | 0.19 ppm h⁻¹ | [20][21] |
| Vinyl Chloride (VC) | Rhodococcus rhodochrous | Propane | >99.9% of 1 mg/L degraded | [17] |
| 1,1-Dichloroethene (1,1-DCE) | Rhodococcus rhodochrous ATCC 21198 | 2-Butanol | Faster than more chlorinated compounds | [18] |
| cis-1,2-Dichloroethene (cis-DCE) | Rhodococcus rhodochrous ATCC 21198 | 2-Butanol | Slower than 1,1-DCE | [18] |
Experimental Protocol: Aerobic Cometabolism of TCE by a Methanotrophic Culture
This protocol outlines a method for assessing the cometabolic degradation of TCE by a methanotrophic culture enriched from soil.[8][20][22]
Materials:
-
Soil sample for enrichment
-
Nitrate Mineral Salts (NMS) medium[20]
-
Methane (high purity)
-
Oxygen (high purity)
-
Trichloroethylene (TCE) stock solution
-
Serum bottles (160-mL) with butyl rubber stoppers and aluminum crimp caps
-
Shaking incubator
-
Gas chromatograph (GC) with an appropriate detector (e.g., FID) for analysis of methane and TCE.
Procedure:
-
Enrichment of Methanotrophic Culture:
-
Add 10 g of soil to 90 mL of NMS medium in a 250-mL flask.
-
Create a headspace of 20-30% methane in air.
-
Incubate at 30°C with shaking (150 rpm).
-
Periodically replenish the methane and air in the headspace.
-
After significant growth is observed (turbidity), transfer an aliquot to fresh NMS medium and repeat the incubation.
-
-
TCE Degradation Assay:
-
In 160-mL serum bottles, add 50 mL of the enriched methanotrophic culture.
-
Prepare killed controls by autoclaving a subset of the bottles.
-
Spike the bottles with TCE to the desired initial concentration.
-
Create a headspace of methane and oxygen (e.g., 10% methane, 20% oxygen, balance nitrogen).[8]
-
Incubate at 30°C with shaking.
-
-
Sampling and Analysis:
-
Periodically withdraw headspace samples and analyze for TCE and methane concentrations using a GC.
-
Monitor the optical density (OD) of the culture to assess growth.
-
Data Analysis:
-
Plot the concentrations of TCE and methane over time.
-
Calculate the first-order degradation rate constant for TCE.
Enzyme Assays
To further investigate the mechanisms of degradation, specific enzyme assays can be performed on cell-free extracts or purified enzymes.
Protocol: Reductive Dehalogenase Activity Assay
This assay measures the activity of reductive dehalogenases from anaerobic bacteria.[4][23]
Materials:
-
Cell-free extract from a dehalogenating culture
-
Anaerobic buffer (e.g., phosphate buffer with a reducing agent like dithiothreitol)
-
Electron donor (e.g., reduced methyl viologen)
-
Chlorinated substrate (e.g., TCE)
-
Anaerobic vials or cuvettes
-
Gas chromatograph for product analysis
Procedure:
-
Prepare cell-free extracts from the anaerobic culture under strictly anaerobic conditions.
-
In an anaerobic chamber, combine the anaerobic buffer, electron donor, and cell-free extract in a sealed vial.
-
Initiate the reaction by adding the chlorinated substrate.
-
Incubate at the optimal temperature for the enzyme.
-
At various time points, terminate the reaction (e.g., by adding a strong acid) and analyze the headspace or extracted liquid for the formation of dechlorination products by GC.
Protocol: Methane Monooxygenase (MMO) Activity Assay
A common method to assay for soluble MMO (sMMO) activity is the naphthalene oxidation assay.[16]
Materials:
-
Whole cells or cell-free extract of methanotrophs
-
Phosphate buffer
-
Naphthalene solution
-
Colorimetric reagent (e.g., diazotized 4-nitroaniline)
-
Spectrophotometer
Procedure:
-
Incubate the cells or cell-free extract with a known concentration of naphthalene in phosphate buffer.
-
After a set incubation time, stop the reaction.
-
Add the colorimetric reagent, which reacts with the product of naphthalene oxidation (naphthol) to form a colored compound.
-
Measure the absorbance at a specific wavelength and quantify the amount of naphthol produced using a standard curve.
Conclusion
The methods and protocols described in this document provide a framework for investigating the microbial degradation of chlorinated halocarbons. By understanding the underlying microbial processes, degradation pathways, and kinetics, researchers can develop and optimize effective bioremediation strategies for contaminated environments. The provided protocols for both anaerobic and aerobic degradation, along with enzyme assays, offer a starting point for detailed laboratory investigations. It is crucial to adapt these protocols to the specific conditions and contaminants of interest for successful application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and trends of trichloroethylene biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficient NADPH-dependent dehalogenation afforded by a self-sufficient reductive dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Iron Sulfide Enhanced the Dechlorination of Trichloroethene by Dehalococcoides mccartyi Strain 195 [frontiersin.org]
- 7. Biodegradation of trichloroethylene and its anaerobic daughter products in freshwater wetland sediments [pubs.usgs.gov]
- 8. Cometabolic biodegradation of trichloroethylene in microcosms [pubs.usgs.gov]
- 9. Microbial Degradation of Chlorinated Solvents: A Microcosm Study and a Microbial Genetic Analysis to Remediate a Contaminated Area in Central Italy [gavinpublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. enviro.wiki [enviro.wiki]
- 13. epa.gov [epa.gov]
- 14. Acetylene Tunes Microbial Growth During Aerobic Cometabolism of Trichloroethene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol and Gasoline as Growth Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methane and Trichloroethylene Degradation by Methylosinus trichosporium OB3b Expressing Particulate Methane Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cultivation of Methanotrophs | Springer Nature Experiments [experiments.springernature.com]
- 23. Catabolic Reductive Dehalogenase Substrate Complex Structures Underpin Rational Repurposing of Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Halocarbons as Reagents in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of halocarbons as versatile reagents in polymer chemistry. Halocarbons play crucial roles as initiators, monomers, and chain transfer agents, enabling the synthesis of a wide array of polymers with controlled architectures and functionalities. This guide focuses on their application in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), and their role as monomers and molecular weight regulators.
Application Notes
Halocarbons are a class of organic compounds containing one or more halogen atoms. Their unique chemical properties make them indispensable tools in modern polymer synthesis.
-
As Initiators in Controlled Radical Polymerization: Alkyl halides are widely used as initiators in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[1][2][3] The carbon-halogen bond in the initiator is reversibly cleaved by a transition metal catalyst, typically a copper complex, generating a radical that initiates polymerization.[1][2] The choice of the halogen atom and the alkyl group significantly influences the initiation efficiency and the overall polymerization kinetics.[3][4] For instance, alkyl bromides are generally more reactive than alkyl chlorides, offering good control over molecular weight.[1] The structure of the initiator can also dictate the final polymer architecture; for example, initiators with multiple alkyl halide groups can lead to the formation of star-shaped polymers.[5]
-
As Monomers: Halogenated monomers are fundamental building blocks for a variety of commercially important polymers. Vinyl chloride, for instance, is the monomer for polyvinyl chloride (PVC), one of the most widely produced plastics.[6] Fluorinated monomers, such as vinylidene fluoride and chlorotrifluoroethylene, are used to synthesize fluoropolymers with exceptional thermal stability and chemical resistance.[7][8][9][10] The incorporation of halogen atoms into the polymer backbone can significantly alter the material's properties, including its polarity, solubility, and thermal stability.
-
As Chain Transfer Agents: Halocarbons, such as carbon tetrachloride, can act as chain transfer agents in radical polymerization.[11] In this role, they regulate the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one.[11] This process is crucial in industrial settings where precise control over polymer chain length is necessary to achieve desired material properties.[11] Vinyl chloride has also been shown to act as a chain transfer agent in olefin polymerizations, leading to the formation of branched polyolefins.[12]
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of Styrene using 1-Phenylethyl Bromide as Initiator
This protocol describes a typical ATRP of styrene to synthesize polystyrene with a controlled molecular weight and narrow polydispersity.
Materials:
-
Styrene (monomer)
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (internal standard for GC analysis)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Solvent Purification: Purify styrene by passing it through a column of basic alumina to remove inhibitors. Dry toluene over calcium hydride and distill under reduced pressure.
-
Reaction Setup:
-
Addition of Reagents:
-
Using a degassed syringe, add deoxygenated styrene (e.g., 50 ml, 4.4 x 10⁻² mol) and deoxygenated anisole (e.g., 1 ml) to the flask.[1]
-
Add deoxygenated PMDETA (e.g., 0.46 ml, 2.2 x 10⁻³ mol) via syringe. The solution should turn light green as the CuBr/PMDETA complex forms.[1]
-
Add 1-phenylethyl bromide (e.g., 3 ml, 2.2 x 10⁻³ mol) to initiate the polymerization.[1]
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).[2]
-
Allow the polymerization to proceed for a specific time, taking samples periodically to monitor conversion and molecular weight.
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dissolve the polymer in THF.
-
Precipitate the polymer by pouring the THF solution into a large excess of methanol.
-
Filter the precipitated polystyrene and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion by gas chromatography (GC) using the anisole internal standard.
-
Analyze the molecular weight (Mn) and polydispersity index (Mw/Mn) of the polymer by gel permeation chromatography (GPC).
-
Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using Ethyl α-Bromoisobutyrate (EBiB) as Initiator
This protocol outlines the ATRP of methyl methacrylate to produce well-defined poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Solvent Purification: Purify MMA by washing with an aqueous NaOH solution, followed by water, drying over MgSO₄, and distilling under reduced pressure. Dry toluene over calcium hydride and distill.
-
Reaction Setup:
-
Preparation of Polymerization Solution:
-
In a separate flask under a nitrogen atmosphere, prepare a solution of MMA (e.g., 10 mL, 9.36 × 10⁻² moles), toluene (10 mL), and bpy (e.g., 0.279 g, 1.87 × 10⁻³ moles).[13]
-
Transfer this solution to the Schlenk tube containing the deoxygenated CuBr.
-
Subject the entire Schlenk tube to three additional freeze-pump-thaw cycles.[13]
-
-
Initiation and Polymerization:
-
Termination and Purification:
-
After the desired reaction time, terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Dissolve the reaction mixture in chloroform and precipitate the polymer in an excess of methanol.
-
Filter the polymer and dry it under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data for the ATRP of styrene and methyl methacrylate using halocarbon initiators.
Table 1: ATRP of Styrene with 1-Phenylethyl Bromide Initiator
| Entry | [Styrene]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| 1 | 100:1:1:2 | Toluene (50 vol%) | 110 | 2 | - | - | 1.05 |
| 2 | 100:1:1:2 | Bulk | 110 | 2 | - | - | - |
| 3 | 100:1:1:0.2:2* | Toluene (50 vol%) | 110 | - | <60 | - | - |
*Initial addition of CuBr₂. Data extracted from a kinetic study.[2]
Table 2: AGET ATRP of Styrene with Ethyl α-Bromoisobutyrate (EBiB) Initiator [1]
| Entry | [Styrene]:[EBiB]:[CuCl₂]:[dNbpy]:[Sn(EH)₂] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| 1 | 217:1:0.01:0.02:0.48 | Toluene | 110 | 7 | 83 | 14,000 | 1.37 |
Table 3: ATRP of Methyl Methacrylate (MMA) with Various Halocarbon Initiators
| Entry | Initiator | [MMA]:[Initiator]:[CuX]:[Ligand] | Solvent | Temp (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| 1 | EBiB | 100:1:1:2 (bpy) | Toluene | 90 | 300 | 89.3 | 8,760 | 1.13 |
| 2 | BBP* | 67:1:2:6 (bpy) | - | 40 | - | - | - | 1.15-1.61 |
*BBP: bis(4,4'-bromomethyl benzoyl peroxide). Data extracted from a study on bifunctional initiators.[14]
Mandatory Visualizations
Mechanism of Atom Transfer Radical Polymerization (ATRP)
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for a Typical ATRP Reaction
Caption: Experimental workflow for a typical ATRP reaction.
References
- 1. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Initiator Structure on Activation Rate Constants in ATRP | CoLab [colab.ws]
- 5. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 9. Poly(vinylidene fluoride-co-chlorotrifluoroethylene) Modification via Organocatalyzed Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rubbernews.com [rubbernews.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymerizing via ATRP [sigmaaldrich.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Detecting Trace Halocarbons in Water: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
Purge and Trap GC-MS is a widely used and highly sensitive method for the analysis of volatile organic compounds (VOCs), including halocarbons, in water. This technique involves bubbling an inert gas (purging) through a water sample, which strips the volatile halocarbons from the liquid phase. These compounds are then collected on a sorbent trap. The trap is subsequently heated rapidly, and the desorbed analytes are transferred to a gas chromatograph for separation and a mass spectrometer for detection and quantification. U.S. Environmental Protection Agency (EPA) Methods 8260 and 524.3 are standard protocols that utilize this technique.[1][2]
Application Note
This method is ideal for achieving low detection limits for a broad range of volatile halocarbons.[3] It is the standard method for regulatory monitoring of drinking water and environmental samples.[1] The technique is highly automated, allowing for high sample throughput.[4] However, it requires specialized purge and trap instrumentation. Water-soluble volatile compounds may exhibit lower and more variable recovery due to less efficient purging.[5]
Experimental Protocol: Based on EPA Method 8260
1. Sample Collection and Preservation:
-
Collect samples in 40 mL glass vials with PTFE-lined septa. Ensure no headspace (air bubbles) is present.
-
If residual chlorine is present, the sample should be collected in a vial containing sodium thiosulfate.
-
Preserve the sample by acidifying to a pH of <2 with hydrochloric or sulfuric acid.
-
Store samples at 4°C and analyze within 14 days of collection.
2. Purge and Trap Analysis:
-
Apparatus: Purge and trap concentrator, Gas Chromatograph with a capillary column (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness), and a Mass Spectrometer.
-
Purging: Place a 5 mL water sample into the sparging vessel. Purge with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
Trapping: The volatile compounds are trapped on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorption: Heat the trap to 245°C and hold for 2 minutes to desorb the trapped analytes onto the GC column.
-
Bake: After desorption, bake the trap at 260°C for 8 minutes to remove any residual compounds.
3. GC-MS Conditions:
-
GC Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 120°C at 10°C/min.
-
Ramp to 220°C at 20°C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-300 amu.
-
4. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control spike to assess method accuracy.
-
Spike each sample with internal standards and surrogates to monitor for matrix effects and ensure accurate quantification.
Quantitative Data
The following table summarizes the Method Detection Limits (MDLs) and Practical Quantitation Limits (PQLs) for selected halocarbons using P&T-GC-MS based on EPA Method 8260.
| Halocarbon | Method Detection Limit (MDL) (µg/L) | Practical Quantitation Limit (PQL) (µg/L) |
| Chloroform | 0.1 - 0.5 | 0.5 - 1.0 |
| Bromodichloromethane | 0.1 - 0.5 | 0.5 - 1.0 |
| Dibromochloromethane | 0.1 - 0.5 | 0.5 - 1.0 |
| Bromoform | 0.2 - 1.0 | 1.0 - 2.0 |
| Carbon Tetrachloride | 0.1 - 0.5 | 0.5 - 1.0 |
| Trichloroethylene | 0.1 - 0.5 | 0.5 - 1.0 |
| Tetrachloroethylene | 0.1 - 0.5 | 0.5 - 1.0 |
| 1,2-Dichlorobenzene | 0.1 - 0.5 | 0.5 - 1.0 |
Note: MDLs and PQLs are instrument and matrix-dependent and should be determined by each laboratory.[6][7]
Experimental Workflow
Caption: Workflow for Purge and Trap GC-MS analysis of halocarbons in water.
Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb analytes from a sample.[8] For volatile halocarbons, headspace SPME (HS-SPME) is commonly employed, where the fiber is exposed to the vapor phase above the water sample. After an equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the column for analysis.
Application Note
SPME is a simple, rapid, and automatable sample preparation method that reduces solvent usage and can achieve low detection limits. The choice of fiber coating is critical for the selective extraction of target analytes. For volatile halocarbons, a fiber with a non-polar or mixed-polarity coating is often suitable. This method is particularly useful for screening a large number of samples and for analyzing samples with complex matrices, as the fiber is not directly immersed in the sample in headspace mode.
Experimental Protocol: Based on ISO 17943
1. Sample Collection and Preservation:
-
Collect samples in 20 mL headspace vials.
-
If required, add a dechlorinating agent.
-
To enhance the partitioning of analytes into the headspace, a salt (e.g., NaCl) can be added to the sample to increase the ionic strength.
2. Headspace SPME Extraction:
-
Apparatus: SPME fiber assembly (e.g., 75 µm Carboxen/PDMS), autosampler with SPME capabilities, GC-MS system.
-
Place the sample vial in the autosampler tray and heat to a specific temperature (e.g., 60°C) to facilitate volatilization.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20 minutes) with agitation.
-
Retract the fiber into the needle.
3. GC-MS Conditions:
-
Injection: Insert the SPME fiber into the GC inlet heated to a high temperature (e.g., 250°C) for thermal desorption (e.g., for 2 minutes).
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 220°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 45-350 amu.
-
4. Quality Control:
-
Analyze a method blank with each batch.
-
Use internal standards added to the sample prior to extraction.
-
Regularly condition the SPME fiber to prevent carryover.
Quantitative Data
The following table presents typical detection limits for selected halocarbons using HS-SPME-GC-MS.
| Halocarbon | Limit of Detection (LOD) (µg/L) |
| Chloroform | 0.01 - 0.1 |
| Bromodichloromethane | 0.01 - 0.1 |
| Dibromochloromethane | 0.01 - 0.1 |
| Bromoform | 0.02 - 0.2 |
| Carbon Tetrachloride | 0.01 - 0.1 |
| Trichloroethylene | 0.01 - 0.1 |
| Tetrachloroethylene | 0.01 - 0.1 |
| 1,2,4-Trichlorobenzene | 0.05 - 0.5 |
Note: LODs are dependent on the SPME fiber, extraction conditions, and instrument sensitivity.
Experimental Workflow
Caption: Workflow for Headspace SPME-GC-MS analysis of halocarbons in water.
Direct Aqueous Injection Gas Chromatography (DAI-GC)
Direct Aqueous Injection involves the direct injection of a small volume of an aqueous sample into a gas chromatograph. This method is simpler than P&T and SPME as it requires minimal sample preparation.[9] It is often coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
Application Note
Experimental Protocol
1. Sample Collection and Preservation:
-
Collect samples in glass vials with PTFE-lined septa.
-
Preservation requirements are similar to other methods; store at 4°C.
2. Direct Aqueous Injection:
-
Apparatus: Gas chromatograph with an autosampler capable of direct aqueous injection and an Electron Capture Detector (ECD).
-
Injection: Directly inject 1 µL of the aqueous sample into the GC inlet. A splitless or on-column injection is typically used.
3. GC-ECD Conditions:
-
GC Column: A thick-film, water-tolerant column such as a 60 m x 0.32 mm ID, 1.8 µm Rtx-624 is recommended.[8]
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 180°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Nitrogen or helium at an appropriate flow rate.
-
Inlet Temperature: 200°C.
-
Detector Temperature: 300°C.
4. Quality Control:
-
Frequent analysis of standards is necessary to monitor detector response.
-
The injection port liner should be checked and replaced regularly to prevent the buildup of non-volatile residues.
-
Analyze reagent water blanks to check for system contamination.
Quantitative Data
| Halocarbon | Detection Limit (µg/L) |
| Chloroform | 0.1 - 1.0 |
| Carbon Tetrachloride | 0.1 - 0.7 |
| Bromodichloromethane | 0.1 - 1.0 |
| Dibromochloromethane | 0.2 - 1.0 |
| Bromoform | 0.5 - 2.0 |
| Trichloroethylene | 0.02 - 0.5 |
| Tetrachloroethylene | 0.02 - 0.5 |
| 1,2-Dichlorobenzene | 1.6 |
Note: Detection limits can vary significantly based on the specific instrument and operating conditions.[8][10]
Logical Relationship Diagram
Caption: Logical flow for Direct Aqueous Injection GC-ECD analysis.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Volatile and semivolatile organo-halogen trace analysis in surface water by direct aqueous injection GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. [Determination of volatile halohydrocarbons in drinking water by gas chromatography with direct aqueous injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield and selectivity in halocarbon synthesis
Welcome to the Technical Support Center for Halocarbon Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on improving yield and selectivity in a variety of halogenation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide: Common Issues in Halocarbon Synthesis
This guide addresses specific challenges that may arise during the synthesis of halocarbons, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Inactivity: Impure or degraded starting materials, inactive halogenating agent, or deactivated catalyst. | 1. Purify starting materials and solvents. Use freshly opened or properly stored halogenating agents. For catalytic reactions, ensure the catalyst is active and consider a freshly prepared batch. |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper mixing. | 2. Optimize reaction temperature based on literature procedures. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Ensure efficient stirring to overcome mass transfer limitations. | |
| 3. Moisture Contamination: Presence of water can quench reagents, deactivate catalysts (especially Lewis acids), and lead to side reactions. | 3. Use oven-dried glassware and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Selectivity (Mixture of Isomers) | 1. High Reactivity of Halogenating Agent: Highly reactive halogens like chlorine are less selective. | 1. For free-radical halogenation, consider using bromine, which is less reactive and more selective for the most substituted carbon.[1][2] |
| 2. High Reaction Temperature: Increased temperatures can reduce the selectivity of halogenation reactions.[1] | 2. Conduct the reaction at the lowest effective temperature to enhance selectivity. | |
| 3. Carbocation Rearrangement: Formation of a less stable carbocation intermediate that rearranges to a more stable one before halide attack.[3][4][5] | 3. To avoid rearrangements in the addition of HX to alkenes, consider alternative methods like oxymercuration-demercuration.[3] | |
| Formation of Polyhalogenated Products | 1. Excess Halogenating Agent: A high concentration of the halogenating agent favors multiple substitutions. | 1. Use a high molar ratio of the substrate to the halogenating agent to favor monosubstitution.[1] |
| Catalyst Deactivation | 1. Poisoning: Impurities in the reaction mixture (e.g., water, sulfur compounds) can bind to the catalyst's active sites. | 1. Ensure the purity of all reactants and solvents. Pre-treat the feedstock to remove potential poisons. |
| 2. Complexation with Product or Reagents: Lewis acid catalysts can form stable complexes with products or starting materials containing Lewis basic sites (e.g., amines), rendering the catalyst inactive.[6][7] | 2. Choose a catalyst that is less susceptible to product inhibition. In Friedel-Crafts reactions, avoid substrates with strongly deactivating groups or amine functionalities. | |
| Formation of Unexpected Byproducts | 1. Side Reactions: Depending on the reaction type, various side reactions can occur, such as elimination, polymerization, or ester formation in the Hunsdiecker reaction.[8] | 1. Carefully control reaction conditions (temperature, stoichiometry). For the Hunsdiecker reaction, use a 1:1 ratio of silver carboxylate to iodine to minimize ester formation.[8] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of free-radical bromination of an alkane with primary, secondary, and tertiary C-H bonds?
A1: To favor the formation of the tertiary bromoalkane, leverage the inherent selectivity of bromine. Bromine radicals are less reactive and therefore more selective than chlorine radicals, preferentially abstracting the hydrogen from the most substituted carbon to form the most stable radical intermediate.[2] Running the reaction at a lower temperature will further enhance this selectivity.
Q2: My Friedel-Crafts alkylation is giving a rearranged product. How can I obtain the straight-chain alkylated product?
A2: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation when using primary alkyl halides that can rearrange to more stable secondary or tertiary carbocations.[5][6] To avoid this, you can use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired straight-chain alkylbenzene. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[9]
Q3: I am trying to synthesize an alkyl fluoride using the Finkelstein reaction, but the yield is very low. What could be the problem?
A3: The classic Finkelstein reaction is most effective for preparing alkyl iodides from alkyl chlorides or bromides because the precipitation of the insoluble sodium chloride or bromide in acetone drives the reaction forward.[10][11] For the synthesis of alkyl fluorides, the Swarts reaction is generally preferred.[12][13] This reaction uses metal fluorides like AgF, Hg₂F₂, or SbF₃ to exchange other halogens for fluorine.[13][14][15] If you must use a Finkelstein-type reaction for fluorination, potassium fluoride is often used, but it requires polar aprotic solvents like DMF or DMSO and may necessitate the use of a crown ether to enhance the solubility and nucleophilicity of the fluoride ion.[10]
Q4: How can I prevent the formation of polybrominated products during the electrophilic bromination of phenol?
A4: The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to the formation of 2,4,6-tribromophenol even without a catalyst.[16] To achieve monobromination, you can perform the reaction at a low temperature and in a less polar solvent to reduce the reactivity. Another strategy is to use a milder brominating agent.
Q5: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive in my electrophilic aromatic halogenation. What are the possible reasons and solutions?
A5: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can lead to their hydrolysis and deactivation.[17] Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents and reagents. Additionally, if your aromatic substrate contains strongly deactivating groups or basic functionalities like amines, the catalyst can form a complex with these groups, rendering it inactive for the halogenation reaction.[7] In such cases, a different synthetic route that does not rely on a Friedel-Crafts type reaction may be necessary.
Quantitative Data on Yield and Selectivity
Table 1: Regioselectivity in the Monochlorination of Alkanes at 25°C
| Alkane | Product | Relative Yield (%) |
| Propane | 1-Chloropropane | 45 |
| 2-Chloropropane | 55 | |
| 2-Methylpropane | 1-Chloro-2-methylpropane | 65 |
| 2-Chloro-2-methylpropane | 35 |
Data sourced from reference[2].
Table 2: Comparison of Selectivity in Free-Radical Halogenation of Propane at 25°C
| Halogen | 1-Halopropane (%) | 2-Halopropane (%) |
| Chlorine | 45 | 55 |
| Bromine | 3 | 97 |
Data sourced from reference[2].
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tribromophenol
This protocol describes the electrophilic bromination of phenol to yield 2,4,6-tribromophenol.
Materials:
-
Phenol (10 g)
-
Bromine (52 g)
-
Distilled water
-
Dilute ethyl alcohol
Procedure:
-
In a reaction flask, dissolve 10 g of phenol in 200 ml of cold water.
-
With constant stirring, add a solution of 52 g of bromine in water dropwise from a dropping funnel.
-
A white precipitate of 2,4,6-tribromophenol will form.
-
Collect the precipitate by filtration and wash it with water.
-
Recrystallize the product from dilute ethyl alcohol.
-
The product, 2,4,6-tribromophenol, should be long, slender needles with a melting point of 95°C. The yield is nearly quantitative.[18]
Protocol 2: Synthesis of an Alkyl Iodide via the Finkelstein Reaction
This protocol outlines the general procedure for the conversion of an alkyl chloride or bromide to an alkyl iodide.
Materials:
-
Alkyl chloride or bromide
-
Sodium iodide (NaI)
-
Dry acetone
Procedure:
-
Dissolve the alkyl chloride or bromide in a minimal amount of dry acetone in a round-bottom flask.
-
Add a solution of sodium iodide in dry acetone to the flask. Typically, a slight excess of NaI is used.
-
The reaction mixture is stirred, and often gentle heating is applied to increase the reaction rate. The progress of the reaction can be monitored by the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.[10][11]
-
After the reaction is complete (as indicated by the cessation of precipitate formation or by TLC/GC analysis), the mixture is cooled.
-
The precipitated sodium halide is removed by filtration.
-
The acetone is removed from the filtrate by rotary evaporation.
-
The resulting crude alkyl iodide can be purified by distillation or chromatography.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkane Reactivity [www2.chemistry.msu.edu]
- 3. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Swarts Reaction [unacademy.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 15. collegedunia.com [collegedunia.com]
- 16. 2,4,6-Tribromophenol - Molecule of the Month December 2011 - HTML-only version [chm.bris.ac.uk]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Matrix Effects in Halocarbon Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for matrix effects encountered during the analysis of halocarbon samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my halocarbon analysis?
A: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting compounds in the sample matrix.[1][2] In halocarbon analysis, this can lead to inaccurate quantification, affecting the reliability of your results.[3] The matrix consists of all components within a sample other than the analyte of interest.[4] These interfering substances can affect the ionization efficiency of the target halocarbon analytes in the mass spectrometer source.[2][5]
-
Signal Suppression: The presence of interfering molecules reduces the ionization of the target analyte, leading to a lower-than-expected signal and an underestimation of the halocarbon concentration.[5]
-
Signal Enhancement: In some cases, co-eluting compounds can increase the ionization efficiency of the analyte, resulting in a higher signal and an overestimation of the concentration.[6][7]
Q2: What are the common causes of matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halocarbons?
A: In GC-MS, matrix effects are often observed as signal enhancement.[3] This phenomenon can be attributed to several factors:
-
Active Sites in the GC System: Co-extracted matrix components can coat active sites within the GC inlet liner and column.[3] These active sites would otherwise interact with and degrade sensitive halocarbon analytes. By masking these sites, the matrix components protect the analytes, leading to an enhanced signal.[3][8]
-
Co-elution: When matrix components have similar chromatographic properties to the target halocarbons, they can co-elute, meaning they exit the GC column at the same time.[9] This can lead to competition in the ion source or alterations in the ionization process.[2]
-
Incomplete Volatilization: High concentrations of non-volatile matrix components can affect the volatilization of the target halocarbons in the injector, leading to inconsistent transfer to the column and potential signal alteration.[10]
Q3: How can I identify if matrix effects are affecting my results?
A: Several methods can be employed to determine the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This involves comparing the response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample matrix that has already undergone the extraction procedure.[11] A significant difference between the two responses indicates the presence of matrix effects.[5]
-
Comparison of Calibration Curves: A calibration curve prepared in a clean solvent can be compared to a matrix-matched calibration curve.[12] A divergence in the slopes of these two curves suggests the presence of matrix effects.[13]
-
Internal Standard Response Monitoring: If you are using an internal standard, monitoring its response across different samples can be indicative of matrix effects. A consistent internal standard response suggests minimal matrix effects, while significant variation can point to suppression or enhancement.[14]
Troubleshooting Guides
Issue 1: I am observing significant signal suppression in my halocarbon analysis.
This is a common issue, particularly in complex matrices like biological fluids or environmental samples.[15][16]
Caption: Workflow for troubleshooting signal suppression.
1. Sample Dilution: Diluting the sample extract is a straightforward initial step to reduce the concentration of interfering matrix components.[11][17] However, this approach may compromise the method's sensitivity if the halocarbon concentrations are already low.[18]
-
Protocol:
-
Prepare serial dilutions of your sample extract (e.g., 1:10, 1:50, 1:100) using a clean solvent.
-
Analyze the diluted samples.
-
Evaluate if the signal suppression is reduced while maintaining adequate signal-to-noise for your target analytes. A logarithmic correlation between the matrix effect and the dilution factor is often observed.[11]
-
2. Improved Sample Cleanup: More rigorous sample preparation can effectively remove interfering compounds.
-
Solid-Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties.
-
Protocol:
-
Select an SPE sorbent that retains the interferences while allowing the halocarbons to pass through, or vice versa.
-
Condition the SPE cartridge with an appropriate solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove weakly bound interferences.
-
Elute the target halocarbons with a suitable solvent.
-
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis and can be adapted for halocarbons in various matrices.[19][20] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[21]
-
Protocol:
-
Extraction: Homogenize the sample and extract with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride).
-
Cleanup (d-SPE): Take an aliquot of the supernatant and mix it with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols).[22]
-
Centrifuge and analyze the supernatant.
-
-
3. Advanced Calibration Strategies: When sample preparation modifications are insufficient, advanced calibration methods can compensate for matrix effects.[16]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the target analytes.[12][23] This ensures that the standards and samples experience similar matrix effects.[24]
-
Protocol:
-
Obtain a representative blank matrix sample.
-
Process the blank matrix using the same extraction and cleanup procedure as your samples.
-
Spike the resulting blank extract with known concentrations of your halocarbon standards to create your calibration curve.[25]
-
-
-
Standard Addition: Known amounts of the analyte are added directly to aliquots of the sample.[15][26] This method is particularly useful for complex or highly variable matrices.[27]
-
Protocol:
-
Divide the sample into several equal-volume aliquots.
-
Spike each aliquot with a different, known amount of the halocarbon standard (one aliquot remains unspiked).
-
Analyze all aliquots and plot the instrument response against the concentration of the added standard.
-
Extrapolate the linear regression line to the x-intercept to determine the original concentration of the analyte in the sample.[27]
-
-
-
Isotope-Labeled Internal Standards: A stable isotope-labeled analog of the target analyte is added to the sample before extraction.[3] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, providing a reliable means of correction.[28][29]
| Mitigation Strategy | Typical Reduction in Signal Suppression | Pros | Cons |
| Sample Dilution (25-40x) | Can reduce ion suppression to <20% if initial suppression is ≤80%[11] | Simple, fast[11] | Reduces sensitivity[18] |
| QuEChERS | Varies by matrix and analyte, can be significant[22] | Effective for a wide range of matrices[19] | May require optimization of sorbents[22] |
| Matrix-Matched Calibration | Compensates for consistent matrix effects[12] | High accuracy for similar matrices[3] | Requires analyte-free blank matrix[3] |
| Standard Addition | Highly effective for sample-specific matrix effects[15][26] | Does not require a blank matrix[15] | Labor-intensive, requires more sample volume[24] |
| Isotope Dilution | Considered the gold standard for correction[29] | High accuracy and precision[3] | Expensive, labeled standards not always available[3] |
Issue 2: My halocarbon signals are being enhanced, leading to overestimated results.
Signal enhancement is a known phenomenon in GC-MS analysis of certain compounds, including some halocarbons.[3]
Caption: Logic for addressing signal enhancement.
1. Use of Analyte Protectants: Adding "analyte protectants" to both the sample extracts and calibration standards can help to create a consistent and protective effect, minimizing variability in signal enhancement.[19] These are typically high-boiling, hydroxyl-rich compounds.
-
Protocol:
-
Prepare a stock solution of analyte protectants (e.g., a mixture of sorbitol, gulonolactone, and ethylglycerol).
-
Add a small, consistent volume of this solution to all your sample extracts and calibration standards immediately before GC-MS analysis.
-
This ensures that both standards and samples experience a similar, controlled "enhancement," which is then accounted for by the calibration.
-
2. Matrix-Matched Calibration: As with signal suppression, preparing calibration standards in a blank matrix extract is a highly effective way to compensate for signal enhancement.[3] The enhancement effect present in the samples will also be present in the standards, leading to accurate quantification.[12]
3. Isotope Dilution: The use of stable isotope-labeled internal standards is also an excellent method to correct for signal enhancement.[3] The labeled standard will experience the same degree of enhancement as the native analyte, allowing for accurate correction.[29]
References
- 1. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enhancement of GC-MS Signal for Environmental Pollutants via the Transient Matrix Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alpha-measure.com [alpha-measure.com]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 21. selectscience.net [selectscience.net]
- 22. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 24. info.asistandards.com [info.asistandards.com]
- 25. lcms.cz [lcms.cz]
- 26. Standard addition - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Catalysts for Dehalogenation of Halocarbons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalysts for the dehalogenation of halocarbons.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Issue 1: Low or No Conversion of the Halocarbon
-
Q1: My dehalogenation reaction shows very low or no conversion. What are the primary factors to investigate?
A1: Several factors could be contributing to low or no conversion. Systematically check the following:
-
Catalyst Activity: The catalyst may be inactive or have low activity. Verify the quality and age of the catalyst. If using a new batch, test it with a known, reliable reaction. Consider that bromides are more readily reduced than chlorides, which may require more vigorous conditions.[1][2]
-
Hydrogen Source: Ensure the hydrogen source is adequate. If using hydrogen gas, check for leaks in the system and ensure sufficient pressure.[3] If using a hydrogen donor like ammonium formate or sodium hypophosphite, confirm its purity and ensure the correct stoichiometry is used.[2][4]
-
Reaction Conditions: Temperature and pressure play a crucial role. For less reactive halocarbons like aryl chlorides, higher temperatures and pressures might be necessary.[1][2] The solvent can also significantly impact the reaction; if solubility is an issue, consider alternative solvents or co-solvents.[4]
-
Catalyst Poisoning: The presence of impurities in the reactants or solvent can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds, carbon monoxide, cyanides, and halides.[5][6][7]
-
-
Q2: I've confirmed my catalyst and reaction conditions are appropriate, but the conversion is still low. How can I check for catalyst poisoning?
A2: Catalyst poisoning is a common issue.
-
Feedstock Purity: Analyze your starting materials (halocarbon, solvent, hydrogen donor) for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst, especially if it is sensitive to air.
-
Trial with Purified Reagents: Rerun the reaction with highly purified reagents to see if conversion improves.
-
Issue 2: Incomplete Reaction or Stalling
-
Q1: My reaction starts well but then stalls before reaching completion. What could be the cause?
A1: Reaction stalling is often due to catalyst deactivation over the course of the reaction.
-
Catalyst Deactivation: The catalyst can deactivate due to several reasons:
-
Fouling: Carbonaceous material (coke) can deposit on the catalyst surface, blocking active sites.[8] This is more common in reactions involving hydrocarbons at elevated temperatures.
-
Sintering: High temperatures can cause the metal nanoparticles of the catalyst to agglomerate, reducing the active surface area.[8]
-
Leaching: The active metal may leach from the support into the solution, reducing the catalyst concentration.
-
-
Insufficient Hydrogen Donor: If using a transfer hydrogenation approach, the hydrogen donor might be fully consumed before the reaction is complete. Ensure you are using a sufficient excess of the hydrogen donor.
-
pH Change: The reaction can generate acidic byproducts (e.g., HCl, HBr) that can inhibit the catalyst. The addition of a base is often necessary to neutralize these byproducts.[2]
-
-
Q2: How can I prevent catalyst deactivation during the reaction?
A2: To mitigate catalyst deactivation:
-
Optimize Temperature: Avoid excessively high temperatures that can lead to sintering.
-
Add a Base: Incorporate a base (e.g., sodium bicarbonate, triethylamine) into the reaction mixture to neutralize acidic byproducts that can poison the catalyst.[2]
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. A higher catalyst loading might be needed for challenging substrates.
-
Stirring: Ensure efficient stirring to maintain good contact between the reactants, catalyst, and hydrogen source.
-
Issue 3: Poor Selectivity and Side Product Formation
-
Q1: I am observing the formation of undesired side products. How can I improve the selectivity of my dehalogenation reaction?
A1: Poor selectivity can be addressed by modifying the reaction conditions:
-
Choice of Catalyst: Different catalysts can exhibit different selectivities. For example, in some cases, a less active catalyst might be more selective towards the desired product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by disfavoring side reactions that have a higher activation energy.
-
Hydrogen Source: The choice of hydrogen donor can influence selectivity.
-
Additives and Ligands: The addition of specific ligands or promoters can modify the catalyst's electronic properties and steric environment, leading to improved selectivity. For instance, poisoning a palladium catalyst with lead acetate (as in Lindlar's catalyst) is a deliberate strategy to achieve selective hydrogenation.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common type of catalyst used for the dehalogenation of halocarbons?
A1: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are the most widely used and effective catalysts for the hydrodehalogenation of halocarbons.[2][9] They are known for their high activity and broad functional group tolerance.[1][4]
-
Q2: What are the common hydrogen sources for catalytic dehalogenation?
A2: The most common hydrogen sources are:
-
Q3: Why is a base often added to the reaction mixture?
A3: A base is typically added to neutralize the hydrohalic acid (e.g., HCl, HBr) that is formed as a byproduct of the dehalogenation reaction.[2] This is crucial because the accumulation of acid can poison the palladium catalyst and inhibit the reaction.[2]
-
Q4: How can I monitor the progress of my dehalogenation reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for quantitative analysis of volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile or thermally sensitive compounds.[12]
-
-
Q5: My catalyst seems to have lost activity after one use. Can it be regenerated?
A5: In some cases, catalyst deactivation is reversible.
-
Fouling: If the catalyst is deactivated by coke deposition, it can sometimes be regenerated by carefully burning off the carbon in a controlled atmosphere.
-
Poisoning: If the poisoning is reversible, washing the catalyst with appropriate solvents or a mild acid/base solution might restore some activity. However, irreversible poisoning, where the poison strongly chemisorbs to the active sites, may require discarding the catalyst.[6]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Dehalogenation of Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Hydrogen Donor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd/C (0.6) | H₂ (1 atm) | NaHCO₃ | Methanol | RT | 1 | 95 | [2] |
| 2 | 4-Chloroacetophenone | Pd/C (1.0) | H₂ (1 atm) | NaHCO₃ | Methanol | RT | 24 | 90 | [2] |
| 3 | 4-Bromo-2-nitrobenzoic acid | Pd/C (0.82) | H₂ (1 atm) | NaHCO₃ | Methanol | RT | 1 | 92 | [1] |
| 4 | 3-Chloroaniline | Pd/C (cat.) | Ammonium Formate | - | M9 Media | 37 | 48 | 98 | [4] |
| 5 | 4-Chlorotoluene | Pd/C (1) | Triethylsilane (4 eq) | - | THF | RT | 4 | >95 | [4] |
Table 2: Effect of Base on Hydrodechlorination of 4-Chlorophenol
| Entry | Catalyst | Hydrogen Source | Base | Conversion (%) |
| 1 | 5% Pd/Al₂O₃ | H₂ | None | 20 |
| 2 | 5% Pd/Al₂O₃ | H₂ | NaOH | 100 |
| 3 | 5% Pd/Al₂O₃ | H₂ | Na₂CO₃ | 95 |
| 4 | 5% Pd/Al₂O₃ | H₂ | Triethylamine | 85 |
(Note: Data in Table 2 is illustrative and based on general principles discussed in the literature. Specific quantitative data would require sourcing from a dedicated comparative study.)
Experimental Protocols
Protocol 1: General Procedure for Pd/C-Catalyzed Dehalogenation of an Aryl Halide using Hydrogen Gas
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10 mL).
-
Addition of Base: Add a base such as sodium bicarbonate (3.0 mmol) to neutralize the acid byproduct.
-
Addition of Catalyst: Carefully add 10% Pd/C (typically 0.5-5 mol% of the palladium metal relative to the substrate).
-
Hydrogen Atmosphere: Seal the flask with a septum and purge the flask with hydrogen gas. This can be done by evacuating the flask and backfilling with hydrogen from a balloon or a hydrogen line. Repeat this cycle 3-5 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature or an elevated temperature as required. Maintain a positive pressure of hydrogen using a balloon.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography, recrystallization, or distillation.
Protocol 2: Catalyst Performance Evaluation
-
Catalyst Pre-treatment: The catalyst may require pre-treatment, such as reduction under a hydrogen flow at an elevated temperature, to ensure the active sites are in the desired state.
-
Reaction Setup: In a high-pressure reactor or a suitable glass reactor, place the catalyst and the solvent.
-
Degassing: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.
-
Reactant Introduction: Introduce the halocarbon substrate and any other reagents (e.g., base, internal standard).
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with vigorous stirring.
-
Sampling: At regular intervals, take samples from the reactor through a sampling valve.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentration of the reactant and products over time.
-
Data Analysis: From the concentration-time data, calculate the conversion, yield, selectivity, and initial reaction rate. This allows for a quantitative comparison of the performance of different catalysts or reaction conditions.
Visualizations
Caption: Workflow for the systematic optimization of catalytic dehalogenation.
Caption: Simplified catalytic cycle for palladium-catalyzed hydrodehalogenation.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reducing Byproduct Formation in Industrial Halocarbon Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial production of halocarbons.
Troubleshooting Guides
This section addresses specific issues that may arise during halocarbon synthesis, providing potential causes and recommended solutions.
| Issue ID | Observed Problem | Potential Causes | Recommended Solutions |
| HC-001 | Lower than expected yield of the desired halocarbon and presence of multiple chlorinated hydrocarbon side products. | - Non-optimal reaction temperature and residence time. - Inefficient quenching of the reaction mixture. | - Carefully control and optimize the furnace temperature and residence time to favor the desired reaction pathway. - Immediately quench the furnace effluent with a cold solvent (e.g., cold EDC in vinyl chloride production) to minimize undesirable side reactions.[1] |
| HC-002 | Formation of over-fluorinated byproducts (e.g., CCl₂F₂ instead of CCl₃F). | - Excess of the fluorinating agent. - Inadequate control over the reaction stoichiometry. | - Precisely control the ratio of reactants. - In some processes, the over-fluorinated byproduct can be selectively absorbed and the hydrofluoric acid byproduct can be recovered for reuse. |
| HC-003 | Rapid catalyst deactivation leading to decreased selectivity and increased byproduct formation. | - Poisoning: Impurities in the feedstock (e.g., sulfur, nitrogen compounds) strongly adsorb to the catalyst's active sites. - Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface. - Sintering: Thermally induced loss of catalytic surface area. | - Poisoning: Purify the feedstock to remove catalyst poisons. - Fouling/Coking: Optimize reaction conditions (temperature, pressure) to minimize coke formation. Consider periodic catalyst regeneration. - Sintering: Operate at the lowest possible temperature that maintains desired activity. Select thermally stable catalysts. |
| HC-004 | Presence of unreacted starting materials in the final product. | - Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. - Poor mixing of reactants. | - Increase reaction time or temperature as appropriate. - Ensure the catalyst is active and present in the correct concentration. - Improve reactor design and agitation to ensure thorough mixing. |
| HC-005 | Formation of explosive gas mixtures, especially in chlorination reactions. | - Maloperation during the start-up of gas-phase chlorination processes. - Presence of air or other oxidizers in the reaction mixture. | - Strictly follow standard operating procedures for reactor start-up. - Ensure the reaction system is inert and free of air before introducing reactants. Use nitrogen or another inert gas to purge the system.[2] |
| HC-006 | Corrosion of the reactor and formation of metal halide impurities. | - Reaction of halogens or halogenated compounds with the reactor materials, especially at high temperatures. | - Select reactor materials that are resistant to the specific halogens and reaction conditions. - Control reaction temperature to minimize corrosion rates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in industrial halocarbon production?
A1: Common byproducts are typically other halogenated hydrocarbons formed through side reactions. For example, in the production of vinyl chloride from ethylene dichloride (EDC), significant quantities of other chlorinated hydrocarbons are formed.[1] In fluorination reactions, over-fluorinated compounds can be a major byproduct.
Q2: How can I improve the selectivity of my halogenation reaction?
A2: Improving selectivity involves several strategies:
-
Catalyst Selection: Choose a catalyst known for high selectivity towards the desired product.
-
Reaction Conditions: Optimize temperature, pressure, and reactant concentrations.
-
Feedstock Purity: Ensure the raw materials are free from impurities that can poison the catalyst or participate in side reactions.
Q3: What are the primary mechanisms of catalyst deactivation in halocarbon production?
A3: The primary mechanisms are poisoning, coking (fouling), and thermal degradation (sintering). Poisoning occurs when impurities in the feed bind to the catalyst's active sites. Coking is the deposition of carbonaceous material on the catalyst surface. Sintering is the loss of active surface area due to high temperatures.
Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my halocarbon product?
A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and identifying volatile organic compounds, including halocarbon byproducts. For less volatile or thermally sensitive compounds, high-performance liquid chromatography (HPLC) coupled with a suitable detector can be used.
Q5: Are there any safety concerns related to byproduct formation in halocarbon production?
A5: Yes, some byproducts can be highly toxic or explosive. For instance, the thermal decomposition of certain chlorinated hydrocarbons can produce phosgene, a highly toxic gas.[3] Additionally, mixing chlorine with organic vapors in the gas phase can create explosive mixtures.[2] It is crucial to have robust safety protocols and to understand the potential hazards associated with all possible reaction products.
Experimental Protocols
Protocol 1: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile byproducts in a sample of a synthesized halocarbon.
Methodology:
-
Sample Preparation:
-
Dilute a known amount of the crude halocarbon product in a suitable volatile solvent (e.g., dichloromethane, hexane). The dilution factor will depend on the expected concentration of byproducts.
-
-
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for compound identification.
-
Quantify the byproducts using an internal or external standard method.
-
Protocol 2: Catalyst Activity and Selectivity Testing
Objective: To evaluate the performance of a new or regenerated catalyst in a halogenation reaction.
Methodology:
-
Reactor Setup:
-
Use a fixed-bed or stirred-tank reactor, depending on the reaction phase (gas or liquid).
-
Ensure the reactor is equipped with temperature and pressure controllers and monitors.
-
-
Catalyst Loading:
-
Load a known amount of the catalyst into the reactor.
-
If required, activate the catalyst in-situ according to the manufacturer's protocol (e.g., by heating under a flow of an inert gas).
-
-
Reaction:
-
Introduce the reactants at a controlled flow rate and ratio.
-
Maintain the desired reaction temperature and pressure.
-
Collect samples of the product stream at regular intervals.
-
-
Product Analysis:
-
Analyze the collected samples using a suitable analytical method (e.g., GC, HPLC) to determine the conversion of the starting material and the yield of the desired product and byproducts.
-
-
Performance Calculation:
-
Conversion (%) = [(moles of reactant consumed) / (moles of reactant fed)] x 100
-
Selectivity (%) = [(moles of desired product formed) / (moles of reactant consumed)] x 100
-
Yield (%) = (Conversion x Selectivity) / 100
-
-
Data Comparison:
-
Compare the performance of the new/regenerated catalyst to a standard or previous batch to assess its activity and selectivity.
-
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Process flow for minimizing byproducts.
References
overcoming challenges in the purification of reactive halocarbons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reactive halocarbons.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of reactive halocarbons.
Problem 1: Product degradation during silica gel chromatography.
Q1: My reactive halocarbon (e.g., an allylic or benzylic halide) is decomposing on the silica gel column. How can I prevent this?
A1: Decomposition on silica gel is a common issue for acid-sensitive compounds due to the acidic nature of silica.[1][2] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. A common method is to use a slurry of silica gel in a solvent containing a small amount of a base, such as triethylamine (TEA).[1][3][4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[2]
-
Buffered Mobile Phase: Adding a small percentage of a basic solvent like triethylamine (1-2%) to your eluent can help neutralize the silica surface during chromatography.[3][4]
-
Rapid Purification: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
Experimental Protocol: Deactivation of Silica Gel with Triethylamine [1]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with the mobile phase containing 1-2% triethylamine before loading your sample.
Problem 2: Low recovery of the purified halocarbon.
Q2: I am losing a significant amount of my product during purification. What are the possible causes and solutions?
A2: Low recovery can be due to several factors, including degradation, co-elution with impurities, or irreversible binding to the stationary phase.
-
Degradation: As mentioned in Problem 1, reactive halocarbons can degrade via elimination or substitution reactions.[5] Using deactivated silica or alternative stationary phases can help.
-
Volatility: Some reactive halocarbons are volatile. Ensure that you are not losing your product during solvent removal (rotoevaporation). Use appropriate temperatures and pressures.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. Using a more polar eluent or a different stationary phase might be necessary.
-
Co-elution: Your product might be eluting with an impurity that is not visible by your detection method (e.g., TLC with UV light). Try using a different stain for TLC visualization or analyzing fractions by other means (e.g., NMR, GC-MS).
Problem 3: Presence of elimination byproducts in the purified product.
Q3: My purified halocarbon is contaminated with alkene byproducts. How can I avoid their formation?
A3: Alkene formation is a result of elimination reactions (E1 or E2), which are common for secondary and tertiary halides, especially in the presence of basic or nucleophilic species and heat.[5]
-
Avoid Strong Bases: During workup and purification, avoid using strong, non-hindered bases that can promote elimination.
-
Low Temperature: Keep the temperature as low as possible during all purification steps, including extraction, solvent removal, and chromatography.
-
Use a Hindered Base: If a base is necessary for the workup, consider using a sterically hindered, non-nucleophilic base.
-
Choice of Solvent: The choice of solvent can influence the rate of elimination reactions.
Frequently Asked Questions (FAQs)
Q4: What is the best purification method for a highly reactive and unstable halocarbon?
A4: For highly unstable compounds, non-chromatographic methods are often preferred.
-
Distillation/Kugelrohr Distillation: If the compound is thermally stable enough and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be a good option.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases.
-
Solvent Extraction: A carefully planned series of extractions can sometimes remove impurities without the need for chromatography.
Q5: Can I use stabilizers during the purification of my reactive halocarbon?
A5: Yes, stabilizers can be beneficial. For example, small amounts of radical inhibitors like butylated hydroxytoluene (BHT) can prevent decomposition of compounds that are sensitive to free radicals. Some chlorinated solvents are stabilized with alkenes like amylene. However, be aware that these stabilizers will be present in your final product and may need to be removed depending on your downstream application.
Q6: How can I remove acidic impurities (e.g., HBr or HCl) from my crude reactive halocarbon before purification?
A6: A simple aqueous wash is often effective.
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
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Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid.
-
Wash with brine (saturated NaCl solution) to remove excess water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solvent carefully.
Data Presentation
Table 1: Comparison of Stationary Phases for the Purification of an Acid-Sensitive Allylic Chloride
| Stationary Phase | Eluent System | Recovery of Allylic Chloride (%) | Purity of Allylic Chloride (%) |
| Silica Gel | 10% Ethyl Acetate in Hexane | 45 | 80 |
| Deactivated Silica Gel (1% TEA) | 10% Ethyl Acetate in Hexane | 85 | 95 |
| Neutral Alumina | 15% Ethyl Acetate in Hexane | 90 | 98 |
| Florisil | 12% Ethyl Acetate in Hexane | 88 | 96 |
Note: Data are illustrative and may vary depending on the specific substrate and experimental conditions.
Table 2: Effect of Temperature on the Distillation of a Tertiary Alkyl Bromide
| Distillation Pressure (mbar) | Bath Temperature (°C) | Product Purity (%) | Alkene Impurity (%) |
| 10 | 80 | 90 | 10 |
| 10 | 60 | 95 | 5 |
| 5 | 50 | 98 | 2 |
| 1 | 40 | >99 | <1 |
Note: Data are illustrative and demonstrate the trend of decreased elimination at lower temperatures.
Mandatory Visualizations
Caption: General experimental workflow for the purification of reactive halocarbons.
Caption: Troubleshooting pathway for low purity or yield of reactive halocarbons.
References
Technical Support Center: High-Precision Atmospheric Halocarbon Measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-precision atmospheric halocarbon measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Question: Why is my baseline noisy or drifting?
Answer: Baseline instability is a common issue that can often be resolved by systematically checking the following potential causes:
-
Gas Purity: Ensure the carrier gas (typically Helium) is of high purity (6.0 grade recommended). Contaminated gas can introduce noise. Regularly check and replace gas filters and traps.[1][2]
-
Leaks: Air leaking into the system is a frequent cause of a noisy baseline.[1][2] Thoroughly leak-check all fittings and connections, especially at the injector, column, and detector.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline.[3] This can be exacerbated by oxygen in the system, so ensure a leak-free setup.[4] If bleed is excessive, the column may need to be replaced.
-
Contamination: Contamination in the injector, detector, or gas lines can cause baseline disturbances.[2][5] A bake-out of the column and cleaning of the injector and detector may be necessary.[3]
-
Detector Instability: The detector itself may be unstable. Allow sufficient time for the detector to stabilize after turning it on.[5] For mass spectrometers, ensure the vacuum is stable and at the appropriate level.[6]
Question: My peaks are tailing or fronting. What should I do?
Answer: Poor peak shape can compromise the accuracy of your measurements. Here are the primary causes and solutions:
-
Peak Tailing: This is often caused by active sites in the analytical system that interact with the target compounds.
-
Liner Activity: The glass liner in the injector can have active sites. Using a deactivated liner is crucial.[4]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming the first few centimeters of the column can often resolve this.[4]
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.
-
-
Peak Fronting: This "shark-fin" shape is typically a result of column overload.[4]
-
Sample Concentration: The sample may be too concentrated. Dilute the sample or reduce the injection volume.
-
Injection Technique: For splitless injections, ensure the injection speed and solvent choice are appropriate to prevent slow sample transfer to the column.[4]
-
Question: I'm seeing unexpected peaks in my chromatogram. What are they?
Answer: These "ghost peaks" are usually due to contamination or carryover.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Syringe Contamination: Ensure the autosampler syringe is thoroughly rinsed between injections with an appropriate solvent.
-
Injector Contamination: The injector may need to be cleaned to remove residual sample.
-
-
Contamination:
-
Sample Vials/Caps: Use certified clean sample vials and septa.
-
Gas Lines: Impurities in the carrier gas or gas lines can appear as peaks. A condensation test can help diagnose this issue.[5]
-
Septum Bleed: Particles from the injector septum can break off and enter the system. Use high-quality septa and replace them regularly.
-
Question: My retention times are shifting. How can I fix this?
Answer: Consistent retention times are critical for compound identification. Drifting retention times can be caused by:
-
Flow Rate Instability:
-
Leaks: A leak at the injector or column fittings will alter the column flow rate.
-
Gas Regulator/Controller Issues: Ensure the gas regulators and electronic flow controllers are functioning correctly.
-
-
Column Issues:
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Column Contamination: Buildup of contaminants can affect the chromatography.
-
-
Oven Temperature Instability: Verify that the GC oven temperature is stable and accurately controlled.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for collecting air samples for halocarbon analysis?
A1: The most common and reliable method for collecting whole air samples is using electropolished stainless steel canisters, often referred to as Summa canisters.[7] These canisters are evacuated before sampling and can be used for both grab samples (short duration) and integrated samples (over a longer period).[8] For integrated sampling, a flow controller is used to maintain a constant flow rate into the canister.[8]
Q2: Why is a preconcentration step often necessary for atmospheric halocarbon measurements?
A2: Halocarbons are present in the atmosphere at very low concentrations (parts per trillion to parts per billion).[9] For many analytical instruments, particularly mass spectrometers, these concentrations are below the limit of detection for direct injection.[10] A preconcentration step, often involving cryogenic trapping, is used to increase the concentration of the target analytes before they are introduced into the GC-MS system, thereby improving sensitivity.[10][11]
Q3: How often should I calibrate my instrument?
A3: Frequent calibration is essential for high-precision measurements. It is best practice to bracket your ambient air sample measurements with analyses of a calibration gas standard.[12] This helps to account for any short-term drift in instrument response. A target standard (a cylinder of known concentration) should also be measured regularly to monitor the long-term stability of the instrument and the calibration gas.[12]
Q4: What are the key differences between using an Electron Capture Detector (ECD) and a Mass Spectrometer (MS) for halocarbon analysis?
A4: Both GC-ECD and GC-MS are widely used for atmospheric halocarbon measurements.
-
GC-ECD: Offers very high sensitivity for electronegative compounds like many halocarbons (e.g., CFCs, SF6).[11] However, it is less selective than MS and can be prone to non-linear responses.[11]
-
GC-MS: Provides high selectivity and definitive compound identification based on mass spectra.[11] It is a more universal detector but is generally less sensitive than ECD, often requiring a preconcentration unit for atmospheric measurements.[10]
Quantitative Data Summary
The following table summarizes typical performance metrics for high-precision atmospheric halocarbon measurements using GC-MS.
| Parameter | Typical Value | Instrument/Method | Reference |
| Measurement Precision | 0.2% - 5% (relative standard deviation) | GC/TOF-MS & GC/QP-MS | [13][14] |
| Limit of Detection (LOD) | Sub-picogram (< 0.2 pg) | GC/TOF-MS | [13] |
| Inter-laboratory Agreement | Better than 2.5% (often < 1.0%) | GC-ECD, GC-MSD, GC-FID | [15] |
| Detector Linearity (non-linearity) | Up to 10% for some compounds | GC/TOF-MS | [13] |
Experimental Protocol: GC-MS Analysis of Atmospheric Halocarbons
This protocol outlines a general procedure for the analysis of whole air samples for a suite of halocarbons using a gas chromatograph coupled with a mass spectrometer (GC-MS) and a preconcentration system.
1. Sample Collection:
-
Collect whole air samples in pre-evacuated Summa canisters.
-
For time-integrated samples, use a mass flow controller to maintain a constant flow rate over the desired sampling period.
-
Record the initial and final canister pressures.
2. Sample Preconcentration:
-
Connect the sample canister to the automated preconcentration system.
-
A known volume of the air sample is drawn through a series of traps.
-
A primary trap, often containing a material like HayeSep D, is cooled to a very low temperature (e.g., -165 °C) to trap the halocarbons while allowing the bulk air components (nitrogen, oxygen, argon) to be pumped away.[11]
-
Water is typically removed using a heated magnesium perchlorate trap before the cryogenic trap.[12]
-
-
The primary trap is then heated rapidly to transfer the trapped compounds to a smaller focusing trap.
-
The focusing trap is then ballistically heated to inject the analytes onto the GC column.
3. Gas Chromatography:
-
Carrier Gas: High-purity Helium (6.0 grade) at a constant flow rate.
-
Column: A suitable capillary column for separating volatile halocarbons (e.g., a PLOT column or a low- to mid-polarity phase).
-
Oven Temperature Program: An optimized temperature program is used to separate the target compounds. This typically involves a low initial temperature followed by a ramp to a higher final temperature.
4. Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Acquisition Mode:
-
Selected Ion Monitoring (SIM): For quadrupole instruments, this mode is often used to maximize sensitivity by monitoring only the characteristic ions of the target compounds.
-
Full Scan: A TOF-MS acquires full mass spectra, which is useful for identifying unknown compounds.
-
5. Calibration:
-
Analyze a working standard gas containing known concentrations of the target halocarbons before and after each air sample analysis.
-
Generate a calibration curve for each compound by analyzing a suite of standards at different concentrations.
-
Regularly analyze a target standard to monitor for any drift in the working standard or instrument response.
6. Data Analysis:
-
Integrate the peak areas for each target compound in the chromatograms of the samples and standards.
-
Calculate the concentration of each compound in the air sample based on the calibration data.
-
Report the final mixing ratios in parts per trillion (ppt) or parts per billion (ppb).
Visualizations
Caption: Experimental workflow for high-precision atmospheric halocarbon measurement.
Caption: Troubleshooting decision tree for baseline noise issues in GC-MS.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis [ouci.dntb.gov.ua]
- 7. epa.gov [epa.gov]
- 8. eurofinsus.com [eurofinsus.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMT - An indirect-calibration method for non-target quantification of trace gases applied to a time series of fourth-generation synthetic halocarbons at the Taunus Observatory (Germany) [amt.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Halocarbon-Based Fire Suppressant Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving halocarbon-based fire suppressants.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of halocarbon fire suppressants.
Question: Why is the measured extinguishing concentration of our halocarbon agent higher than expected?
Answer: Several factors can contribute to a higher than expected minimum extinguishing concentration (MEC). Consider the following possibilities:
-
Enclosure Leakage: The experimental chamber may not be sufficiently sealed, allowing the agent to escape and preventing it from reaching the necessary concentration to extinguish the fire. It is crucial to ensure the enclosure is airtight enough to maintain the agent's concentration for the required duration.[1][2]
-
Non-Uniform Agent Distribution: The agent may not be dispersing evenly throughout the enclosure. This can be caused by improper nozzle placement or an inadequate discharge rate. The design of the distribution system is critical for achieving a homogeneous concentration.[1][2]
-
Incorrect Agent Quantity Calculation: The initial calculation of the required agent volume may be inaccurate. This can be due to errors in determining the net volume of the enclosure or the specific vapor volume of the agent at the experimental temperature.[3]
-
Fuel Type: The type of fuel used in the fire test significantly impacts the MEC. Different fuels have varying combustion properties and require different agent concentrations for extinguishment.[4][5]
Question: We are observing significant formation of hazardous byproducts like Hydrogen Fluoride (HF). How can we mitigate this?
Answer: The formation of HF and other toxic decomposition products is a known concern with halocarbon agents and is influenced by several factors.[6][7][8] To reduce their formation:
-
Increase Agent Concentration: Higher agent concentrations generally lead to faster fire extinguishment, which in turn reduces the time the agent is exposed to high temperatures, thereby minimizing the formation of byproducts.[8]
-
Optimize Discharge Time: A rapid discharge of the agent can lead to quicker fire suppression and less time for thermal decomposition.[9][10]
-
Consider Additives: The addition of certain powders, such as sodium bicarbonate, has been shown to be effective in scavenging HF produced during suppression.[11]
-
Agent Selection: Different halocarbon agents produce varying levels of HF. For instance, some studies have shown that HFCs can produce 5 to 10 times more HF than Halon 1301 under similar conditions.[6][7] Selecting an agent with a lower propensity for HF formation is a key consideration.
Question: Our fire suppression system is failing to activate during experiments. What are the potential causes?
Answer: System activation failures can stem from several mechanical or electrical issues:
-
Manual Control Mode: The system's control panel may be inadvertently set to manual mode, which would prevent automatic activation.[12][13]
-
Incorrect Solenoid Valve Installation: The solenoid valve, which is critical for releasing the agent, may be installed incorrectly, or the safety pin may not have been removed.[12][13]
-
Insufficient Starting Power: The power supply to the fire extinguishing device may be inadequate to drive the solenoid valve and initiate the discharge.[12][13]
-
Lack of Regular Testing: Regular system checks are crucial. A lack of periodic testing can lead to undetected issues such as leaks or faulty components.[12][13]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the efficiency and testing of halocarbon fire suppressants.
What is the primary mechanism by which halocarbon agents extinguish fires?
Halocarbon agents primarily extinguish fires through a combination of physical and chemical mechanisms. The predominant mechanism depends on the specific chemical composition of the agent. Agents containing fluorine extinguish fires mainly by absorbing heat from the flame, which cools the combustion reaction to below the point of self-sustenance.[1] Those containing bromine or iodine also act chemically by interrupting the chain reaction of the fire.[1]
How is the minimum extinguishing concentration (MEC) of a halocarbon agent determined?
The MEC is typically determined using a standardized laboratory-scale apparatus called a cup burner.[4][5][14] This method involves establishing a stable diffusion flame with a specific fuel (often n-heptane) and then gradually introducing the gaseous agent into the air stream until the flame is extinguished.[5] The concentration of the agent at the point of extinguishment is the MEC.[5][14]
What are the key differences between halocarbon agents and inert gas agents?
The primary difference lies in their storage and fire suppression mechanisms. Halocarbon agents are stored as liquids and extinguish fires through a combination of heat absorption and chemical inhibition.[15] Inert gases are stored as high-pressure gases and work by reducing the oxygen concentration in the protected space to a level that will not support combustion.[6][15] This difference in storage and mechanism has significant implications for system design, cost, and the required agent volume.[15]
What safety precautions should be taken when working with halocarbon fire suppressants?
While generally safe for use in occupied spaces at their design concentrations, it is important to be aware of the potential hazards.[16] High concentrations of some halocarbon agents can cause respiratory issues, dizziness, and impaired coordination.[14] Additionally, the thermal decomposition of these agents can produce toxic gases like HF.[17] Therefore, it is crucial to ensure adequate ventilation after a discharge and to use appropriate personal protective equipment during experiments.
Data Presentation
The following tables summarize key performance data for various halocarbon fire suppressants.
| Agent | Chemical Formula | Minimum Extinguishing Concentration (MEC) for n-heptane (vol %) |
| FIC-13I1 | CF3I | 3.2 |
| FK-5-1-12 | C6F12O | 4.5 |
| HCFC Blend A | Mixture | 9.9 |
| HCFC-124 | C2HF4Cl | 6.6 |
| HFC-125 | C2HF5 | 8.7 |
| HFC-227ea | C3HF7 | 6.6 |
| HFC-23 | CHF3 | Not specified |
Table 1: Minimum Extinguishing Concentrations (MEC) for various halocarbon agents against n-heptane fuel as determined by the cup burner method.[1]
| Agent | Peak HF Concentration (ppm) at ~1.1 x MEC |
| CEA-614 | 3500 - 29000 (concentration dependent) |
| FE-25 | 4000 - 4800 (concentration dependent) |
| HFC-134a | 3500 - 10500 (concentration dependent) |
| Halon 1301 | < 50 - 1900 (concentration dependent) |
Table 2: Comparison of peak Hydrogen Fluoride (HF) concentrations measured during small-scale tests for various halocarbon agents.[8]
Experimental Protocols
This section provides a detailed methodology for a key experiment used in the evaluation of halocarbon fire suppressants.
Cup Burner Test for Determining Minimum Extinguishing Concentration (MEC)
This procedure is a standardized method for determining the flame-extinguishing concentration of a gaseous extinguishing agent.
1. Apparatus:
-
A cup burner apparatus as specified in ISO 14520-1 or NFPA 2001. This typically consists of a fuel cup, a chimney, and a system for precisely controlling and measuring the flow of air and the gaseous agent.
-
A fuel source (typically n-heptane).
-
Flowmeters for air and the extinguishing agent.
-
An oxygen analyzer to measure the agent concentration in the air-agent mixture.
2. Procedure:
-
Fuel Setup: Fill the fuel cup with n-heptane to just below the top edge.
-
Air Flow: Establish a steady flow of air through the chimney. A typical flow rate is 40 liters per minute.[11]
-
Ignition and Pre-burn: Ignite the fuel and allow the flame to stabilize for a pre-burn period of 90 to 120 seconds.[5][11]
-
Agent Introduction: Gradually introduce the gaseous extinguishing agent into the air stream. The agent flow rate is increased in discrete steps.
-
Observation: After each increase in agent concentration, observe the flame for approximately 10 seconds.
-
Extinguishment: Continue to increase the agent concentration until the flame is extinguished.
-
MEC Determination: The concentration of the agent in the air-agent mixture at the point of flame extinguishment is recorded as the Minimum Extinguishing Concentration (MEC). This can be calculated from the flow rates of the agent and air or measured directly using an oxygen analyzer.[11]
-
Replication: Repeat the test a minimum number of times to ensure the reproducibility of the results, and the average value is reported.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of improving the efficiency of halocarbon-based fire suppressants.
A typical experimental workflow for evaluating halocarbon fire suppressants.
A logical flow for troubleshooting common experimental issues.
References
- 1. edufire.ir [edufire.ir]
- 2. fire-gas.com [fire-gas.com]
- 3. fire.tc.faa.gov [fire.tc.faa.gov]
- 4. nist.gov [nist.gov]
- 5. edufire.ir [edufire.ir]
- 6. scispace.com [scispace.com]
- 7. atapars.com [atapars.com]
- 8. nist.gov [nist.gov]
- 9. nist.gov [nist.gov]
- 10. nist.gov [nist.gov]
- 11. scribd.com [scribd.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. researchgate.net [researchgate.net]
- 15. pdhonline.com [pdhonline.com]
- 16. fireprotectionsupport.nl [fireprotectionsupport.nl]
- 17. new.fire114.cn [new.fire114.cn]
Validation & Comparative
cross-validation of different techniques for measuring halocarbon concentrations
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of halocarbon concentrations is critical in various fields, from atmospheric science and environmental monitoring to the pharmaceutical industry. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The selection of an appropriate analytical technique hinges on its performance characteristics. The following table summarizes the key quantitative data for GC-ECD and GC-MS in the context of halocarbon analysis.
| Performance Metric | Gas Chromatography - Electron Capture Detector (GC-ECD) | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Detection Limits | Picogram (pg) range for highly halogenated compounds (e.g., CFCs, HCFCs)[1]; Nanogram (ng) range for some HFCs[1]. Generally offers extremely low detection limits for electronegative compounds[2]. | Picogram (pg) range for many halocarbons, including HFCs[1]. Sensitivity can be enhanced with preconcentration techniques[3]. |
| Precision | Relative Standard Deviations (RSD) can range from ±1% to ±9% depending on the specific halocarbon and instrumental setup[4]. | High precision is achievable, with RSDs as low as 0.1% for some compounds when using advanced systems like Medusa-GC-MS[5]. |
| Accuracy | Accuracy is highly dependent on proper calibration and the absence of co-eluting interfering compounds. | Generally offers high accuracy due to the specificity of mass analysis, which helps to avoid misidentification from matrix interferences. |
| Linearity | Can have a limited dynamic linear range, typically around 10³ to 10⁴[6]. Non-linearity can be a challenge and needs to be carefully evaluated[6]. | Generally provides a wider linear dynamic range compared to ECD. |
| Selectivity | Highly selective for electronegative compounds (containing halogens, nitro groups, etc.)[2][7]. However, it can be susceptible to interference from co-eluting electronegative species[7]. | Highly selective, as it identifies compounds based on their unique mass spectra, providing a high degree of confidence in compound identification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of halocarbons using GC-ECD and GC-MS with a preconcentration step.
Experimental Protocol 1: Halocarbon Analysis by GC-ECD
This protocol outlines a general procedure for the analysis of volatile halocarbons in a gaseous matrix.
1. Sample Collection and Preparation:
-
Collect air samples in evacuated, specially treated stainless-steel canisters.
-
Prior to analysis, pressurize the canisters with a zero-grade nitrogen or helium to facilitate sample introduction.
2. Instrumentation:
-
Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD).
-
A suitable capillary column, such as one with a PLOT (Porous Layer Open Tubular) stationary phase, is used for separation. For example, a 7.5 m pre-column and a 22.5 m main column (both GasPro PLOT, inner diameter 0.32 mm) can be employed[8].
3. GC-ECD Analysis:
-
Carrier Gas: High-purity nitrogen or argon/methane (P5) is used as the carrier gas.
-
Injection: A fixed volume of the gaseous sample is introduced into the GC inlet via a sample loop and a multi-port valve.
-
Temperature Program: The GC oven temperature is programmed to achieve optimal separation of the target halocarbons. A typical program might start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 95°C, followed by further ramps to 135°C and 200°C[8].
-
Detection: The ECD is maintained at a constant temperature (e.g., 300°C). The detector response is recorded as a chromatogram.
4. Calibration and Quantification:
-
Prepare a multi-point calibration curve by analyzing gas standards of known halocarbon concentrations.
-
Quantify the halocarbons in the samples by comparing their peak areas to the calibration curve.
Experimental Protocol 2: Halocarbon Analysis by GC-MS with Preconcentration (Medusa-GC-MS)
This protocol describes an advanced method for the in-situ measurement of a wide range of atmospheric halocarbons, including those at very low concentrations[3][5].
1. Sample Preconcentration:
-
A known volume of air (e.g., 2 L) is drawn through a two-trap system for preconcentration[5].
-
The first trap, held at a very low temperature (e.g., -165°C) using a cryogen-free cooling system, quantitatively traps the analytes while allowing the bulk air components (nitrogen, oxygen, argon) to pass through[3][5]. Water is removed prior to the trap.
-
The second trap can be used for further focusing of the analytes.
2. Thermal Desorption and Injection:
-
The traps are rapidly heated, desorbing the trapped halocarbons into the carrier gas stream, which then flows into the GC column.
3. Instrumentation:
-
A high-resolution Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
The GC is fitted with a capillary column suitable for separating a wide range of volatile compounds.
4. GC-MS Analysis:
-
Carrier Gas: High-purity helium is typically used.
-
Separation: The GC oven temperature is programmed to separate the desorbed halocarbons.
-
Detection: The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The mass spectrometer scans for pre-selected masses at given retention times[3].
5. Calibration and Quantification:
-
The system is calibrated by analyzing a reference gas standard with known concentrations of the target halocarbons.
-
Quantification is based on the integrated peak areas of the characteristic ions for each compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two described techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchdata.edu.au [researchdata.edu.au]
- 7. measurlabs.com [measurlabs.com]
- 8. ACP - Establishing long-term measurements of halocarbons at Taunus Observatory [acp.copernicus.org]
A Comparative Guide to the Efficacy of Halocarbon-Based Fumigants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fumigant is critical for the effective control of stored-product pests, directly impacting the preservation of commodities and the prevention of economic losses. This guide provides an objective comparison of the efficacy of three widely used halocarbon-based fumigants: Methyl Bromide (MB), Sulfuryl Fluoride (SF), and Phosphine (PH₃). While methyl bromide has been a traditional choice, its use is now restricted due to its ozone-depleting properties, leading to an increased reliance on alternatives.[1][2] This comparison is supported by experimental data to aid researchers and professionals in making informed decisions for their specific pest management needs.
Quantitative Efficacy Comparison
The following table summarizes the lethal concentration (LC50 and LC99) and concentration-time product (LCt50) values for the three fumigants against various stored-product insect pests. These values are crucial indicators of a fumigant's potency. Lower values indicate higher toxicity to the target pest.
| Fumigant | Pest Species | Life Stage | Temperature (°C) | Exposure Time (h) | LC50 / LCt50 | LC99 / LCt99 | Citation(s) |
| Methyl Bromide (MB) | Tribolium castaneum | Pupae | 20 | 24 | - | 31.49 mg/L | [3] |
| Tribolium castaneum | Pupae | 10 | 24 | - | 39.21 mg/L | [3] | |
| Tribolium castaneum | Pupae | 5 | 24 | - | 53.48 mg/L | [3] | |
| Sitophilus zeamais | Pupae | 20 | 24 | - | 24.32 mg/L | [3] | |
| Sitophilus zeamais | Pupae | 5 | 24 | - | 51.49 mg/L | [3] | |
| Sitophilus oryzae (phosphine-susceptible) | Pupae | 20 | - | 21.104 mg h/L | - | [4] | |
| Sitophilus oryzae (phosphine-resistant) | Pupae | 20 | - | 43.520 mg h/L | - | [4] | |
| Liposcelis spp. | Adults & Nymphs | 27.5 | 48 | - | 0.027 - 0.280 g/m³ | [5] | |
| Liposcelis spp. | Eggs | 27.5 | 48 | - | 0.710 - 1.044 g/m³ | [5] | |
| Sulfuryl Fluoride (SF) | Tribolium castaneum | All stages | 25 | - | - | 300 gh/m³ (for post-embryonic) | [6] |
| Reticulitermes speratus | Workers | 23 | 24 | - | 100% mortality at 5 mg/L | [7] | |
| Liposcelis decolor | Adults | 27.5 | 48 | - | 24 g/m³ | [8] | |
| Lepinotus reticulatus | Eggs | 27.5 | 48 | - | 24 g/m³ | [8] | |
| Liposcelis decolor | Eggs | 27.5 | 48 | - | 72 g/m³ | [8] | |
| Phosphine (PH₃) | Sitophilus oryzae (phosphine-susceptible) | Pupae | 20 | - | 6.171 mg h/L | - | [4] |
| Sitophilus oryzae (phosphine-resistant) | Late Larvae | 20 | - | 48.170 mg h/L | - | [4] | |
| Frankliniella occidentalis | All stages | 6 | 48 | - | 100% mortality at 3.3 g/m³ | [9] |
Experimental Protocols
Insect Rearing and Culture Maintenance
-
Species Selection: Obtain and maintain cultures of relevant stored-product insect pests such as the red flour beetle (Tribolium castaneum), the lesser grain borer (Rhyzopertha dominica), or the rice weevil (Sitophilus oryzae).[3][10]
-
Rearing Conditions: Rear insects on an appropriate diet (e.g., whole wheat flour with 5% brewer's yeast for T. castaneum) in a controlled environment.[3] Maintain constant temperature and relative humidity (e.g., 25-30°C and 60-70% RH) to ensure consistent insect development and susceptibility.
-
Age Synchronization: For life-stage specific assays, synchronize cultures to obtain insects of a known age (e.g., adults, pupae, larvae, or eggs).[3]
Fumigation Bioassay Procedure
-
Fumigation Chambers: Utilize airtight fumigation chambers, such as glass desiccators or stainless steel containers, of a known volume.[4][7]
-
Test Insects: Place a predetermined number of insects of a specific species and life stage into small, ventilated containers (e.g., petri dishes or mesh-covered vials).[3]
-
Fumigant Introduction: Introduce the fumigant into the chamber at the desired concentration. For gaseous fumigants, this is typically done using a gas-tight syringe through a septum. For solid formulations (e.g., aluminum phosphide for generating phosphine), the formulation is placed in the chamber to release the gas.[11]
-
Concentration Monitoring: Monitor the gas concentration within the chamber at regular intervals using appropriate analytical equipment (e.g., gas chromatograph or specific gas monitors) to ensure the target concentration is maintained throughout the exposure period.[12][13]
-
Exposure Conditions: Maintain the fumigation chambers at a constant temperature and for a specified duration as per the experimental design.[3][9]
-
Control Group: Include a control group for each bioassay, which is treated identically but without the introduction of the fumigant, to account for natural mortality.[7]
Mortality Assessment
-
Post-Fumigation Aeration: Following the exposure period, thoroughly aerate the fumigation chambers to safely remove all traces of the fumigant.[12]
-
Mortality Count: Transfer the test insects to a clean environment with a food source. Assess mortality after a set recovery period (e.g., 24-48 hours), as some fumigants can cause delayed mortality.[9] Insects are typically considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula. Analyze the dose-response data using probit analysis to determine LC50 and LC99 values.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a fumigant efficacy bioassay.
Caption: Workflow of a typical fumigant efficacy bioassay.
References
- 1. Alternatives to methyl bromide treatments for stored-product and quarantine insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Insecticidal Effects of Fumigants (EF, MB, and PH3) towards Phosphine-Susceptible and -Resistant Sitophilus oryzae (Coleoptera: Curculionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Sulfuryl Fluoride Fumigation as a Quarantine Treatment for the Control of Reticulitermes speratus Kolbe (Blattodea: Rhinotermitidae) in Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of sulfuryl fluoride for control of different life stages of stored-product psocids (Psocoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. gd.eppo.int [gd.eppo.int]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
Validating Computational Models for Halocarbon Property Prediction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of halocarbon properties through computational models is paramount for various applications, from designing novel refrigerants and fire suppressants to understanding their environmental fate and aiding in drug development. The validation of these computational models against robust experimental data is a critical step to ensure their reliability and predictive power. This guide provides an objective comparison of different computational approaches for predicting key halocarbon properties, supported by experimental data, and outlines standard experimental protocols for model validation.
Performance of Computational Models
A variety of computational methods are employed to predict the physicochemical properties of halocarbons. These range from empirical Quantitative Structure-Property Relationship (QSPR) models to more computationally intensive first-principles quantum chemical methods and classical molecular dynamics simulations using force fields. The accuracy of these models is assessed by comparing their predictions against experimental measurements.
Quantitative Data Summary
The following table summarizes the performance of several computational model types in predicting key thermophysical properties of selected halocarbons. The data is presented as the mean absolute deviation from experimental values.
| Property | Halocarbon Example | QSPR Models (Average Deviation) | Force Field (GROMOS) (Average Deviation) | Quantum Chemistry (DFT) (Average Deviation) | Experimental Value |
| Boiling Point (°C) | 1-Chloro-1,1-difluoroethane (HCFC-142b) | ± 5-10 °C | ± 2-5 °C | ± 1-3 °C | -9.6 °C[1] |
| Vapor Pressure (MPa at 25°C) | Dichlorodifluoromethane (CFC-12) | ± 0.05 MPa | ± 0.025 MPa[2][3] | ± 0.01 MPa | 0.64 MPa |
| Enthalpy of Vaporization (kJ/mol) | Chlorodifluoromethane (HCFC-22) | ± 2-4 kJ/mol | ± 0.5-1.5 kJ/mol[4] | ± 0.2-1.0 kJ/mol | 20.3 kJ/mol |
Note: The presented deviations are indicative and can vary depending on the specific model, parameterization, and the particular halocarbon being studied.
Experimental Protocols for Model Validation
Accurate experimental data is the bedrock of computational model validation. Below are detailed methodologies for key experiments used to determine the thermophysical properties of halocarbons.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and effective technique for determining the boiling point of a liquid sample.[5][6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (Durham tube)
-
Rubber band
-
Heat source (Bunsen burner or hot plate)
-
Heating oil (mineral oil or silicone oil)
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the liquid halocarbon sample.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube containing heating oil, ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Vapor Pressure Determination (Static Method)
The static method directly measures the vapor pressure of a substance in equilibrium with its liquid or solid phase.[7]
Apparatus:
-
Sample container connected to a pressure-measuring device (manometer)
-
Thermostat bath for temperature control
-
Vacuum pump
Procedure:
-
Sample Degassing: The halocarbon sample is placed in the container and thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Temperature Equilibration: The sample container is placed in a thermostat bath and allowed to reach thermal equilibrium at the desired temperature.
-
Pressure Measurement: The pressure exerted by the vapor in the headspace above the sample is measured using the manometer. This pressure is the vapor pressure of the substance at that temperature.
-
Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.
Validation Workflow
The process of validating a computational model for predicting halocarbon properties follows a logical sequence of steps, from model selection to performance assessment.
This guide underscores the importance of a synergistic approach, combining computational modeling with high-quality experimental validation, to advance our understanding and application of halocarbons. For researchers seeking reliable experimental data, the NIST Chemistry WebBook is a valuable and comprehensive resource.[8][9][10][11][12]
References
- 1. 1-Chloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. srd.nist.gov [srd.nist.gov]
- 8. catalog.data.gov [catalog.data.gov]
- 9. catalog.data.gov [catalog.data.gov]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. NIST Chemistry WebBook [webbook.nist.gov]
- 12. youtube.com [youtube.com]
A Comparative Guide to New Generation Halocarbon Solvents for Researchers and Drug Development Professionals
As the pharmaceutical and chemical industries face increasing pressure to adopt more sustainable practices, the selection of solvents has become a critical aspect of process development. This guide provides a comprehensive performance benchmark of new hydrofluoroolefin (HFO) and hydrochlorofluoroolefin (HCFO) solvents against traditional chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions that balance performance with environmental and safety considerations.
Executive Summary
Next-generation halocarbon solvents, such as HFOs and HCFOs, offer significant environmental advantages over their predecessors.[1][2] With zero or near-zero ozone depletion potential (ODP) and very low global warming potential (GWP), these innovative solvents are designed to meet stringent international regulations like the Montreal Protocol.[3][4] While traditional solvents have been effective in various applications, their detrimental impact on the ozone layer and contribution to climate change have necessitated a shift towards greener alternatives.[3][5] This guide presents key performance metrics, including solvency power (Kauri-butanol value), environmental impact (ODP and GWP), and occupational safety (Occupational Exposure Limits), to facilitate a direct comparison.
Performance Data Summary
The following tables summarize the key performance indicators for a selection of new and traditional halocarbon solvents.
Table 1: Solvency Power and Environmental Impact
| Solvent | Chemical Name | Type | Kauri-Butanol (Kb) Value | Ozone Depletion Potential (ODP) | 100-Year Global Warming Potential (GWP) |
| New Generation | |||||
| HFO-1234yf | 2,3,3,3-Tetrafluoropropene | HFO | Data Not Available | 0 | <1[6] |
| HFO-1234ze | 1,3,3,3-Tetrafluoropropene | HFO | <10[7][8] | 0 | <1[6] |
| HCFO-1233zd(E) | trans-1-Chloro-3,3,3-trifluoropropene | HCFO | 25[9] | 0.00034 | 4.5 |
| Traditional | |||||
| CFC-11 | Trichlorofluoromethane | CFC | ~31 | 1.0[10] | 4750[11] |
| CFC-113 | 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC | 31 | 0.8[10] | 6130[11] |
| HCFC-225 (ca/cb blend) | Dichloropentafluoropropane | HCFC | ~31 | 0.025/0.033 | 122/595 |
| HFC-134a | 1,1,1,2-Tetrafluoroethane | HFC | Data Not Available | 0[10] | 1430[11] |
Table 2: Occupational Exposure Limits (OELs)
| Solvent | OEL (8-hr TWA) |
| New Generation | |
| HFO-1234yf | 500 ppm[12] |
| HFO-1234ze | 800 ppm[13] |
| HCFO-1233zd(E) | 800 ppm[14] |
| Traditional | |
| CFC-11 | 1000 ppm (Ceiling) |
| CFC-113 | 1000 ppm |
| HCFC-225 (ca/cb blend) | 100 ppm (Usage largely phased out)[15] |
| HFC-134a | 1000 ppm[16] |
Experimental Protocols
A brief overview of the methodologies used to determine the key performance indicators is provided below.
Kauri-Butanol (Kb) Value
The Kauri-butanol value is a standardized measure of a solvent's ability to dissolve a specific resin, indicating its solvency power.[17][18]
-
Methodology: The ASTM D1133 standard test method is widely used.[19][20] This method involves titrating a standard solution of Kauri resin in n-butanol with the solvent being tested. The endpoint is reached when a specific degree of turbidity is observed, indicating the point at which the resin begins to precipitate.[21] A higher volume of solvent required to reach the cloud point corresponds to a higher Kb value and thus, a stronger solvent.[21]
Ozone Depletion Potential (ODP)
ODP is a relative measure of a substance's ability to destroy stratospheric ozone.[9]
-
Methodology: ODP is calculated using mathematical models that simulate the chemical reactions of a substance in the stratosphere.[9] These models consider factors such as the substance's atmospheric lifetime, its molecular weight, and the number of chlorine and bromine atoms it contains.[18] The ODP is expressed relative to CFC-11, which is assigned a reference value of 1.0.[18]
Global Warming Potential (GWP)
GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide.[1][22]
-
Methodology: The calculation of GWP involves assessing a gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[1][23] This data is integrated over a chosen time horizon and compared to the integrated radiative forcing of an equivalent mass of CO2, which has a GWP of 1.[22]
Occupational Exposure Limits (OELs)
OELs are the upper limits on the acceptable concentration of a hazardous substance in workplace air for a specific duration, typically an 8-hour time-weighted average (TWA).[2][17]
-
Methodology: OELs are established by regulatory agencies and professional organizations based on a comprehensive review of toxicological and epidemiological data from human and animal studies.[2][4] The process involves identifying the most sensitive adverse health effect and determining a no-observed-adverse-effect level (NOAEL) or a lowest-observed-adverse-effect level (LOAEL). Safety factors are then applied to these values to establish a safe exposure limit for workers.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of halocarbon solvents in a research and drug development context.
Caption: A typical workflow for solvent selection in pharmaceutical crystallization.[3][19]
Caption: The role of halogen bonding in enhancing drug-target interactions.[4][17]
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. climalife.co.uk [climalife.co.uk]
- 8. gasesgrit.com [gasesgrit.com]
- 9. researchgate.net [researchgate.net]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. airgas.com [airgas.com]
- 12. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 13. The Kauri-Butanol Cleaning Number: Unconventional Wisdom [finishingandcoating.com]
- 14. techspray.com [techspray.com]
- 15. safety.uoregon.edu [safety.uoregon.edu]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. kr.techspray.com [kr.techspray.com]
- 21. scribd.com [scribd.com]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. Exposure Guidance Levels for Hydrofluorocarbon-134a - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Biotic and Abiotic Degradation of Halocarbons for Environmental Remediation
A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms, performance, and experimental protocols for the biotic and abiotic degradation of halogenated hydrocarbons.
The widespread use of halocarbons in industrial processes has led to significant environmental contamination, posing risks to ecosystems and human health. The remediation of sites contaminated with these persistent organic pollutants is a critical challenge. Two primary approaches for the degradation of halocarbons are biotic and abiotic methods. This guide provides a comparative study of these two strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways to aid researchers in selecting and designing effective remediation strategies.
Executive Summary
Both biotic and abiotic processes can effectively degrade halocarbons, but they operate through different mechanisms and exhibit varying efficiencies depending on the specific contaminant and environmental conditions. Biotic degradation, mediated by microorganisms, is often more efficient for complete detoxification, particularly under anaerobic conditions.[1] Abiotic degradation, frequently employing reactive minerals like zero-valent iron (ZVI), can offer rapid transformation of highly chlorinated compounds. This guide will delve into the specifics of these processes to provide a clear comparison of their performance.
Quantitative Data Comparison
The following tables summarize the degradation rates of common halocarbons under various biotic and abiotic conditions. It is important to note that direct comparisons can be challenging due to the wide range of experimental conditions reported in the literature. However, the data presented here provides a valuable overview of the relative efficiencies of these degradation methods.
Table 1: Abiotic Degradation of Halocarbons
| Halocarbon | Abiotic Agent | Rate Constant (k) | Half-life (t½) | Conditions | Reference |
| Carbon Tetrachloride (CCl₄) | Zero-Valent Iron (ZVI) | 0.1139 h⁻¹ | 6.1 h | 20 g/L ZVI, 25°C, pH 7 | [1] |
| Carbon Tetrachloride (CCl₄) | Ag/Fe Bimetallic Particles | 0.1556 min⁻¹ | 4.5 min | 40 g/L Ag/Fe, 25°C, pH 6 | [2] |
| Trichloroethylene (TCE) | Zero-Valent Iron (ZVI) | - | >90% removal in 24h | - | [3] |
| Tetrachloroethylene (PCE) | Iron Sulfide (FeS) | - | - | pH 7-9 | [4][5] |
| 1,1,1-Trichloroethane (1,1,1-TCA) | Zero-Valent Iron (ZVI) | - | - | Room Temperature | [1] |
Table 2: Biotic Degradation of Halocarbons
| Halocarbon | Microorganism/Culture | Degradation Rate | Conditions | Reference |
| Tetrachloroethylene (PCE) | Dehalococcoides mccartyi | - | Anaerobic, complete dechlorination to ethene | [6] |
| Trichloroethylene (TCE) | Dehalococcoides spp. | >99% removal | Anaerobic, with biochar | [6] |
| Chloroform (CHCl₃) | Enrichment Culture (DHM-1) | 22 mg/L/day | Anaerobic, with corn syrup & Vitamin B12 | [7] |
| 1,2-Dichloroethane (1,2-DCA) | Dehalococcoides | 0.19 to 0.52 day⁻¹ (µ) | Anaerobic, with lactate | [5] |
Degradation Pathways
The degradation of halocarbons proceeds through distinct pathways depending on whether the process is biotic or abiotic, and the prevailing redox conditions.
Biotic Degradation Pathways
Under anaerobic conditions, the primary biotic degradation mechanism for highly chlorinated halocarbons is reductive dechlorination , where microorganisms use the halocarbon as an electron acceptor, sequentially removing halogen atoms and replacing them with hydrogen.[3] In some cases, complete dechlorination to non-toxic end products like ethene can be achieved, particularly by specialized bacteria such as Dehalococcoides.[6]
Under aerobic conditions, some less chlorinated halocarbons can be degraded through oxidative pathways , where the compound serves as an electron donor.
Abiotic Degradation Pathways
Abiotic degradation of halocarbons, particularly by zero-valent iron, also primarily occurs through reductive pathways. The two main mechanisms are hydrogenolysis (sequential replacement of a halogen with hydrogen) and β-elimination (removal of two adjacent halogens to form a double or triple bond).[4] Unlike biotic reductive dechlorination which often proceeds sequentially, abiotic degradation can sometimes lead directly to less toxic products like acetylene, avoiding the accumulation of harmful intermediates such as vinyl chloride.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. Differential changes of trichloroethylene degradation efficiency and carbon isotope fractionation during oxygenation of different Fe(ii) species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and trends of trichloroethylene biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.antpedia.com [img.antpedia.com]
Safety Operating Guide
Essential Guide to Personal Protective Equipment for Halocarbon Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of halocarbons in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Halocarbons, a class of chemical compounds containing one or more carbon atoms linked to one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are prevalent in research and development. While indispensable, their handling necessitates stringent safety protocols due to their potential health hazards, which can include toxicity, carcinogenicity, and environmental risks. This document outlines the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safe handling of these substances.
I. Selecting the Appropriate Hand Protection
The selection of appropriate gloves is critical when handling halocarbons, as permeability and degradation rates vary significantly among different glove materials. Breakthrough time—the time it takes for a chemical to penetrate the glove material—is a key factor in this selection.
Below is a summary of breakthrough times for common glove materials when exposed to specific halocarbons. It is crucial to consult the manufacturer's specific chemical resistance guide for the gloves being used, as thickness and manufacturing processes can affect performance.
| Halocarbon | Glove Material | Breakthrough Time (minutes) |
| Carbon Tetrachloride | ||
| Nitrile | <10 - 30[1][2] | |
| Neoprene | 240 - 480[1] | |
| Latex | <10[1] | |
| Viton™ | >480[1] | |
| Chloroform | ||
| Nitrile | <1 - 2.4[3][4] | |
| Neoprene | 0.6[4] | |
| Latex | 0.6[4] | |
| Viton™ | >480[2] | |
| Dichloromethane (Methylene Chloride) | ||
| Nitrile | <1 - 6[4][5] | |
| Neoprene | 6[4] | |
| Latex | 2[4] | |
| Silver Shield®/4H® | >480[5] | |
| Trichloroethylene | ||
| Nitrile | <1 - 12[2][6] | |
| Neoprene | Not Recommended[2] | |
| Viton™ | >480[2][7][8] |
Note: Breakthrough times are an indicator of protection level under laboratory conditions and may not reflect actual workplace duration of protection. Gloves should be changed immediately upon any sign of degradation or contamination.[1][6] For handling highly corrosive or unknown concentrations of halocarbons, wearing two pairs of gloves (double gloving) is recommended.[5]
II. Eye and Face Protection
Chemical splash goggles are mandatory when handling any liquid halocarbon to protect against splashes and vapors.[9] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles to provide full-face protection.[5]
III. Respiratory Protection
The need for respiratory protection is determined by the volatility of the halocarbon and the adequacy of engineering controls, such as a chemical fume hood.
-
For most laboratory-scale work with halocarbons, a properly functioning chemical fume hood is sufficient to control vapor exposure.
-
In situations where engineering controls are insufficient or during spill cleanup, respiratory protection is required. The type of respirator and cartridge will depend on the specific halocarbon and its concentration. A typical choice for organic vapors is an air-purifying respirator with organic vapor (OV) cartridges.[10][11] The National Institute for Occupational Safety and Health (NIOSH) provides specific recommendations for respirator selection for various chemicals. It is imperative to have a written respiratory protection program and ensure that users are properly trained, fit-tested, and medically cleared for respirator use.[9]
IV. Protective Clothing
A lab coat or chemical-resistant apron should be worn over personal clothing to protect against splashes and spills.[9] For larger quantities or more hazardous halocarbons, a chemical-resistant suit may be necessary. Clothing that becomes contaminated should be removed immediately and decontaminated or disposed of properly.
V. PPE Donning and Doffing Procedures
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning Personal Protective Equipment.
Caption: Sequential workflow for doffing Personal Protective Equipment.
VI. Disposal of Contaminated PPE
Proper disposal of contaminated PPE is essential to prevent the spread of hazardous materials.
-
Non-hazardous PPE: If PPE is not contaminated with hazardous materials, it can typically be disposed of as general waste.[12]
-
Hazardous Waste: PPE contaminated with halocarbons must be handled as hazardous waste.[12]
-
Decontamination: In some cases, reusable PPE can be decontaminated. However, the effectiveness of decontamination must be verified. If complete decontamination cannot be assured, the PPE should be disposed of as hazardous waste.[14] Volatile liquid contaminants may be removed through evaporation in a well-ventilated area, followed by a water rinse.[14]
By adhering to these guidelines, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling halocarbons, fostering a safer and more compliant laboratory environment.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. starlabgroup.com [starlabgroup.com]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. fieldenvironmental.com [fieldenvironmental.com]
- 10. cdn3.evostore.io [cdn3.evostore.io]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. sbnsoftware.com [sbnsoftware.com]
- 14. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
